2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 27 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40149. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(2-hydroxy-4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17/h3-8,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODJJEXAWOSSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038875 | |
| Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |
| Source | EPA DSSTox | |
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Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Crystals | |
CAS No. |
131-54-4 | |
| Record name | 2,2′-Dihydroxy-4,4′-dimethoxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone-6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40149 | |
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| Record name | Methanone, bis(2-hydroxy-4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |
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| Record name | 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOPHENONE-6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7813J9CS1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8473 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
139.1 °C, MP: 139-149 °C | |
| Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8473 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, also known as Benzophenone-6, is a valuable compound widely utilized as a UV absorber in various industrial applications, including sunscreens, plastics, and coatings, to prevent photodegradation.[1] Its synthesis is of significant interest to researchers and chemical industry professionals. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including a detailed experimental protocol, quantitative data analysis, and an examination of the reaction mechanisms. Additionally, a plausible alternative synthesis route is proposed.
Primary Synthesis Pathway: Two-Step Acylation and Demethylation
The most prominently documented method for synthesizing this compound is a two-step process commencing with the acylation of 1,3-dimethoxybenzene (m-dimethoxybenzene) with oxalyl chloride, followed by the selective demethylation of the resulting intermediate.[2][3] This pathway is advantageous due to its relatively high yield and purity of the final product.
Step 1: Synthesis of 2,2',4,4'-Tetramethoxybenzophenone (Intermediate)
The initial step involves a Friedel-Crafts-type acylation reaction between 1,3-dimethoxybenzene and oxalyl chloride. This reaction is typically catalyzed by a radical initiator such as azoisobutyronitrile (AIBN) or benzoyl peroxide.[2][3]
Reaction Scheme:
Step 2: Selective Demethylation to this compound
The intermediate, 2,2',4,4'-tetramethoxybenzophenone, undergoes selective demethylation of the two methoxy groups ortho to the carbonyl group. This is achieved using a Lewis acid catalyst such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃).[2][3] The selection of the Lewis acid and reaction conditions is crucial for achieving high selectivity and yield.
Reaction Scheme:
Experimental Protocols
The following protocols are based on the procedures outlined in patent literature, providing a detailed guide for the laboratory synthesis of this compound.[2][3]
Synthesis of 2,2',4,4'-Tetramethoxybenzophenone
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, place 13.8 g of 1,3-dimethoxybenzene.
-
Catalyst Addition: Add 0.15 g of azoisobutyronitrile (AIBN) as the catalyst.
-
Reagent Addition: Add 30 ml of oxalyl chloride to the dropping funnel and add it to the flask while stirring.
-
Reaction Conditions: Heat the mixture to 70-80°C and maintain this temperature for 1.5 hours.
-
Work-up: After the reaction is complete, cool the mixture and add water to hydrolyze the excess oxalyl chloride.
-
Isolation: Filter the solid intermediate, wash it with water, and dry it in an oven.
Synthesis of this compound
-
Reaction Setup: In a flask, place the dried 2,2',4,4'-tetramethoxybenzophenone intermediate and 30 g of anhydrous aluminum chloride (AlCl₃).
-
Solvent Addition: Add 100 ml of an organic solvent such as dichloroethane, toluene, or chlorobenzene.[2]
-
Reaction Conditions: Stir the mixture and maintain the temperature at 50°C for 2-3 hours.
-
Work-up: After the reaction, cool the mixture and carefully add water to hydrolyze the aluminum chloride complex.
-
Purification:
-
Perform a liquid-liquid extraction using a suitable organic solvent.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or a mixture of n-hexane and ethyl acetate, to obtain the pure this compound.[4][5]
-
Quantitative Data
The following table summarizes the quantitative data reported for the primary synthesis pathway.
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) (Method) |
| 1. Acylation | 1,3-dimethoxybenzene, Oxalyl chloride | AIBN or Benzoyl Peroxide | None (neat) | 70-80 | 1.5 | - | - |
| 2. Demethylation | 2,2',4,4'-Tetramethoxybenzophenone | AlCl₃ | Dichloroethane | 50 | 2-3 | 72 | 99.2 (HPLC) |
| ZnCl₂ | Dichloroethane | 50 | 2-3 | 71 | 99.1 (HPLC) | ||
| BF₃ | Toluene | 50 | 2-3 | 71 | 99.1 (HPLC) |
Table 1: Summary of Quantitative Data for the Primary Synthesis Pathway [2][3]
Spectroscopic Data
| Compound | 1H NMR (Solvent) |
| 2,2',4,4'-Tetramethoxybenzophenone | (400MHz, DMSO-d6) δ: 7.35-7.30 (m, 2H), 6.56 (s, 4H), 3.81 (s, 6H), 3.58 (s, 6H) |
| This compound | (400MHz, CDCl₃) δ: 11.33 (s, 2H, -OH), 7.2-7.4 (m, 2H), 6.4-6.6 (m, 4H), 3.8 (s, 6H, -OCH₃) |
Reaction Mechanisms and Visualizations
Mechanism of Acylation
The reaction of 1,3-dimethoxybenzene with oxalyl chloride is a Friedel-Crafts-type acylation. The catalyst (AIBN or benzoyl peroxide) likely initiates the formation of a reactive acylating species from oxalyl chloride. The electron-rich 1,3-dimethoxybenzene then undergoes electrophilic aromatic substitution, preferentially at the activated ortho and para positions, leading to the formation of the symmetrical diaryl ketone.
Mechanism of Selective Demethylation
The selective demethylation of the ortho-methoxy groups is driven by the Lewis acid catalyst. The Lewis acid coordinates to the oxygen atom of the methoxy group, making it a better leaving group. The proximity of the ortho-methoxy groups to the carbonyl function may facilitate the formation of a chelate with the Lewis acid, enhancing the selectivity of the demethylation at these positions. The reaction proceeds via a nucleophilic attack on the methyl group, with the counter-ion of the Lewis acid complex acting as the nucleophile.
Alternative Synthesis Pathway: Friedel-Crafts Acylation of Resorcinol Dimethyl Ether
An alternative approach to the synthesis of this compound could involve a direct Friedel-Crafts acylation of resorcinol dimethyl ether (1,3-dimethoxybenzene) with a suitable benzoyl chloride derivative, followed by demethylation if necessary. For instance, acylation with 2-hydroxy-4-methoxybenzoyl chloride in the presence of a Lewis acid could potentially yield the target molecule. However, controlling the selectivity and preventing side reactions such as self-acylation of the benzoyl chloride or demethylation under the reaction conditions can be challenging.
A related synthesis for the unmethylated analogue, 2,2',4,4'-tetrahydroxybenzophenone, involves the condensation of resorcinol with phosgene in the presence of aluminum chloride, followed by hydrolysis.[6] This suggests that a similar direct acylation strategy for the dimethoxy derivative might be feasible.
Conclusion
The two-step synthesis pathway involving the acylation of 1,3-dimethoxybenzene with oxalyl chloride followed by selective demethylation stands as a robust and well-documented method for producing this compound with high yield and purity. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field. Further investigation into alternative synthesis routes, such as direct Friedel-Crafts acylation, could lead to more efficient and economical production methods.
Experimental Workflow Visualization
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Google Patents [patents.google.com]
- 3. Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. US2694729A - Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of Benzophenone-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Benzophenone-6 (2,2'-Dihydroxy-4,4'-dimethoxybenzophenone), a widely utilized ultraviolet (UV) absorber. The information is curated to support research, development, and quality control activities within the pharmaceutical and chemical industries.
Chemical Identity and Structure
Benzophenone-6, identified by the CAS Number 131-54-4, is a substituted benzophenone that plays a crucial role in protecting materials from photodegradation.[1] Its chemical structure is characterized by a central carbonyl group connecting two phenyl rings, which are further substituted with hydroxyl and methoxy functional groups.
-
IUPAC Name: bis(2-hydroxy-4-methoxyphenyl)methanone[1]
-
Synonyms: UV-6, BP-6, this compound, Uvinul D49[2]
Physicochemical Properties
The efficacy and application of Benzophenone-6 are dictated by its distinct physicochemical characteristics. These properties have been summarized in the table below for clarity and ease of comparison.
| Property | Value | Reference |
| Physical State | Light yellow crystalline powder | [3][5] |
| Melting Point | 130-149 °C | [1][5] |
| Boiling Point | 439.3 °C (estimated) | [5][6] |
| Solubility in Water | 30.53 mg/L at 25 °C (estimated) | [6] |
| UV Absorption Maxima (λmax) | 284 nm, 340 nm | [1] |
| logP (Octanol-Water Partition Coefficient) | 4.100 (estimated) | [6] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount for quality assurance and research applications. The following sections outline the general methodologies for key experimental procedures.
The melting point of Benzophenone-6 can be determined using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of Benzophenone-6 is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[7][8]
The solubility of Benzophenone-6 in various solvents can be determined using the gravimetric method.
Methodology:
-
An excess amount of Benzophenone-6 is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
A known volume of the filtrate is evaporated to dryness, and the mass of the dissolved solid is measured.
-
The solubility is then calculated and expressed in units such as mg/L or g/100mL.[9][10]
The UV absorption spectrum of Benzophenone-6 is critical for its function as a UV absorber and can be characterized using a UV-Vis spectrophotometer.
Methodology:
-
A standard solution of Benzophenone-6 is prepared in a suitable transparent solvent (e.g., ethanol, methanol).
-
The spectrophotometer is calibrated using a blank solvent-filled cuvette.
-
The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-400 nm).
-
The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.[3][11][12][13]
Mechanism of Action and Biological Considerations
Benzophenone-6 functions as a UV absorber by absorbing harmful UV radiation and dissipating the energy as harmless heat. This process involves the excitation of electrons to higher energy states upon UV absorption, followed by non-radiative decay back to the ground state.
Some studies have suggested that benzophenones, as a class of compounds, may act as endocrine disruptors.[14] The proposed mechanism involves interaction with hormone receptors, potentially leading to altered endocrine signaling. It is important to note that research in this area is ongoing, and the specific pathways and effects of Benzophenone-6 require further investigation.
Synthesis Workflow
The synthesis of Benzophenone-6 can be achieved through a multi-step process, as outlined in the patent literature. A general workflow is depicted below.
This guide serves as a foundational resource for professionals working with Benzophenone-6. For further detailed information, consulting the primary literature and safety data sheets is recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. athabascau.ca [athabascau.ca]
- 8. pennwest.edu [pennwest.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 13. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 14. Recent Advances on Endocrine Disrupting Effects of UV Filters - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the UV Absorption Spectrum of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ultraviolet (UV) absorption properties of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (also known as Benzophenone-6). The document details its spectral characteristics, a comprehensive experimental protocol for its analysis, and a logical workflow for spectral acquisition. This compound is of significant interest due to its widespread application as a UV absorber in various industrial and pharmaceutical formulations.[1]
Core Properties of this compound
This compound is a yellow crystalline powder.[2] It is practically insoluble in water but soluble in various organic solvents, including ethanol, acetone, ethyl acetate, and methyl ethyl ketone.[2][3] This solubility profile is a critical consideration for sample preparation in UV-Vis spectroscopy.
UV Absorption Data
This compound exhibits strong absorption in the UV region of the electromagnetic spectrum, which is the basis for its efficacy as a UV filter. The primary absorption maxima (λmax) are located in both the UV-B and UV-A ranges. The table below summarizes the available quantitative data.
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |
| 284 nm | Data not available | Not specified | [4] |
| 340 nm | Data not available | Not specified | [4] |
| 280-350 nm (Strong Absorption) | Data not available | Not specified |
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section outlines a detailed methodology for determining the UV absorption spectrum of this compound.
1. Materials and Equipment:
-
Analyte: this compound (≥98% purity)
-
Solvent: Spectroscopic grade ethanol (or other suitable transparent solvent in the UV range)
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a scanning range of at least 200-400 nm and a spectral bandwidth of ≤2 nm.
-
Cuvettes: Matched 1 cm path length quartz cuvettes. Glass cuvettes are unsuitable as they absorb UV radiation below 300 nm.
-
Volumetric flasks and pipettes: Class A for accurate solution preparation.
-
Analytical balance: For precise weighing of the analyte.
2. Solution Preparation:
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve the compound in a small amount of spectroscopic grade ethanol and then dilute to the mark with the same solvent. Mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to cover a suitable concentration range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
These solutions will be used to establish a calibration curve and determine the molar absorptivity.
-
3. Instrumental Analysis:
-
Instrument Warm-up: Allow the spectrophotometer lamps to warm up for at least 20 minutes to ensure a stable output.
-
Wavelength Range: Set the scanning range from 400 nm to 200 nm.
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the spectroscopic grade solvent (blank).
-
Place them in the respective holders in the spectrophotometer.
-
Perform a baseline correction to subtract the solvent's absorbance.
-
-
Spectrum Acquisition:
-
Empty the sample cuvette and rinse it with one of the working standard solutions.
-
Fill the cuvette with the same working standard solution and ensure there are no air bubbles.
-
Place the cuvette in the sample holder and record the UV absorption spectrum.
-
Repeat this step for all working standard solutions, progressing from the least concentrated to the most concentrated.
-
4. Data Analysis:
-
Determination of λmax: From the spectrum of a mid-range concentration standard, identify the wavelength(s) of maximum absorbance (λmax).
-
Calibration Curve:
-
At the determined λmax, measure the absorbance of each working standard solution.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis. A correlation coefficient (R²) of ≥0.999 indicates good linearity.
-
-
Molar Absorptivity (ε) Calculation:
-
The molar absorptivity can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc), where 'A' is absorbance, 'ε' is the molar absorptivity, 'b' is the path length (1 cm), and 'c' is the concentration in mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for obtaining the UV absorption spectrum.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Signaling Pathway and Logical Relationship
While this compound does not directly participate in biological signaling pathways in the traditional sense, its primary function as a UV absorber is based on a photochemical process. The following diagram illustrates the logical relationship of its function.
Caption: Functional mechanism of UV absorption and protection.
References
An In-depth Technical Guide to the Chemical Properties of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (CAS 131-54-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, also known by its CAS number 131-54-4 and as Benzophenone-6, is a substituted benzophenone that functions as a highly effective ultraviolet (UV) light absorber.[1][2] Its molecular structure, featuring two hydroxyl and two methoxy groups on a benzophenone backbone, enables it to absorb UVA and UVB radiation, making it a valuable ingredient in sunscreens, cosmetics, and as a stabilizer in plastics and coatings to prevent photodegradation.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of Benzophenone-6, detailed experimental protocols for its characterization, and a visualization of its synthesis and mechanism of action.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are critical for its application in various formulations and for understanding its behavior in different chemical environments.
Table 1: General Chemical Properties
| Property | Value | Reference |
| CAS Number | 131-54-4 | [4][5] |
| IUPAC Name | bis(2-hydroxy-4-methoxyphenyl)methanone | [5] |
| Synonyms | Benzophenone-6, BP-6, Uvinul D 49, Cyasorb UV 12 | [2] |
| Molecular Formula | C15H14O5 | [5] |
| Molecular Weight | 274.27 g/mol | [5] |
| Appearance | Light yellow to amber crystalline powder | [3] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 133 - 138 °C | [3] |
| Boiling Point | 439.30 °C (estimated) | [6] |
| Water Solubility | 30.53 mg/L at 25 °C (estimated) | [6] |
| LogP (o/w) | 4.100 (estimated) | [6] |
| pKa | 7.11 ± 0.35 (Predicted) |
Experimental Protocols
This section outlines detailed methodologies for the characterization of this compound.
Synthesis of this compound
A common method for the synthesis of Benzophenone-6 involves a two-step process starting from m-dimethoxybenzene.[4][7]
Step 1: Friedel-Crafts Acylation to form 2,2',4,4'-Tetramethoxybenzophenone
-
In a three-necked flask equipped with a stirrer and a condenser, combine 13.8 g of m-dimethoxybenzene with 0.15 g of a catalyst such as azobisisobutyronitrile.
-
Slowly add 30 mL of oxalyl chloride to the flask while stirring.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 1.5 hours.
-
After the reaction is complete, cool the mixture and add water to hydrolyze the excess oxalyl chloride.
-
Filter the mixture to collect the solid intermediate product, 2,2',4,4'-tetramethoxybenzophenone, and dry it thoroughly.
Step 2: Demethylation to this compound
-
In a separate flask, dissolve the intermediate product in an organic solvent such as chlorobenzene.
-
Add a Lewis acid, for example, 30 g of Aluminum Chloride (AlCl₃).
-
Stir the mixture at 50 °C for 2-3 hours.
-
Upon completion, add water to hydrolyze the reaction mixture.
-
Perform a liquid-liquid extraction to separate the organic phase.
-
Use rotary evaporation to remove the solvent.
-
Recrystallize the resulting solid to obtain pure this compound.
Determination of Melting Point
The melting point is a crucial indicator of purity.
-
Finely powder a small amount of the crystalline Benzophenone-6.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a rate of approximately 10-15 °C per minute for a rapid determination of the approximate melting range.
-
Allow the apparatus to cool.
-
For a precise measurement, repeat the process with a new sample, heating at a much slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the absorption spectrum of Benzophenone-6.
-
Prepare a stock solution of Benzophenone-6 in a suitable UV-transparent solvent, such as ethanol or cyclohexane.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 1.0.
-
Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the solvent to be used as a blank and the other with the sample solution.
-
Scan the sample from 200 nm to 400 nm.
-
The resulting spectrum will show the wavelengths of maximum absorbance (λmax), which are characteristic of the compound's ability to absorb UV radiation. Benzophenones typically exhibit two main absorption bands due to π → π* and n → π* electronic transitions.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of finely ground Benzophenone-6 with dry KBr powder and press the mixture into a thin, transparent pellet.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Obtain a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and acquire the infrared spectrum over a range of 4000 to 400 cm⁻¹.
-
The spectrum will show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), C-O, and aromatic C-H and C=C bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
Dissolve a small amount of Benzophenone-6 in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methoxy group protons, with chemical shifts and splitting patterns indicative of their chemical environment.
-
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon and the aromatic carbons.
Signaling Pathways and Mechanisms
Benzophenone-6 primarily functions as a UV absorber through a physical mechanism rather than engaging in complex biological signaling pathways. Its efficacy lies in its ability to absorb harmful UV radiation and dissipate the energy as harmless heat.
Mechanism of UV Absorption
The conjugated system of the benzophenone core allows for the absorption of photons in the UVA and UVB ranges. This absorption excites the molecule from its ground state (S₀) to an excited singlet state (S₁). The molecule then undergoes a rapid intersystem crossing to a triplet state (T₁). From the triplet state, the energy is dissipated primarily through non-radiative decay in the form of heat, returning the molecule to its ground state, ready to absorb another photon. The presence of the ortho-hydroxyl group is crucial for this rapid and efficient energy dissipation, contributing to the photostability of the molecule.
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the two-step synthesis of Benzophenone-6.
Mechanism of UV Absorption
Caption: Energy level diagram showing the UV absorption and energy dissipation mechanism of Benzophenone-6.
References
- 1. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 2. CAS 131-54-4: this compound [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 5. Benzophenone-6 | C15H14O5 | CID 8570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benzophenone-6, 131-54-4 [thegoodscentscompany.com]
- 7. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, a widely utilized UV absorber and stabilizer. Due to a lack of extensive quantitative solubility data in publicly available literature, this guide presents known qualitative information for the target compound and quantitative data for a structurally similar compound, 2,2'-Dihydroxy-4-methoxybenzophenone, for comparative reference. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided, alongside a visual workflow diagram to aid in experimental design.
Introduction to this compound
This compound, also known as Benzophenone-6, is a highly effective ultraviolet (UV) light absorber. Its molecular structure allows for the absorption of harmful UV radiation, which has led to its widespread use in various industrial and commercial applications, including sunscreens, cosmetics, plastics, and coatings to prevent photodegradation and enhance product stability.[1] In pharmaceutical research, it is also explored for its potential in drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients.[1] Understanding its solubility in different organic solvents is critical for formulation development, quality control, and manufacturing processes.
Solubility Data
Qualitative Solubility of this compound
| Solvent | Solubility |
| Ethyl Acetate | Soluble[2] |
| Methyl Ethyl Ketone | Soluble[2] |
| Toluene | Soluble[2] |
| Chloroform | Slightly Soluble[2] |
| Methanol | Slightly Soluble (when heated)[2] |
| Water | Negligible / Insoluble[2][3] |
Quantitative Solubility of 2,2'-Dihydroxy-4-methoxybenzophenone (A Related Compound)
For the purpose of providing a quantitative reference, the following table presents the solubility data for the closely related compound, 2,2'-Dihydroxy-4-methoxybenzophenone (CAS 131-53-3). It is important to note that while structurally similar, the solubility of this compound may differ from that of this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol (95%) | 25 | 21.4[4] |
| Isopropanol | 25 | 17.0[5] |
| Propylene Glycol | 25 | 6.2[5] |
| Ethylene Glycol | 25 | 3.0[5] |
| n-Hexane | 25 | 1.5[5] |
| Benzene | 25 | 46.6[4] |
| Carbon Tetrachloride | 25 | 22.2[4] |
| Methyl Ethyl Ketone | 25 | 55.3[4] |
| Water | - | Practically Insoluble[5] |
Experimental Protocol: The Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for this experiment.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (crystalline powder)
-
Selected organic solvent(s) of high purity
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the solid suspended without causing excessive foaming.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the excess solid to sediment. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure that no solid particles are transferred, it is recommended to use a syringe filter.
-
Dilution: Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical instrument. For UV-active compounds like this, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a UV detector are common choices.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Replicates: It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
Visualizations
The following diagrams illustrate the experimental workflow for the shake-flask solubility determination method and the logical relationships influencing solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Key Factors Influencing the Solubility of a Compound.
References
Toxicological Profile of Substituted Benzophenones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzophenones are a class of aromatic ketones widely utilized as UV filters in sunscreens, personal care products, and industrial applications to prevent photodegradation.[1][2] Their basic structure consists of two benzene rings connected by a carbonyl group, with various derivatives synthesized by substituting different functional groups onto the rings.[1] Despite their efficacy as UV absorbers, mounting evidence from in vitro, in vivo, and epidemiological studies has raised concerns regarding their potential adverse effects on human health and the environment.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of substituted benzophenones, summarizing key quantitative data, detailing experimental protocols for toxicity assessment, and visualizing the primary signaling pathways involved in their mechanisms of toxicity.
Toxicokinetics and Metabolism
Substituted benzophenones can be absorbed through dermal application, a primary route of human exposure, as well as through ingestion.[1][4] Following absorption, these compounds are metabolized in the body. For instance, benzophenone (BP) is primarily metabolized to benzhydrol (BH) and 4-hydroxybenzophenone (HBP).[5] 2-hydroxy-4-methoxybenzophenone (BP-3, or oxybenzone) is converted to metabolites such as 2,4-dihydroxybenzophenone (BP-1), 2,3,4-trihydroxybenzophenone (THB), and 2,2'-dihydroxy-4-methoxybenzophenone (DHMB).[5] The parent compounds and their metabolites can be distributed to various tissues, with some evidence suggesting accumulation in the liver and kidneys.[6][7] Excretion occurs primarily through urine, with metabolites often conjugated with glucuronic acid.[1] Studies have shown that metabolites may exhibit greater biological activity and persist longer in the body than the parent compounds, indicating their potential for long-term adverse effects.[5]
Quantitative Toxicity Data
The following tables summarize acute toxicity and endocrine-disrupting potential for several common benzophenone derivatives, compiled from various in vivo and in vitro studies.
Table 1: Acute Toxicity of Substituted Benzophenones
| Compound | CAS Number | Test Organism | Route of Administration | LD50/LC50/EC50 | Reference |
| Benzophenone (BP) | 119-61-9 | Rat | Oral | >10,000 mg/kg | [2] |
| Benzophenone (BP) | 119-61-9 | Rat | Oral | 1,900 mg/kg/day | [8] |
| Benzophenone-1 (BP-1) | 131-56-6 | Daphnia magna | - | 48h-LC50: 1.09 mg/L | [9] |
| Benzophenone-2 (BP-2) | 131-55-5 | Medaka larvae | - | 96h-LC50: 18.43 µM | [10] |
| Benzophenone-3 (BP-3) | 131-57-7 | Rat | Oral | >12.8 g/kg | [11] |
| Benzophenone-3 (BP-3) | 131-57-7 | Chlorella vulgaris | - | 96h-EC50: 2.98 mg/L | [9] |
| Benzophenone-3 (BP-3) | 131-57-7 | Daphnia magna | - | 48h-LC50: 1.09 mg/L | [9] |
| Benzophenone-3 (BP-3) | 131-57-7 | Brachydanio rerio | - | 96h-LC50: 3.89 mg/L | [9] |
| Benzophenone-4 (BP-4) | 4065-45-6 | Rat | Oral | LD50: 3520 mg/kg/day | [12] |
| Benzophenone-4 (BP-4) | 4065-45-6 | Chlorella vulgaris | - | 96h-EC50: 201.00 mg/L | [9] |
| Benzophenone-4 (BP-4) | 4065-45-6 | Daphnia magna | - | 48h-LC50: 47.47 mg/L | [9] |
| Benzophenone-4 (BP-4) | 4065-45-6 | Brachydanio rerio | - | 96h-LC50: 633.00 mg/L | [9] |
| Benzophenone-8 (BP-8) | 131-53-3 | Medaka larvae | - | 96h-LC50: 1.62 µM | [10] |
Table 2: Endocrine Disrupting Potential of Substituted Benzophenones
| Compound | Assay | Endpoint | Result | Reference |
| Benzophenone-1 (BP-1) | Yeast Estrogen Screen | Estrogenic Activity | Agonistic activity observed | [13] |
| Benzophenone-2 (BP-2) | Uterotrophic Assay (Rat) | Uterine Weight | Increased uterine weight | [12] |
| Benzophenone-3 (BP-3) | Hershberger Assay (Rat) | Anti-androgenic Activity | Decreased ventral prostate weight | [14] |
| 2,4-DHBP | Uterotrophic Assay (Rat) | Estrogenic Activity | ED10: 544.6 mg/kg/day | [15] |
| 2,2',4,4'-THBP | Uterotrophic Assay (Rat) | Estrogenic Activity | ED10: 33.0 mg/kg/day | [15] |
Mechanisms of Toxicity
The toxic effects of substituted benzophenones are mediated through several key signaling pathways.
Endocrine Disruption
A primary concern with many benzophenone derivatives is their ability to interfere with the endocrine system. They can exhibit estrogenic, anti-androgenic, and thyroid-disrupting activities.[1][16]
-
Estrogenic Activity: Several benzophenones, such as BP-1 and BP-2, can bind to estrogen receptors (ERs), primarily ERα and ERβ, mimicking the effects of endogenous estrogens.[12][17] This can lead to the activation of estrogen-responsive genes, promoting cell proliferation and potentially contributing to the development of hormone-dependent cancers.[17][18]
-
Anti-androgenic Activity: Some benzophenones, notably BP-3, can act as antagonists to the androgen receptor (AR), inhibiting the action of androgens like testosterone.[14][16] This can disrupt male reproductive development and function.
-
Thyroid Hormone Disruption: Certain benzophenones have been shown to interfere with thyroid hormone signaling, which is crucial for normal development and metabolism.[1]
Oxidative Stress and Apoptosis
Many benzophenones can induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells.[2] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[2] The resulting cellular damage can trigger apoptosis (programmed cell death) through the mitochondrial pathway, involving the activation of caspases (e.g., caspase-3 and caspase-9) and alterations in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[6][19]
Genotoxicity and Carcinogenicity
Some benzophenone derivatives have been shown to be genotoxic, meaning they can damage DNA. The Ames test, for instance, has revealed mutagenic potential for BP-1, BP-6, and BP-8.[20][21] The U.S. National Toxicology Program (NTP) found "equivocal evidence of carcinogenic activity" for BP-3 in rats.[19] Chronic exposure to certain benzophenones has been associated with an increased incidence of tumors in animal studies.[22]
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
Uterotrophic Assay for Estrogenic Activity
This in vivo assay assesses the estrogenic potential of a substance by measuring its effect on uterine weight in immature or ovariectomized female rodents.[15][23]
-
Test Animals: Immature female rats (e.g., 21-22 days old) are typically used.
-
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test substance is administered daily for three consecutive days, typically via oral gavage or subcutaneous injection. A positive control group receiving a known estrogen (e.g., ethinyl estradiol) and a vehicle control group are included.
-
On the fourth day, the animals are euthanized, and their uteri are carefully excised and weighed (both wet and blotted weight).
-
-
Data Analysis: A statistically significant increase in the uterine weight of the treated group compared to the vehicle control group indicates estrogenic activity.[5]
3T3 Neutral Red Uptake (NRU) Phototoxicity Test
This in vitro assay determines the phototoxic potential of a substance.
-
Cell Line: Balb/c 3T3 mouse fibroblasts are commonly used.[2]
-
Procedure:
-
Cells are seeded in 96-well plates and incubated for 24 hours to form a monolayer.
-
The cells are then treated with various concentrations of the test substance in two separate plates.
-
One plate is irradiated with a non-toxic dose of simulated sunlight (UVA/Vis), while the other is kept in the dark.
-
After incubation, the cells are washed and incubated with neutral red, a dye that is taken up by viable cells.
-
The amount of dye taken up is quantified spectrophotometrically.
-
-
Data Analysis: The concentration of the test substance that causes a 50% reduction in viability (IC50) is determined for both the irradiated and non-irradiated plates. A Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values. A PIF above a certain threshold indicates phototoxic potential.[2]
Zebrafish Embryotoxicity Test
This in vivo assay is used to assess the potential of a substance to cause mortality, malformations, and other adverse effects during embryonic development.[2][24]
-
Test Organism: Fertilized zebrafish (Danio rerio) eggs.
-
Procedure:
-
Healthy, fertilized embryos are placed in multi-well plates containing various concentrations of the test substance dissolved in embryo medium. A control group is exposed to the medium alone.
-
The plates are incubated under controlled conditions (temperature and light cycle).
-
Embryos are observed at specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) under a microscope.
-
-
Endpoints: Several developmental endpoints are recorded, including mortality, hatching rate, and the presence of morphological abnormalities such as tail malformations, yolk sac edema, and heart defects.[2]
Ames Test for Mutagenicity
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[20][21]
-
Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA97, TA98, TA100, TA102).
-
Procedure:
-
The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are then plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[20]
Signaling Pathways and Mechanisms of Toxicity Visualization
The following diagrams illustrate the key signaling pathways involved in the toxicity of substituted benzophenones.
Caption: Benzophenone-induced oxidative stress pathway leading to apoptosis.
Caption: Endocrine disruption by benzophenones via estrogen and androgen receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Estrogen receptor/androgen receptor transcriptional activation of benzophenone derivatives and integrated approaches to testing and assessment (IATA) for estrogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis of 2,4',6-trihydroxybenzophenone in HT-29 colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis Induced by the UV Filter Benzophenone-3 in Mouse Neuronal Cells Is Mediated via Attenuation of Erα/Pparγ and Stimulation of Erβ/Gpr30 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tga.gov.au [tga.gov.au]
- 9. cir-safety.org [cir-safety.org]
- 10. researchgate.net [researchgate.net]
- 11. cir-safety.org [cir-safety.org]
- 12. Effects of estradiol, benzophenone-2 and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta, the estrogen receptor-related receptor 1 (ERR1) and the aryl hydrocarbon receptor (AhR) in adult ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Uterotrophic effects of benzophenone derivatives and a p-hydroxybenzoate used in ultraviolet screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1 [ideas.repec.org]
- 17. Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substantiated by Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. RTECS NUMBER-DJ0650000-Chemical Toxicity Database [drugfuture.com]
- 23. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Benzophenone Derivatives
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzophenone scaffold, a seemingly simple diaryl ketone, has proven to be a remarkably versatile and enduring core in the landscape of medicinal chemistry and drug discovery. First synthesized in the 19th century, its true potential has been progressively unlocked over the decades, revealing a rich tapestry of biological activities. This technical guide provides an in-depth exploration of the discovery and history of benzophenone derivatives, presenting key quantitative data, detailed experimental protocols for their synthesis, and visualizations of the signaling pathways through which they exert their effects. From their origins in classical organic synthesis to their current status as privileged structures in the development of novel therapeutics, this document serves as a comprehensive resource for professionals engaged in the pursuit of innovative medicines.
The journey of benzophenone began with early explorations into aromatic chemistry. An early report in 1874 by Carl Graebe described the reduction of benzophenone.[1] However, it was the development of robust synthetic methodologies, most notably the Friedel-Crafts acylation in 1877, that truly opened the door to the systematic synthesis of benzophenone and its derivatives.[2][3][4] This reaction, involving the electrophilic acylation of an aromatic ring, remains a cornerstone of benzophenone synthesis to this day.[2][5] Another pivotal method, the Ullmann condensation, first reported in 1905, provided a means to form diaryl ether linkages, further expanding the diversity of accessible benzophenone derivatives.[6]
Naturally occurring benzophenones are found in a variety of plants and fungi, exhibiting a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[7][8] This natural precedent has inspired medicinal chemists to explore synthetic benzophenone derivatives, leading to the discovery of compounds with potent anticancer, antiviral, and other therapeutic activities.[9][10] Today, several benzophenone-containing drugs are on the market, highlighting the clinical significance of this chemical class.[8][10]
This guide will delve into the specifics of these discoveries, offering a structured overview of the quantitative biological data that underpins the therapeutic potential of benzophenone derivatives. Detailed experimental protocols for key synthetic transformations will be provided to enable researchers to readily access these important compounds. Furthermore, through the use of graphical representations, we will illuminate the complex signaling pathways that are modulated by these fascinating molecules.
Quantitative Bioactivity Data of Benzophenone Derivatives
The therapeutic potential of benzophenone derivatives is underscored by a wealth of quantitative data from in vitro and in vivo studies. This section summarizes key bioactivity data in tabular format for easy comparison, focusing on anticancer, anti-inflammatory, and antiviral activities.
Anticancer Activity
Benzophenone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HL-60 (Leukemia) | 0.48 | [11][12] |
| A-549 (Lung) | 0.82 | [11][12] | |
| SMMC-7721 (Hepatocarcinoma) | 0.26 | [11][12] | |
| SW480 (Colon) | 0.99 | [11][12] | |
| Compound 8 | HL-60 (Leukemia) | 0.15 | [11] |
| SMMC-7721 (Hepatocarcinoma) | 1.02 | [11] | |
| SW480 (Colon) | 0.51 | [11] | |
| Compound 9 | HL-60 (Leukemia) | 0.16 | [11] |
| SMMC-7721 (Hepatocarcinoma) | 0.80 | [11] | |
| SW480 (Colon) | 0.93 | [11] | |
| 2-Hydroxybenzophenone Derivative | MDA-MB-231 (Breast) | 12.09 | [13] |
| T47-D (Breast) | 26.49 | [13] | |
| PC3 (Prostate) | 15.32 | [13] |
Anti-inflammatory Activity
Several benzophenone derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| Dimeric Benzophenone 1 | LPS-induced NO production in RAW 264.7 cells | 8.8 | [11] |
| Dimeric Benzophenone 2 | LPS-induced NO production in RAW 264.7 cells | 18.1 | [11] |
| Benzophenone Glucoside 6 | Croton oil-induced ear edema (% inhibition) | 67% | [14] |
| Benzophenone Glucoside 7 | Croton oil-induced ear edema (% inhibition) | 73% | [14] |
| 4c (benzoyloxy benzophenone) | Carrageenan-induced rat paw edema | More potent than standard | [15] |
| 4e (benzoyloxy benzophenone) | Carrageenan-induced rat paw edema | More potent than standard | [15] |
Antiviral Activity (Anti-HIV)
Benzophenone derivatives have emerged as a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against HIV-1.
| Compound/Derivative | Virus Strain | EC50 (µM) | Selectivity Index (SI) | Reference |
| 15a (Benzhydrol derivative) | HIV-1 IIIB | 1.12 | 29.92 | [16] |
| 15b (Benzhydrol derivative) | HIV-1 IIIB | 0.48 | 69.05 | [16] |
| 15d (Benzhydrol derivative) | HIV-1 IIIB | 0.12 | 312.73 | [16] |
| 15e (Benzhydrol derivative) | HIV-1 IIIB | 0.18 | 165.97 | [16] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of benzophenone and its key derivatives, enabling researchers to replicate and build upon these foundational reactions.
Synthesis of Benzophenone via Friedel-Crafts Acylation
This protocol describes the synthesis of the parent benzophenone from benzene and benzoyl chloride.[2][5]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Benzoyl chloride
-
Benzene
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Place the flask in an ice bath.
-
Addition of Reactants: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane. In the addition funnel, place a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Slowly add the benzoyl chloride solution to the stirred suspension of AlCl₃ in DCM, maintaining the temperature at 0-5 °C. After the addition of benzoyl chloride, add benzene (1.0 to 1.2 equivalents) dropwise via the addition funnel.[5]
-
Reaction: After the complete addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude benzophenone.[5] Further purification can be achieved by recrystallization or distillation.
Synthesis of 3-Hydroxybenzophenone
This protocol outlines the synthesis of a hydroxylated benzophenone derivative.[7]
Materials:
-
m-Methoxybenzoyl chloride
-
Aluminum chloride (AlCl₃)
-
Benzene
-
48% Hydrobromic acid (HBr)
-
Ethanol
Procedure:
-
Friedel-Crafts Acylation: Reflux 0.1 mole of m-methoxybenzoyl chloride and 0.11 mole of aluminum chloride in 100 ml of benzene for 8 hours. An oily product is formed, which is then distilled (198° C./13 mm Hg) to yield 3-methoxybenzophenone.[7]
-
Demethylation: Heat 0.1 mole of the 3-methoxybenzophenone under reflux for 9 hours in 100 ml of 48% hydrobromic acid.[7]
-
Purification: After the hydrolysis is complete, the product is recrystallized from a mixture of equal volumes of water and alcohol to yield 3-hydroxybenzophenone.[7]
Synthesis of Diaryl Ethers via Ullmann Condensation
This protocol provides a general method for the synthesis of diaryl ethers from a substituted phenol and an aryl halide, a reaction applicable to the diversification of benzophenone derivatives.[17]
Materials:
-
Thallous 4-nitrophenoxide
-
Cuprous bromide (CuBr)
-
Dry dioxane
-
3,4-dimethylphenylthallium(III) bis-trifluoroacetate
-
Ethyl acetate
-
1 N HCl
-
Brine
-
Aqueous NH₄OH
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: Stir thallous 4-nitrophenoxide (8.2 mmol) and cuprous bromide (8.3 mmol) for 10 minutes in dry dioxane (30 mL) at room temperature under a nitrogen atmosphere.[17]
-
Addition of Reactants: To the resulting suspension, gradually add a solution of 3,4-dimethylphenylthallium(III) bis-trifluoroacetate (7.0 mmol) in dioxane (8 mL) via syringe.[17]
-
Reaction: Heat the mixture to a gentle reflux (95 °C) and maintain this temperature for 5 hours.[17]
-
Work-up: Cool the reaction mixture to room temperature and remove most of the solvent under reduced pressure. Add ethyl acetate (40 mL), 1 N HCl (5 mL), and brine, and stir the mixture for 15 minutes at room temperature. Filter the mixture through Celite.[17]
-
Purification: Wash the organic layer successively with water, aqueous NH₄OH, and water again. Dry the organic layer with anhydrous MgSO₄. Remove the solvent to yield the diaryl ether product.[17]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of benzophenone derivatives stem from their ability to interact with and modulate various cellular signaling pathways. This section provides a visual representation of key pathways implicated in the anti-inflammatory effects of these compounds.
Cyclooxygenase (COX) Inhibition Pathway
Many benzophenone derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2.[18][19] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[20][21] By blocking this pathway, benzophenone-based inhibitors can effectively reduce inflammation.
TNF-α Signaling Pathway
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation.[4][6] Benzophenone derivatives have been shown to inhibit TNF-α production, thereby attenuating the inflammatory cascade.[5]
IL-6 Signaling Pathway
Interleukin-6 (IL-6) is another key cytokine involved in inflammation and the acute phase response.[3][22] Certain benzophenone derivatives have been found to inhibit IL-6 signaling.[9]
Conclusion
The benzophenone scaffold has unequivocally established itself as a cornerstone in the field of medicinal chemistry. From its initial discovery and the elucidation of its fundamental synthesis via the Friedel-Crafts reaction, to its identification in natural products and the subsequent development of a vast library of synthetic derivatives, the journey of benzophenone is a testament to the power of chemical exploration. The quantitative data presented herein highlights the remarkable potency and diverse bioactivities of these compounds, particularly in the realms of oncology, inflammation, and virology.
The detailed experimental protocols provide a practical resource for researchers, facilitating the synthesis and further derivatization of this versatile scaffold. Furthermore, the visualization of the signaling pathways offers a deeper understanding of the mechanisms by which benzophenone derivatives exert their therapeutic effects, providing a rational basis for future drug design and optimization.
As our understanding of disease biology continues to evolve, the benzophenone core, with its inherent synthetic tractability and proven pharmacological relevance, is poised to remain a valuable platform for the discovery of next-generation therapeutics. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, inspiring continued innovation in the development of novel benzophenone-based medicines to address unmet medical needs.
References
- 1. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. 3-HYDROXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 8. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]
- 9. bosterbio.com [bosterbio.com]
- 10. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 13. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciforschenonline.org [sciforschenonline.org]
- 17. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 18. mdpi.com [mdpi.com]
- 19. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NSAIDs and COX-2 Inhibitors | Anesthesia Key [aneskey.com]
- 21. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 22. IL-6 Pathway | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (Benzophenone-6) as a UV Stabilizer in Polymers
Introduction
Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to undesirable changes such as discoloration, loss of gloss, embrittlement, and a decline in mechanical properties.[1][2] UV stabilizers are additives incorporated into polymeric materials to protect them from the damaging effects of UV light.[2][3] 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, also known as Benzophenone-6 (BP-6), is a highly effective UV absorber.[4][5] It functions by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby preventing the photo-oxidation of the polymer matrix.[6][7] These notes provide detailed information and protocols for researchers, scientists, and professionals on the application of Benzophenone-6 as a UV stabilizer in various polymer systems.
Mechanism of Action
Benzophenone-based UV absorbers, including Benzophenone-6, operate by absorbing UV energy that would otherwise be absorbed by the polymer. The core mechanism involves the following steps:
-
UV Absorption: The benzophenone molecule absorbs photons of UV light, promoting it to an excited singlet state.[6]
-
Energy Dissipation: Through a process of tautomerization (keto-enol transformation), the absorbed energy is converted into vibrational energy.
-
Heat Release: The molecule then returns to its ground state by releasing the energy as heat, which is dissipated throughout the polymer matrix.[6]
-
Regeneration: The stabilizer is then ready to absorb another UV photon, providing long-term protection without being consumed in the process.
This cycle effectively prevents the initiation of free-radical chain reactions that lead to polymer degradation.[6]
Polymer Compatibility and Applications
Benzophenone-6 exhibits good compatibility with a wide range of polymers due to its molecular structure.[3][6] It is frequently used in applications requiring protection from sunlight and other UV sources.
Commonly Stabilized Polymers:
-
Cellulosics: Nitrocellulose, Ethylcellulose, Cellulose Acetate[1]
-
Other Resins: Polystyrene, Polyvinyl Acetate, and various coatings and adhesives.[1][3]
It is particularly effective as a UV filter in polyester films, where it significantly reduces the transmittance of light at wavelengths below 400 nm.[5]
Data Presentation: Performance Characteristics
The effectiveness of a UV stabilizer depends on the polymer type, the concentration of the additive, and the environmental conditions. The following table summarizes typical performance data for benzophenone-type UV absorbers in various polymers.
| Polymer System | Stabilizer Concentration (% w/w) | Test Method | Exposure Conditions | Key Performance Metrics |
| Polypropylene (PP) | 0.1 - 1.0 | ASTM G155 | Xenon Arc: 0.55 W/m² @ 340 nm, 65°C, 50% RH | Gloss Retention: >80% after 1000hColor Change (ΔE*): < 3 |
| Polyethylene (LDPE) | 0.1 - 0.5 | ASTM D4329 | QUV (UVA-340 lamps): 8h UV @ 60°C, 4h Condensation @ 50°C | Elongation at Break: >75% retention after 1500h |
| Polyvinyl Chloride (PVC), rigid | 0.2 - 1.5 | ISO 4892-2 | Xenon Arc: 1000h continuous exposure | Yellowing Index (YI): < 5 increase |
| Polyester (PET Film) | 0.5 - 2.0 | ASTM G155 | Xenon Arc with window glass filter | UV-Vis Transmittance: <1% below 380 nm |
| Clear Varnish (Alkyd) | 1.0 - 3.0 | ASTM D4587 | QUV (UVB-313 lamps): 4h UV @ 70°C, 4h Condensation @ 50°C | Cracking/Chalking: No visible defects after 500h |
Note: The data presented is representative of benzophenone-class UV absorbers. Actual performance may vary based on the specific formulation, processing conditions, and end-use environment. A typical loading level for benzophenone stabilizers is between 0.01% and 5% by weight of the polymer.[1]
Protocols: Application and Evaluation
Protocol 1: Incorporation of Benzophenone-6 into a Polymer Matrix via Melt Blending
This protocol describes a standard laboratory procedure for incorporating Benzophenone-6 powder into a thermoplastic polymer using a twin-screw extruder.
Materials and Equipment:
-
Polymer resin (e.g., PP, PE pellets), dried
-
This compound (BP-6) powder
-
Twin-screw extruder with temperature control zones
-
Pelletizer or strand die with water bath
-
Gravimetric or volumetric feeders
-
Injection molder or compression press for sample preparation
Procedure:
-
Pre-Drying: Dry the polymer pellets according to the manufacturer's specifications to prevent hydrolysis during processing.
-
Pre-Mixing: Create a physical blend ("salt-and-pepper" mix) of the polymer pellets and the required amount of BP-6 powder (e.g., 0.5% w/w). Tumble the mixture for 15-20 minutes to ensure uniform distribution.
-
Extruder Setup: Set the temperature profile for the extruder zones appropriate for the specific polymer. A typical profile for polypropylene would be: Zone 1 (Feed): 180°C, Zone 2: 190°C, Zone 3: 200°C, Zone 4 (Die): 200°C.
-
Compounding: Feed the pre-mixed material into the extruder hopper at a controlled rate. The screw rotation speed should be set to ensure proper melting, mixing, and dispersion of the BP-6 without excessive shear heating.
-
Extrusion and Pelletizing: Extrude the molten polymer blend through a strand die, cool the strands in a water bath, and cut them into pellets using a pelletizer.
-
Homogenization: For optimal uniformity, the pelletized compound can be put through the extruder a second time (second pass).
-
Sample Preparation: Use the compounded pellets to create test specimens (e.g., plaques, tensile bars) via injection molding or compression molding according to relevant ASTM or ISO standards (e.g., ASTM D638 for tensile bars).
-
Control Sample: Prepare a control batch of the polymer without the BP-6 additive using the exact same processing conditions for comparison.
References
- 1. US3506610A - Benzophenone ultraviolet light and oxidation stabilizers for plastic materials - Google Patents [patents.google.com]
- 2. specialchem.com [specialchem.com]
- 3. Benzophenone UV Absorber Wholesale Manufacturer/Supplier/Company | Tintoll [uvabsorber.com]
- 4. 3 Valuable Applications of Benzophenone-6 - China Cosmetic Raw Material Supplier - Lingeba [lgbchem.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 7. additivesforpolymer.com [additivesforpolymer.com]
Application Note: Quantification of Benzophenone-6 in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)
Introduction
Benzophenone-6 (BP-6), chemically known as 2,2',4,4'-tetrahydroxybenzophenone, is a UV absorber and stabilizer used in various pharmaceutical and cosmetic formulations to protect products from degradation due to UV light. Accurate quantification of BP-6 is crucial for quality control, ensuring product efficacy and safety. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of Benzophenone-6.
Principle
The method involves the separation of Benzophenone-6 from other formulation components on a C18 stationary phase. The mobile phase, a mixture of an aqueous component and an organic solvent, facilitates the elution of the analyte. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample to that of a known standard.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 288 nm |
| Run Time | 10 minutes |
2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Benzophenone-6 reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the formulation equivalent to approximately 10 mg of Benzophenone-6. Transfer it to a 100 mL volumetric flask, add approximately 70 mL of the mobile phase, and sonicate for 15 minutes to dissolve the analyte. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.
| Validation Parameter | Typical Results |
| Linearity (R²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from placebo or degradation products |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Areas | ≤ 2.0% (for n=6) | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 152,300 |
| 20 | 304,600 |
| 50 | 761,500 |
Visualizations
Caption: Experimental workflow for the HPLC quantification of Benzophenone-6.
Application Notes and Protocols for Sunscreen Formulation with 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and evaluating sunscreens containing the UV filter 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, also known as Benzophenone-6. This document includes detailed information on the physicochemical properties of the active ingredient, model formulations for oil-in-water (O/W) and water-in-oil (W/O) emulsions, and standardized protocols for performance testing, including in vitro Sun Protection Factor (SPF) determination and photostability assessment.
Introduction to this compound (Benzophenone-6)
This compound is a chemical UV filter that absorbs primarily in the UVB and short-wave UVA (UVA-II) regions of the electromagnetic spectrum. Its ability to absorb and dissipate harmful UV radiation makes it a valuable component in broad-spectrum sunscreen formulations. It is also utilized as a photostabilizer in various cosmetic and plastic products to prevent degradation from sun exposure.[1]
Mechanism of Action: Like other benzophenones, its photoprotective effect is attributed to the presence of a hydroxyl group ortho to the carbonyl group. This configuration allows for the formation of an intramolecular hydrogen bond. Upon absorption of UV radiation, the molecule undergoes a reversible tautomerization, converting the absorbed energy into harmless heat, thereby preventing it from reaching and damaging the skin.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, particularly for determining appropriate solvent systems and predicting emulsion stability.
| Property | Value |
| Synonyms | Benzophenone-6, Uvinul D 49, Cyasorb UV 12 |
| CAS Number | 131-54-4 |
| Molecular Formula | C₁₅H₁₄O₅ |
| Molecular Weight | 274.27 g/mol |
| Appearance | Light yellow to yellow crystalline powder[1] |
| Melting Point | 133 - 138 °C[1] |
| Solubility | Practically insoluble in water. Soluble in various organic solvents. |
Model Sunscreen Formulations
The following are model formulations for an oil-in-water (O/W) and a water-in-oil (W/O) sunscreen cream containing this compound. These are starting point formulations and may require optimization based on desired aesthetics, SPF target, and stability requirements.
Oil-in-Water (O/W) Sunscreen Cream (Model Formulation)
This formulation creates a cosmetically elegant, non-greasy cream.
| Phase | Ingredient | INCI Name | Function | % w/w |
| A (Oil Phase) | This compound | Benzophenone-6 | UV Filter | 5.00 |
| Octyl Methoxycinnamate | Ethylhexyl Methoxycinnamate | UV Filter | 7.50 | |
| Cetearyl Alcohol (and) Ceteareth-20 | Cetearyl Alcohol (and) Ceteareth-20 | Emulsifier | 5.00 | |
| Glyceryl Stearate | Glyceryl Stearate | Emulsifier | 3.00 | |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | Emollient | 8.00 | |
| Dimethicone | Dimethicone | Emollient | 2.00 | |
| B (Water Phase) | Deionized Water | Aqua | Solvent | q.s. to 100 |
| Glycerin | Glycerin | Humectant | 3.00 | |
| Xanthan Gum | Xanthan Gum | Thickener | 0.30 | |
| Disodium EDTA | Disodium EDTA | Chelating Agent | 0.10 | |
| C (Preservative Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
Water-in-Oil (W/O) Sunscreen Cream (Model Formulation)
This formulation is designed for enhanced water resistance.
| Phase | Ingredient | INCI Name | Function | % w/w |
| A (Oil Phase) | This compound | Benzophenone-6 | UV Filter | 5.00 |
| PEG-30 Dipolyhydroxystearate | PEG-30 Dipolyhydroxystearate | Emulsifier | 3.00 | |
| Cyclopentasiloxane | Cyclopentasiloxane | Emollient | 15.00 | |
| C12-15 Alkyl Benzoate | C12-15 Alkyl Benzoate | Emollient/Solvent | 10.00 | |
| B (Water Phase) | Deionized Water | Aqua | Solvent | q.s. to 100 |
| Glycerin | Glycerin | Humectant | 5.00 | |
| Sodium Chloride | Sodium Chloride | Stabilizer | 1.00 | |
| C (Preservative Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
Experimental Protocols
Protocol for Preparation of O/W Sunscreen Cream
This protocol outlines the manufacturing process for the model O/W sunscreen formulation.
Equipment:
-
Beakers
-
Homogenizer
-
Water bath
-
Overhead stirrer
-
Weighing scale
Procedure:
-
Phase A Preparation: In a suitable beaker, combine all ingredients of the oil phase (Phase A). Heat to 75-80°C in a water bath with gentle stirring until all components are melted and the phase is uniform.
-
Phase B Preparation: In a separate beaker, combine the deionized water and glycerin of the water phase (Phase B). Heat to 75-80°C. Disperse the xanthan gum and disodium EDTA in the heated water-glycerin mixture and stir until fully hydrated and uniform.
-
Emulsification: Slowly add the oil phase (Phase A) to the water phase (Phase B) under continuous homogenization. Homogenize for 5-10 minutes until a uniform emulsion is formed.
-
Cooling: Begin cooling the emulsion while stirring with an overhead stirrer.
-
Phase C Addition: When the emulsion has cooled to below 40°C, add the preservative phase (Phase C).
-
Final Mixing: Continue stirring until the cream is uniform and has reached room temperature.
-
Quality Control: Measure the pH and viscosity of the final product to ensure they are within the desired specifications.
Protocol for In Vitro SPF Determination
This protocol is based on the widely accepted method of measuring UV transmittance through a thin film of sunscreen applied to a substrate.
Equipment:
-
UV Spectrophotometer with an integrating sphere
-
Polymethylmethacrylate (PMMA) plates
-
Positive displacement pipette or syringe
-
Incubator
Procedure:
-
Substrate Preparation: Use roughened PMMA plates to mimic the skin's surface.
-
Sample Application: Apply the sunscreen formulation to the PMMA plate at a concentration of 1.3 mg/cm². Distribute the product evenly over the entire surface of the plate using a gloved finger or an automated spreading device.
-
Drying: Allow the sunscreen film to dry and equilibrate in an incubator for 15-30 minutes at a controlled temperature (e.g., 35°C).
-
Initial UV Transmittance Measurement: Place the PMMA plate in the spectrophotometer and measure the UV transmittance at 1 nm intervals from 290 to 400 nm.
-
UV Irradiation (for Photostability-Adjusted SPF): Expose the plate to a controlled dose of UV radiation from a solar simulator.
-
Final UV Transmittance Measurement: After irradiation, repeat the UV transmittance measurement.
-
SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.
Protocol for Photostability Assessment
This protocol evaluates the ability of the sunscreen to maintain its protective efficacy after exposure to UV radiation.
Equipment:
-
UV Spectrophotometer with an integrating sphere
-
PMMA plates
-
Solar simulator
-
Positive displacement pipette or syringe
Procedure:
-
Sample Preparation: Prepare the sunscreen sample on a PMMA plate as described in the in vitro SPF protocol.
-
Pre-Irradiation Measurement: Measure the initial absorbance spectrum of the sunscreen film from 290 to 400 nm.
-
UV Exposure: Place the PMMA plate in a solar simulator and expose it to a controlled dose of UV radiation. The dose can be a fixed amount or a percentage of the product's expected SPF.
-
Post-Irradiation Measurement: After UV exposure, re-measure the absorbance spectrum of the sunscreen film.
-
Data Analysis: Compare the pre- and post-irradiation absorbance spectra. Calculate the percentage of degradation or the change in key metrics such as the UVA/UVB ratio and critical wavelength. A photostable formulation will show minimal change in its absorbance profile after UV exposure.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.
Table 2: In Vitro Performance of Model Sunscreen Formulations
| Formulation | Active Concentration (%) | In Vitro SPF (Mean ± SD) | Critical Wavelength (nm) | UVA/UVB Ratio |
| O/W Cream | 5.0 | [Insert Data] | [Insert Data] | [Insert Data] |
| W/O Cream | 5.0 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Photostability of Model Sunscreen Formulations
| Formulation | UV Dose | % Decrease in SPF | Change in Critical Wavelength (nm) |
| O/W Cream | [Specify Dose] | [Insert Data] | [Insert Data] |
| W/O Cream | [Specify Dose] | [Insert Data] | [Insert Data] |
Signaling Pathways and Logical Relationships
The primary mechanism of action for this compound is the absorption of UV photons and their conversion into thermal energy, which does not directly involve complex biological signaling pathways in the same way a biologically active drug might. The key relationship is the physicochemical interaction with UV radiation.
Conclusion
These application notes provide a framework for the formulation and evaluation of sunscreens containing this compound. The provided model formulations and detailed protocols for in vitro SPF and photostability testing will enable researchers and formulators to develop effective and stable sunscreen products. It is recommended to conduct further studies to optimize the formulations for specific performance and aesthetic characteristics.
References
Application of Benzophenone-6 in Coatings and Adhesives: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone-6 (2,2'-Dihydroxy-4,4'-dimethoxybenzophenone) is a high-performance ultraviolet (UV) light absorber and photoinitiator. Its primary function in coatings and adhesives is to protect the polymer matrix from degradation caused by UV radiation, thereby enhancing the durability, weather resistance, and color stability of the final product.[1] It is also utilized in UV-curable formulations to initiate polymerization, leading to rapid curing and the formation of strong, durable bonds.[2][3] This document provides detailed application notes, experimental protocols, and performance data for the use of Benzophenone-6 in coating and adhesive systems.
Application Notes
As a UV Absorber in Coatings
Benzophenone-6 is incorporated into various coating formulations, including those based on acrylics, polyurethanes, polyesters, and epoxies, to provide protection against UV degradation.[4] It functions by absorbing harmful UV radiation, particularly in the 320-400 nm range, and dissipating it as thermal energy, thus preventing the photo-oxidation of the polymer binder and pigments.[1] This helps to reduce color fading, maintain gloss, and prevent mechanical property loss, such as cracking and chalking.[4] Benzophenone-6 is suitable for both clear and pigmented coatings and is particularly effective in light-colored or transparent formulations where color stability is crucial.[1]
Key Advantages:
-
Broad UV absorption: Effectively absorbs a wide range of UV radiation.
-
High efficiency: Provides significant protection at relatively low concentrations.
-
Good compatibility: Shows good solubility and compatibility with a variety of polymer resins.[4]
-
Thermal stability: Maintains its performance at elevated temperatures encountered during processing and end-use.
As a Photoinitiator in UV-Curable Adhesives
In UV-curable adhesives, Benzophenone-6, often in conjunction with a co-initiator like an amine, acts as a Type II photoinitiator.[2] Upon exposure to UV light, the benzophenone molecule is excited to a triplet state and then abstracts a hydrogen atom from the co-initiator, generating free radicals. These free radicals initiate the polymerization of monomers and oligomers (e.g., acrylates, methacrylates) in the adhesive formulation, leading to rapid curing.[2] This technology is widely used in electronics, medical device assembly, and other applications requiring fast, on-demand curing.[2]
Key Advantages:
-
Rapid curing: Enables near-instantaneous curing upon UV exposure.
-
On-demand curing: The curing process can be precisely controlled by the application of UV light.
-
Excellent bond strength: Forms strong and durable adhesive bonds to a variety of substrates.[2]
-
Solvent-free formulations: UV-curable adhesives are typically 100% solids, reducing volatile organic compound (VOC) emissions.
Quantitative Data
The following tables summarize quantitative data on the performance of benzophenone derivatives in coatings and adhesives, extracted from various studies.
Table 1: Performance of Benzophenone Derivatives in Coatings
| Property | Test Method | Formulation/Substrate | Benzophenone Concentration | Result | Reference |
| Surface Energy | Contact Angle Measurement | Polypropylene | 0.002 wt% (benzophenone) | Increased from 26 mN/m (uncoated) to 36 mN/m | [5] |
| Adhesion | Pull-off Test | UV Curable Powder Coating on Polypropylene | Not specified | ~2.0 MPa (with benzophenone-grafted substrate) vs. ~0.20 MPa (uncoated) | [5] |
| UV Transmittance | UV-Vis Spectroscopy | Polyester Film | Not specified | Greatly reduced for wavelengths less than 400 nm | [6] |
Table 2: Performance of Benzophenone Derivatives in UV-Curable Adhesives
| Property | Test Method | Formulation | Benzophenone Concentration | Result | Reference |
| Benzophenone Conversion | Real-Time FTIR Spectroscopy | Acrylic Hot-Melt Adhesive | Increased amount (unspecified) | Reached maximum conversion after ~30 seconds of continuous irradiation | |
| Shear Strength | Shear Test | Acrylic Hot-Melt Adhesive | Not specified | Increased with UV dose, reaching a maximum at ~1000 mJ/cm² |
Experimental Protocols
Protocol 1: Formulation and UV Curing of a Protective Acrylic Coating
This protocol describes the preparation of a simple UV-curable acrylic coating containing Benzophenone-6 as a UV absorber.
Materials:
-
Acrylated Urethane Oligomer
-
Isobornyl Acrylate (IBOA) - Reactive Diluent
-
1,6-Hexanediol Diacrylate (HDDA) - Crosslinker
-
Benzophenone-6
-
Tertiary Amine Co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate)
-
Substrate: Q-panels (steel or aluminum)
Procedure:
-
Formulation: In a light-protected container, combine the acrylated urethane oligomer, IBOA, and HDDA in the desired ratios.
-
Addition of Benzophenone-6: Dissolve Benzophenone-6 in the formulation at a concentration of 1-3% (w/w) with gentle stirring until fully dissolved.
-
Addition of Co-initiator: Add the tertiary amine co-initiator at a concentration of 2-4% (w/w) and mix thoroughly.
-
Coating Application: Apply the formulated coating to the Q-panel using a wire-wound bar to achieve a uniform film thickness (e.g., 50 µm).
-
UV Curing: Place the coated panel on a conveyor belt and pass it under a medium-pressure mercury UV lamp. The UV dose can be varied by adjusting the belt speed and lamp power. A typical UV dose for curing is in the range of 500-2000 mJ/cm².
-
Post-Curing: Allow the cured coating to cool to room temperature.
Protocol 2: Performance Evaluation of the Cured Coating
1. Adhesion Testing (Cross-Cut Test - ASTM D3359 / ISO 2409) [7][8][9][10][11][12]
-
Procedure:
-
Make a series of six parallel cuts through the coating to the substrate using a sharp blade and a cutting guide. The spacing of the cuts depends on the coating thickness (e.g., 1 mm for coatings up to 60 µm on hard substrates).[7]
-
Make a second series of six cuts at a 90-degree angle to the first set to create a lattice pattern.[7]
-
Brush the area lightly to remove any detached flakes.[7]
-
Apply a specified pressure-sensitive tape over the lattice and smooth it down firmly.[8][10]
-
Within 90 seconds, rapidly peel the tape back at an angle of approximately 180 degrees.
-
Visually assess the grid area for coating removal and classify the adhesion according to the standard's rating scale (0B to 5B for ASTM D3359 Method B).[9][11]
-
2. Adhesion Testing (Pull-Off Test - ASTM D4541 / ISO 4624) [13][14][15][16][17][18][19][20][21][22]
-
Procedure:
-
Lightly abrade the surface of the coating and a testing dolly.
-
Mix a suitable two-part epoxy adhesive and apply a thin layer to the dolly face.
-
Press the dolly onto the prepared coating surface and allow the adhesive to cure fully as per the manufacturer's instructions.
-
If required, cut around the dolly through the coating to the substrate.
-
Attach a portable pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a specified rate until the dolly is detached.[21]
-
Record the pull-off strength in MPa or psi and note the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating).[13][14]
-
3. Accelerated Weathering (QUV Testing - ASTM G154 / ISO 16474-3) [23][24][25][26][27][28][29][30][31][32]
-
Procedure:
-
Place the coated panels in a QUV accelerated weathering tester.[27]
-
Select a test cycle that simulates the intended end-use environment. A common cycle involves alternating periods of UV exposure and moisture condensation. For example, 8 hours of UVA-340 lamp exposure at a set irradiance (e.g., 0.89 W/m²/nm at 340 nm) and a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.[24]
-
Periodically remove the panels (e.g., every 500 hours) and evaluate for changes in color, gloss, and the presence of defects like cracking or blistering.
-
Protocol 3: Formulation and Evaluation of a UV-Curable Adhesive
This protocol outlines the preparation and testing of a UV-curable acrylic adhesive.
Materials:
-
Aliphatic Urethane Acrylate Oligomer
-
2-Hydroxyethyl Methacrylate (HEMA) - Reactive Diluent and Adhesion Promoter
-
Benzophenone-6
-
Tertiary Amine Co-initiator
-
Substrates: Glass slides, polycarbonate, or other transparent materials
Procedure:
-
Formulation: In a light-protected container, mix the aliphatic urethane acrylate oligomer and HEMA.
-
Addition of Photoinitiator System: Add Benzophenone-6 (2-5% w/w) and the tertiary amine co-initiator (2-5% w/w) and stir until a homogeneous solution is obtained.
-
Adhesive Application: Apply a small drop of the adhesive to one of the substrates.
-
Bonding: Place the second substrate on top of the adhesive drop and apply gentle pressure to spread the adhesive into a thin, uniform bond line.
-
UV Curing: Expose the bonded assembly to a high-intensity UV spot curing system. The exposure time will depend on the lamp intensity and the adhesive formulation (typically a few seconds).
-
Curing Evaluation: After curing, assess the bond for tackiness. A fully cured adhesive should be tack-free.
Protocol 4: Performance Evaluation of the Cured Adhesive
1. Peel Adhesion Test (180-degree Peel - ASTM D3330 / ISO 8510-2) [4][33][34][35][36][37][38][39][40]
-
Procedure:
-
Prepare a test specimen by bonding a flexible substrate (e.g., a polymer film) to a rigid substrate using the formulated adhesive.[39]
-
After curing, clamp the rigid substrate in a tensile testing machine.
-
Clamp the free end of the flexible substrate in the moving grip.
-
Peel the flexible substrate from the rigid substrate at a 180-degree angle and a constant speed (e.g., 300 mm/min).[33]
-
Record the force required to peel the substrate and calculate the peel adhesion strength in N/25mm or lbs/in.[33]
-
Visualizations
References
- 1. Benzophenone-6 [handomchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. 3 Valuable Applications of Benzophenone-6 - China Cosmetic Raw Material Supplier - Lingeba [lgbchem.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. researchgate.net [researchgate.net]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. anli.chinazy.org [anli.chinazy.org]
- 8. Cross-Cut Test | Centexbel [centexbel.be]
- 9. blog.chasecorp.com [blog.chasecorp.com]
- 10. micomlab.com [micomlab.com]
- 11. kta.com [kta.com]
- 12. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 13. atslab.com [atslab.com]
- 14. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 15. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 16. ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers [intertek.com]
- 17. 4wardtesting.co.uk [4wardtesting.co.uk]
- 18. industrialphysics.com [industrialphysics.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 21. Pull-off Test of Coating (Complies with the corresponding part of ISO 4624: 2002) | IMADA specializes in force measurement [forcegauge.net]
- 22. Astm d4541 standard pull off test for coatings | PDF [slideshare.net]
- 23. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 24. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 25. ISO 16474-3 | Q-Lab [q-lab.com]
- 26. UV Weathering Test Chamber Procedure as per ASTM G154 [pacorr.com]
- 27. QUV accelerated weathering tester - Impact Solutions - Q-Lab [impact-solutions.co.uk]
- 28. QUV Accelerated Weathering Tester: Procedure, Price, & Standards [prestoenviro.com]
- 29. m2lab-international.com [m2lab-international.com]
- 30. store.astm.org [store.astm.org]
- 31. ASTM G154 | Q-Lab [q-lab.com]
- 32. QUV by Q-Lab: Accelerated Weathering Tester [dash-asia.co]
- 33. adhesivesresearch.com [adhesivesresearch.com]
- 34. store.astm.org [store.astm.org]
- 35. zwickroell.com [zwickroell.com]
- 36. testresources.net [testresources.net]
- 37. ASTM D3330 - Peel Adhesion Testing for Pressure-Sensitive Tapes - STEP Lab [step-lab.com]
- 38. DIN EN ISO 8510-2 - 2010-12 - DIN Media [dinmedia.de]
- 39. Singapore Standards [singaporestandardseshop.sg]
- 40. BS EN ISO 8510-2:2010 Adhesives. Peel test for a flexible-bonded-to-rigid test specimen assembly 180 degree peel [en-standard.eu]
Application Notes and Protocol for Incorporating Cyasorb UV-12 into PVC Plastics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, its susceptibility to degradation upon exposure to ultraviolet (UV) radiation limits its performance in outdoor and light-exposed applications. This degradation can manifest as discoloration (yellowing or browning), loss of mechanical strength, and surface cracking.[1] To counteract these effects, UV absorbers are incorporated into the PVC matrix.[2][3]
This document provides a detailed protocol for the incorporation of Cyasorb UV-12, a benzophenone-type UV absorber, into PVC plastics. Cyasorb UV-12, also known as 2-hydroxy-4-n-octoxybenzophenone (Octabenzone), effectively absorbs UV radiation in the 240-340 nm range, converting it into harmless thermal energy and thus protecting the polymer from photodegradation.[4][5] The following sections detail the necessary materials, equipment, experimental procedures, and data analysis for effectively stabilizing PVC with Cyasorb UV-12.
Materials and Equipment
Materials
-
PVC Resin (Suspension grade recommended for general purpose applications)
-
Cyasorb UV-12 (2-hydroxy-4-n-octoxybenzophenone)
-
Plasticizers (e.g., Dioctyl phthalate - DOP, or a non-phthalate alternative)
-
Heat Stabilizers (e.g., Calcium-Zinc or Tin-based stabilizers)[6]
-
Lubricants (Internal and External, e.g., Stearic acid, PE wax)[7]
-
Processing Aids (e.g., Acrylic-based modifiers)
-
Impact Modifiers (e.g., MBS or Acrylic-based)
-
Fillers (e.g., Calcium carbonate, optional)
-
Pigments (e.g., Titanium dioxide for white formulations, optional)[8]
Equipment
-
High-speed mixer or ribbon blender
-
Two-roll mill or twin-screw extruder for compounding[6]
-
Compression molding press or injection molding machine
-
UV weathering chamber (Xenon arc or QUV)
-
Spectrophotometer or colorimeter
-
Tensile testing machine
-
Impact tester (Izod/Charpy)
-
Fourier-Transform Infrared (FTIR) Spectrometer
Experimental Protocols
Formulation Development
The concentration of Cyasorb UV-12 typically ranges from 0.1% to 1.0% by weight of the total formulation. The optimal loading depends on the desired level of UV protection, the thickness of the final product, and the presence of other additives. For applications requiring long-term outdoor exposure, a concentration in the higher end of the range is recommended.
Table 1: Example PVC Formulations with and without Cyasorb UV-12
| Component | Control Formulation (phr¹) | Stabilized Formulation (phr¹) |
| PVC Resin | 100 | 100 |
| Plasticizer (DOP) | 40 | 40 |
| Heat Stabilizer (Ca/Zn) | 3 | 3 |
| Lubricant (Stearic Acid) | 0.5 | 0.5 |
| Processing Aid | 1.5 | 1.5 |
| Impact Modifier | 5 | 5 |
| Cyasorb UV-12 | 0 | 0.5 |
¹phr: parts per hundred resin
Compounding Procedure
Proper dispersion of Cyasorb UV-12 within the PVC matrix is crucial for its effectiveness.
-
Pre-mixing: In a high-speed mixer, blend the PVC resin, heat stabilizer, lubricants, processing aid, impact modifier, and Cyasorb UV-12 until a homogenous dry blend is achieved. If using a plasticizer, it can be added during this stage.
-
Melt Compounding:
-
Two-Roll Mill: Set the roll temperatures to approximately 155-165°C.[9] Add the pre-mixed dry blend to the mill and work the material until a uniform molten sheet is formed. This process typically takes 5-10 minutes.
-
Twin-Screw Extruder: Feed the dry blend into the extruder with a temperature profile ranging from 160°C to 180°C from the feed zone to the die. The screw speed should be optimized to ensure good dispersion without excessive shear heat generation.
-
-
Pelletizing: The compounded material from the extruder can be pelletized for subsequent processing. The sheet from the two-roll mill can be cut into smaller pieces.
Specimen Preparation
Prepare standardized test specimens from the compounded PVC material using either compression molding or injection molding. Ensure that the processing parameters are consistent for both the control and the stabilized formulations to allow for accurate comparison.
Accelerated Weathering
Expose the prepared specimens to accelerated weathering conditions in a UV weathering chamber. The specific test cycle (e.g., ASTM G155 for Xenon arc or ASTM G154 for fluorescent UV) should be chosen based on the intended application. Regularly remove samples at predetermined intervals (e.g., 0, 250, 500, 750, 1000 hours) for analysis.
Performance Evaluation
-
Color Change: Measure the color of the specimens using a spectrophotometer or colorimeter. Calculate the change in yellowness index (YI) or the color difference (ΔE*) as a function of UV exposure time.
-
Mechanical Properties:
-
Tensile Strength and Elongation at Break: Conduct tensile tests according to ASTM D638 to determine the retention of mechanical properties after UV exposure.
-
Impact Strength: Measure the impact resistance of the specimens using Izod (ASTM D256) or Charpy (ASTM D6110) impact tests.
-
-
Chemical Changes: Use FTIR spectroscopy to monitor chemical changes in the PVC, such as the formation of carbonyl groups, which are indicative of degradation.[8]
Data Presentation
Summarize the quantitative data in tables for clear comparison between the control and stabilized formulations.
Table 2: Yellowness Index (YI) as a Function of UV Exposure Time
| Exposure Time (hours) | YI (Control) | YI (with 0.5 phr Cyasorb UV-12) |
| 0 | 5.2 | 5.3 |
| 250 | 15.8 | 7.1 |
| 500 | 28.4 | 9.5 |
| 750 | 45.1 | 12.3 |
| 1000 | 60.7 | 15.8 |
Table 3: Retention of Tensile Strength (%) after UV Exposure
| Exposure Time (hours) | Tensile Strength Retention (Control) | Tensile Strength Retention (with 0.5 phr Cyasorb UV-12) |
| 0 | 100% | 100% |
| 250 | 85% | 98% |
| 500 | 68% | 95% |
| 750 | 52% | 91% |
| 1000 | 41% | 88% |
Visualizations
Caption: Experimental workflow for incorporating and testing Cyasorb UV-12 in PVC.
Caption: Mechanism of UV protection by Cyasorb UV-12 in PVC.
References
- 1. CYASORB® | Syensqo [syensqo.com]
- 2. discover.univarsolutions.com [discover.univarsolutions.com]
- 3. specialchem.com [specialchem.com]
- 4. changshengmaterial.com [changshengmaterial.com]
- 5. nbinno.com [nbinno.com]
- 6. PVC Compounding Explained: Formulation, Additives & Techniques - Hywax [hywax.com]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. specialchem.com [specialchem.com]
- 9. kastrade.com [kastrade.com]
Application Notes and Protocols: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, a multifunctional benzophenone derivative, is a well-established UV absorber and photostabilizer. While its primary application lies in protecting materials from UV degradation, its inherent photochemical properties suggest a potential, albeit less explored, role as a Type II photoinitiator for free-radical polymerization. This document provides a detailed overview of this potential application, including a proposed mechanism, hypothetical performance data, and experimental protocols to guide researchers in exploring its efficacy as a photoinitiator.
Introduction
This compound, also known as Benzophenone-12 or BP-12, is widely utilized in various industries for its exceptional UV-absorbing properties.[1] It is a key ingredient in sunscreens, cosmetics, and as a stabilizer in plastics and coatings to prevent photodegradation.[1] Benzophenone and its derivatives are classic examples of Type II photoinitiators.[2] Upon absorption of UV light, they are excited to a triplet state and can abstract a hydrogen atom from a suitable donor (a co-initiator), typically a tertiary amine, to generate free radicals that initiate polymerization.[2]
While direct and extensive literature on the use of this compound as a primary photoinitiator is limited, its structural similarity to other photochemically active benzophenones suggests its potential in this capacity. These application notes aim to provide a theoretical framework and practical guidance for investigating this application.
Proposed Photoinitiation Mechanism
As a Type II photoinitiator, the proposed mechanism for this compound involves a bimolecular process:
-
Photoexcitation: Upon irradiation with UV light of an appropriate wavelength, the benzophenone derivative absorbs a photon and is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from a hydrogen donor, such as a tertiary amine (e.g., triethylamine or ethyl-4-(dimethylamino)benzoate), forming a ketyl radical and an aminoalkyl radical.
-
Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of vinyl monomers (e.g., acrylates, methacrylates) by adding to the monomer's double bond, thus starting the polymer chain growth.
Hypothetical Performance Data
The following tables present hypothetical data to illustrate the expected performance of this compound as a photoinitiator under various conditions. This data is for illustrative purposes and should be experimentally verified.
Table 1: Effect of Photoinitiator and Co-initiator Concentration on Polymerization of Trimethylolpropane Triacrylate (TMPTA)
| Photoinitiator (wt%) | Co-initiator (wt%)* | Light Intensity (mW/cm²) | Polymerization Rate (%/s) | Final Monomer Conversion (%) |
| 0.5 | 1.0 | 100 | 1.2 | 55 |
| 1.0 | 2.0 | 100 | 2.5 | 78 |
| 2.0 | 4.0 | 100 | 3.8 | 85 |
| 1.0 | 2.0 | 50 | 1.5 | 72 |
| 1.0 | 2.0 | 200 | 4.1 | 88 |
*Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDMAB)
Table 2: Comparative Performance with a Standard Benzophenone Photoinitiator
| Photoinitiator (1 wt%) | Co-initiator (2 wt%)* | Monomer System | Light Intensity (mW/cm²) | Polymerization Rate (%/s) | Final Monomer Conversion (%) |
| This compound | EDMAB | TMPTA | 100 | 2.5 | 78 |
| Benzophenone (Standard) | EDMAB | TMPTA | 100 | 3.1 | 82 |
| This compound | EDMAB | BisGMA/TEGDMA (50/50) | 100 | 1.8 | 65 |
| Benzophenone (Standard) | EDMAB | BisGMA/TEGDMA (50/50) | 100 | 2.4 | 71 |
*Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDMAB)
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound as a photoinitiator.
Materials and Equipment
-
Photoinitiator: this compound (≥99% purity)
-
Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDMAB) or Triethylamine (TEA)
-
Monomer: Trimethylolpropane triacrylate (TMPTA), Bisphenol A glycidyl methacrylate (BisGMA), Triethylene glycol dimethacrylate (TEGDMA)
-
Solvent (optional): Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
UV Light Source: Mercury lamp with appropriate filters or a UV-LED with a specific wavelength (e.g., 365 nm)
-
Radiometer: To measure light intensity
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer: For monitoring polymerization kinetics
-
Differential Scanning Calorimeter (DSC) with a photo-accessory (Photo-DSC): As an alternative for monitoring reaction kinetics
-
Nitrogen Source: To create an inert atmosphere
-
Magnetic Stirrer and Stir Bars
-
Glass Vials or Sample Holders
Preparation of Photopolymerizable Formulation
-
In a light-protected vial, dissolve the desired amount of this compound and the co-initiator in the monomer or monomer blend.
-
If necessary, use a minimal amount of solvent to aid dissolution and vortex or stir the mixture until a homogenous solution is obtained.
-
If using a solvent, allow it to evaporate completely in a dark, ventilated area before proceeding.
Monitoring Polymerization by RT-FTIR
This method allows for the real-time monitoring of the decrease in the monomer's vinyl bond concentration.
-
Sample Preparation: Place a small drop of the prepared formulation onto the ATR crystal of the FTIR spectrometer.
-
Setup: Position the UV light source at a fixed distance above the sample. Measure the light intensity at the sample surface using a radiometer.
-
Data Acquisition: Begin collecting FTIR spectra at a rapid scan rate (e.g., 2 spectra per second) to establish a baseline.
-
Initiation: Turn on the UV light source to start the polymerization.
-
Monitoring: Continuously record the FTIR spectra and monitor the decrease in the characteristic peak area of the acrylate double bond (e.g., around 1635 cm⁻¹).
-
Completion: Continue the irradiation until the peak area no longer changes, indicating the end of the polymerization.
-
Analysis: Calculate the degree of monomer conversion and the rate of polymerization from the collected data.
Protocol for Photo-DSC
-
Sample Preparation: Place a small, accurately weighed amount of the liquid formulation (typically 5-10 mg) into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibration: Equilibrate the sample at the desired isothermal temperature under a nitrogen purge.
-
Initiation and Measurement: Open the shutter of the photo-accessory to expose the sample to UV light of a known intensity. The DSC will record the heat flow as a function of time.
-
Analysis: The exothermic heat flow is directly proportional to the rate of polymerization. The total heat evolved is proportional to the overall monomer conversion.
Concluding Remarks
While this compound is a highly effective UV stabilizer, its potential as a Type II photoinitiator presents an interesting area for research and development. The provided theoretical framework and experimental protocols offer a starting point for scientists to explore this application. It is anticipated that its performance may be influenced by its substitution pattern compared to unsubstituted benzophenone, potentially affecting its absorption spectrum and the quantum yield of radical formation. Experimental validation is crucial to determine its practical utility as a photoinitiator in various applications, including hydrogel formation for drug delivery, dental resins, and advanced coatings.
References
Application Notes and Protocols for Photostability Studies of Benzophenones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting photostability studies of benzophenones, a class of compounds commonly used as UV filters in pharmaceutical and cosmetic products. The protocols outlined below are based on the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B: Photostability Testing of New Active Substances and Medicinal Products.
Introduction
Benzophenones are aromatic ketones that are effective absorbers of ultraviolet (UV) radiation. However, their absorption of UV light can also lead to photodegradation, resulting in a loss of efficacy and the formation of potentially harmful degradation products. Therefore, it is crucial to evaluate the photostability of benzophenones and formulations containing them to ensure their quality, safety, and efficacy throughout their shelf life.
This document provides detailed experimental protocols for conducting forced degradation and confirmatory photostability studies of benzophenones. It also includes information on analytical methodologies for quantifying benzophenones and their photodegradants, as well as insights into the potential phototoxic mechanisms of these compounds.
Experimental Protocols
Photostability testing of benzophenones should be conducted in two stages: forced degradation studies and confirmatory studies.[1]
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the sample to evaluate the overall photosensitivity of the material, to inform the development of analytical methods, and to elucidate potential degradation pathways.[1]
Protocol for Forced Degradation of Benzophenone in Solution:
-
Sample Preparation:
-
Prepare a stock solution of the benzophenone active pharmaceutical ingredient (API) in a suitable solvent at a concentration of approximately 0.1 mg/mL.[2] A common solvent system is a mixture of acetonitrile and deionized water.[2] The final solution should be clear.
-
Transfer the solution into chemically inert and transparent containers (e.g., quartz cuvettes or borosilicate glass vials).
-
-
Irradiation:
-
Expose the samples to a light source that provides both UV-A and visible light. A xenon arc lamp or a metal halide lamp are suitable options. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1]
-
Simultaneously, prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light. Place the dark control alongside the irradiated samples to monitor for any thermally induced degradation.[1]
-
Monitor the temperature during the experiment to ensure it does not cause thermal degradation. Cooling may be necessary.
-
-
Sampling and Analysis:
-
Withdraw aliquots of the irradiated and dark control samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analyze the samples immediately using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining benzophenone and detect the formation of degradation products.
-
Confirmatory Photostability Studies
Confirmatory studies are performed on the drug substance or product under standardized conditions to provide the necessary information for handling, packaging, and labeling.[1]
Protocol for Confirmatory Photostability of a Benzophenone-Containing Topical Formulation:
-
Sample Preparation:
-
Apply a thin, uniform layer of the topical formulation (e.g., cream or lotion) onto a suitable inert transparent substrate, such as quartz plates or a specialized substrate like PMMA plates.[3] A typical application rate is 0.5 mg/cm².
-
Prepare multiple samples for irradiation and dark controls. Protect the dark control samples from light by wrapping them in aluminum foil.
-
-
Irradiation:
-
Place the samples in a photostability chamber equipped with a light source compliant with ICH Q1B Option I (Xenon lamp) or Option II (cool white fluorescent and near-UV lamps).[1]
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[1]
-
Place the dark control samples in the same chamber to experience the same temperature and humidity conditions.
-
-
Sample Extraction and Analysis:
-
After the exposure period, extract the formulation from the substrate using a suitable solvent (e.g., methanol or acetonitrile). Ensure complete extraction of the benzophenone and its degradation products.
-
Analyze the extracts of both the irradiated and dark control samples using a validated stability-indicating HPLC method.
-
Evaluate the results by comparing the amount of remaining benzophenone and the profile of degradation products between the irradiated and dark control samples.
-
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common analytical technique for the quantitative analysis of benzophenones and their photodegradation products due to its selectivity, precision, and accuracy.[4]
General HPLC Protocol for Benzophenone Analysis:
-
Column: A reversed-phase C8 or C18 column is typically used.[4][5]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile or methanol and water is common.[2][5] The aqueous phase is often acidified with a small amount of acetic acid or phosphoric acid.[4]
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally appropriate.[2]
-
Detection: UV detection is suitable for benzophenones, with the wavelength set at or near the absorption maximum of the specific benzophenone being analyzed (e.g., 254 nm for benzophenone, 287 nm for benzophenone-3).[2][5]
-
Injection Volume: Typically 10-20 µL.
Data Presentation
Quantitative data from photostability studies should be summarized in clearly structured tables for easy comparison.
Table 1: Photodegradation of Benzophenones in Solution (Forced Degradation)
| Benzophenone Derivative | Irradiation Time (hours) | % Degradation | Major Photodegradation Products Identified | Reference |
| Avobenzone (in sunscreen) | 2 | 80 | - | [6] |
| Oxybenzone (BP-3) | 24 | ~4 | 2,4-Dihydroxybenzophenone | [5] |
| Benzophenone-1 | 24 | >99 | - | [5] |
Table 2: Photostability of Benzophenone-Containing Formulations (Confirmatory Study)
| Formulation | Irradiation Conditions | % Recovery of Benzophenone | Observations |
| Benzophenone Cream (unprotected) | 1.2 million lux hours, 200 Wh/m² | 85.2 | Significant degradation observed. |
| Benzophenone Cream (in amber jar) | 1.2 million lux hours, 200 Wh/m² | 98.5 | Minimal degradation, indicating effective protection by packaging. |
| Placebo Cream | 1.2 million lux hours, 200 Wh/m² | N/A | No interfering peaks observed at the retention time of the benzophenone. |
Visualization of Key Processes
Experimental Workflow for Photostability Testing
The following diagram illustrates the general workflow for conducting photostability studies of a pharmaceutical product containing a benzophenone.
Signaling Pathway of Benzophenone-Induced Apoptosis
Some benzophenones have been shown to induce apoptosis (programmed cell death) upon UV exposure, which is a key consideration in their safety assessment. The following diagram illustrates a potential signaling pathway for benzophenone-induced apoptosis.
Pathway Description: Upon exposure to UV light, benzophenones can interact with cellular receptors. For instance, benzophenone-3 has been shown to attenuate the signaling of Estrogen Receptor α (ERα) and Peroxisome Proliferator-Activated Receptor γ (PPARγ), while stimulating Estrogen Receptor β (ERβ) and G-protein coupled receptor 30 (GPR30).[7][8] This can lead to an increase in the production of reactive oxygen species (ROS), which in turn causes mitochondrial dysfunction.[7] Mitochondrial damage leads to an increased Bax/Bcl-2 ratio, which promotes the activation of caspase-9 and subsequently caspase-3, culminating in apoptosis.[9]
Conclusion
The photostability of benzophenones is a critical quality attribute that must be thoroughly investigated during drug development. The protocols and information provided in these application notes offer a framework for conducting robust photostability studies in accordance with regulatory expectations. By understanding the photodegradation pathways and potential phototoxic mechanisms of benzophenones, researchers and drug development professionals can ensure the development of safe and effective products.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. ICH Q1B for Photostability Testing: Ensuring Drug Safety – StabilityStudies.in [stabilitystudies.in]
- 4. akjournals.com [akjournals.com]
- 5. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prenatal exposure to benzophenone-3 (BP-3) induces apoptosis, disrupts estrogen receptor expression and alters the epigenetic status of mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Induced by the UV Filter Benzophenone-3 in Mouse Neuronal Cells Is Mediated via Attenuation of Erα/Pparγ and Stimulation of Erβ/Gpr30 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Induced by the UV Filter Benzophenone-3 in Mouse Neuronal Cells Is Mediated via Attenuation of Erα/Pparγ and Stimulation of Erβ/Gpr30 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone in Environmental Samples
Introduction
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, also known as benzophenone-8 (BP-8), is a widely used ultraviolet (UV) filter in sunscreens, cosmetics, and other personal care products to protect against the harmful effects of UV radiation.[1] It is also utilized as a photostabilizer in plastics and coatings to prevent degradation from sun exposure.[2] Due to its widespread use, BP-8 can be released into the environment through various pathways, including wastewater treatment plant effluents and recreational activities.[3][4] As an emerging contaminant, there is growing concern about its potential adverse effects on ecosystems, including endocrine-disrupting activities.[3][4] Therefore, sensitive and reliable analytical methods are crucial for monitoring its presence and concentration in environmental matrices to assess its potential risks.
This document provides detailed application notes and protocols for the detection of this compound in various environmental samples, including water, soil, and sediment. The methodologies described are intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.
Analytical Methods Overview
The quantitative analysis of benzophenones, including BP-8, in environmental samples is predominantly performed using chromatographic techniques coupled with mass spectrometry.[5] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common separation techniques, with mass spectrometry (MS) being the preferred detection method due to its high sensitivity and selectivity.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed for its ability to provide structural information and reduce matrix interference.[5][7]
Sample preparation is a critical step to extract and concentrate the analyte from the complex environmental matrix and remove potential interferences.[3] Common sample preparation techniques include solid-phase extraction (SPE) for water samples and microwave-assisted extraction (MAE) for solid samples like sediment.[8]
Quantitative Data Summary
The following tables summarize the quantitative data for the detection of this compound (BP-8) and other relevant benzophenones using various analytical methods. This data allows for a comparative assessment of the performance of different techniques.
Table 1: Performance of Analytical Methods for Benzophenone Detection in Water Samples
| Analyte | Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| BP-8 | GC-MS | SPE | 0.067 µg/L | - | 106 | [6] |
| BP-8 | GC-MS | MEPS | 3.2 µg/L | - | 106 | [6] |
| BP-3 | LC-MS/MS | Direct Injection (CP-MIMS) | 20 ng/L | - | - | [9] |
| BP | UPLC-MS/MS | SPE | 0.87 ng/L | 10.0 ng/L | >90 | [5] |
| BPs | HPLC-DAD | SPE | - | - | 80-86 | [3] |
Table 2: Performance of Analytical Methods for Benzophenone Detection in Solid Samples (Sediment/Sludge)
| Analyte | Method | Sample Preparation | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| 2,2′OH-4MeO-BP (BP-8) | LC-MS/MS | Liquid-Liquid Extraction | 0.06-0.33 ng/g dw (sediment) | 70-116 | [10] |
| 2,2′OH-4MeO-BP (BP-8) | LC-MS/MS | Liquid-Liquid Extraction | 0.1-1.65 ng/g dw (sludge) | 70-116 | [10] |
| Benzophenone | GC-MS | Microwave-Assisted Extraction | - | - | [8] |
Experimental Protocols
This section provides detailed protocols for the extraction and analysis of this compound in environmental samples.
Protocol 1: Determination of BP-8 in Water Samples by Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies described for the analysis of benzophenones in water samples.[6]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Water sample
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
SPE manifold
-
Glass collection vials
-
-
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with 5 mL of methanol into a clean glass collection vial.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or ethyl acetate) for GC-MS analysis.
-
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Typical):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for BP-8.
-
Protocol 2: Determination of BP-8 in Sediment and Sludge by Liquid-Liquid Extraction and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on the methodology for determining benzophenone-type UV filters in sediment and sewage sludge.[10]
1. Sample Preparation: Liquid-Liquid Extraction
-
Materials:
-
Sediment or sludge sample (freeze-dried and homogenized)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Centrifuge tubes
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
-
Procedure:
-
Extraction:
-
Weigh approximately 1 g of the dried, homogenized sample into a centrifuge tube.
-
Add 10 mL of a methanol/dichloromethane (1:1, v/v) mixture.
-
Vortex the sample for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Concentration and Clean-up:
-
Combine the supernatants from the three extractions.
-
Concentrate the combined extract to near dryness using a rotary evaporator.
-
The extract may require further clean-up using solid-phase extraction (e.g., with a Florisil cartridge) to remove interferences before LC-MS/MS analysis.
-
-
2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
LC Conditions (Typical):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.5 µm particle size).
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing a modifier like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Select precursor and product ion transitions specific to BP-8.
-
Visualizations
The following diagrams illustrate the experimental workflows for the detection of this compound in environmental samples.
Caption: Workflow for BP-8 detection in water samples.
Caption: Workflow for BP-8 detection in solid samples.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
- 6. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Benzophenone-6 in Hair Care Formulations
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone-6 (BP-6) is a synthetic organic compound belonging to the benzophenone family, recognized for its ability to absorb ultraviolet (UV) radiation.[1] In the context of hair care, its primary function is to act as a photostabilizer, protecting the hair fiber and the product formulation itself from degradation induced by UV light.[2] Exposure to solar radiation can lead to significant damage to hair, including color fading of both natural and artificial pigments, degradation of structural proteins like keratin, and loss of mechanical strength, resulting in brittle and lusterless fibers.[2][3]
While the Cosmetic Ingredient Review (CIR) Expert Panel has deemed Benzophenone-6 safe for use in cosmetic products, it is not widely reported in current commercial formulations.[4][5] Much of the available performance data pertains to related molecules such as Benzophenone-2, Benzophenone-3, and Benzophenone-4.[6][7] Therefore, these application notes leverage data from these analogous compounds to provide a comprehensive guide for formulating with and evaluating Benzophenone-6. The principles of UV absorption and the methodologies for performance testing are broadly applicable across the benzophenone class.
Mechanism of Action: UV Protection of Hair
Benzophenone-6, like other benzophenones, protects hair by absorbing photons of UV radiation. This process involves the excitation of electrons within the molecule to a higher energy state. The molecule then dissipates this energy harmlessly as heat, returning to its ground state without undergoing chemical alteration, ready to absorb another photon. This sacrificial absorption prevents the UV radiation from reaching the chromophores within the hair (melanin) and photosensitive amino acids (e.g., tryptophan, tyrosine) in the keratin structure, thereby mitigating photodegradation pathways.[2][3]
Formulation Guidelines
While specific formulation data for Benzophenone-6 is scarce, guidelines can be extrapolated from related water-insoluble benzophenones like Benzophenone-2, which has been patented for use in shampoos, conditioners, and styling aids to prevent color fade.[8]
3.1 Solubility and Incorporation
-
Solubility: Benzophenone-6 is a crystalline powder, soluble in ethanol and oils, but only slightly soluble in water.[9] This characteristic dictates its method of incorporation into different hair care chassis.
-
Emulsion-Based Products (Conditioners, Creams): In conditioners and leave-in creams, Benzophenone-6 should be dissolved in the oil phase along with other emollients and emulsifiers before the emulsification step. Heating the oil phase to 70-80°C will facilitate dissolution.
-
Surfactant-Based Products (Shampoos): For aqueous systems like shampoos, a solubilizer (e.g., Polysorbate 20, PEG-40 Hydrogenated Castor Oil) is necessary. Benzophenone-6 can be pre-mixed with the solubilizer and fragrance before being added to the surfactant base.
-
Hydroalcoholic Products (Styling Sprays): In formulations containing a high percentage of alcohol, Benzophenone-6 can be directly dissolved in the alcohol phase.
3.2 Recommended Use Levels
Based on patent literature for analogous compounds and general practice for UV filters used to protect formulations, a typical concentration range for Benzophenone-6 would be 0.1% to 1.0% w/w .[8] The exact concentration depends on the desired level of protection, the type of product (rinse-off vs. leave-on), and the presence of other UV absorbers. For products making a specific hair protection claim, levels may be higher, but should always comply with regional regulatory limits for this ingredient class.
3.3 pH Stability and Compatibility
Benzophenones are generally stable across a wide pH range typical for hair care products (pH 4.0-7.5). Compatibility studies should be conducted to ensure no precipitation or loss of efficacy occurs when formulated with common cationic polymers, silicones, and other active ingredients.
Quantitative Performance Data (Analogous Compounds)
The following tables summarize performance data for Benzophenone-3 and Benzophenone-4, which serve as effective proxies for the expected performance of Benzophenone-6 in hair protection applications.
Table 1: Efficacy in Hair Color Protection (Data synthesized from studies on Benzophenone-3 and -4)[7]
| Formulation Base | UV Absorber (Concentration) | Hair Type | Irradiation Conditions | Color Change (ΔE*) vs. Placebo | Percent Color Protection |
| Leave-in Conditioner | Benzophenone-4 (0.5%) | Medium Auburn Dyed | 32h Weatherometer | 4.7 vs 15.2 | 69% |
| Styling Gel | Benzophenone-3 (0.3%) | Light Auburn Dyed | 32h Weatherometer | 6.1 vs 16.0 | 62% |
| Shampoo (Rinse-off) | Benzophenone-4 (1.0%) | Dark Auburn Dyed | 48h Weatherometer | 9.8 vs 14.5 | 32% |
Note: ΔE represents the total color difference. A lower value indicates less color fading.*
Table 2: Efficacy in Preserving Hair Mechanical Properties (Hypothetical data based on typical performance of UV absorbers)
| Formulation Base | UV Absorber (Concentration) | Hair Type | Irradiation Conditions | Change in Tensile Strength vs. Placebo | Change in Elasticity vs. Placebo |
| Leave-in Spray | Benzophenone-6 (0.75%) | Virgin Brown Hair | 50h Solar Simulator | -8% vs -25% | -5% vs -18% |
| Conditioner | Benzophenone-6 (0.5%) | Bleached Hair | 50h Solar Simulator | -12% vs -35% | -10% vs -28% |
Experimental Protocols
The following protocols describe standard methodologies for evaluating the efficacy of hair care formulations containing Benzophenone-6.
5.1 Protocol: Evaluation of Hair Color Protection
Objective: To quantify the ability of a formulation containing Benzophenone-6 to prevent the fading of artificial hair color upon exposure to UV radiation.
Workflow Diagram:
Methodology:
-
Tress Preparation: Use commercially available hair tresses (e.g., 2g, 6 inches) of a consistent color (e.g., bleached, natural white). Dye all tresses with a commercial permanent hair dye known to be susceptible to fading (e.g., red or auburn shades).
-
Baseline Measurement: Using a spectrophotometer or colorimeter, measure the initial Lab* values for each tress at multiple points and average the readings.
-
Product Application: Divide tresses into three groups: Untreated, Placebo (formulation without BP-6), and Test (formulation with BP-6). Apply a standardized amount of product (e.g., 0.5g per tress) and distribute evenly. For leave-in products, allow to air dry. For rinse-off products, allow 1 minute of contact time, then rinse under controlled water flow and temperature.
-
UV Exposure: Place the tresses in a controlled environmental chamber equipped with a UV source (e.g., Xenon arc weatherometer) set to simulate natural sunlight. A typical exposure cycle is 16-48 hours.[7]
-
Wash Cycles (Optional): To simulate real-world conditions, intersperse UV exposure with standardized washing and rinsing cycles.
-
Final Measurement: After the total exposure time, repeat the Lab* color measurements as in step 2.
-
Data Analysis: Calculate the total color change (ΔE) using the formula: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²]. Compare the ΔE* values between the Test, Placebo, and Untreated groups. Percent color protection can be calculated as: [(ΔEPlacebo - ΔETest) / ΔE*Placebo] x 100.
5.2 Protocol: Evaluation of Mechanical Strength Preservation
Objective: To determine if a formulation containing Benzophenone-6 protects hair from the loss of tensile strength after UV exposure.
Workflow Diagram:
Methodology:
-
Fiber Sourcing: Obtain single hair fibers from a consistent source.
-
Grouping: Randomly divide fibers into three groups: Control (no treatment, no UV), Placebo (formulation without BP-6 + UV), and Test (formulation with BP-6 + UV).
-
Treatment and Exposure: Treat the Placebo and Test fibers with their respective formulations and expose them to a controlled dose of UV radiation in a solar simulator as described in Protocol 5.1.
-
Conditioning: Acclimate all fiber groups in a controlled environment (e.g., 21°C, 65% Relative Humidity) for at least 24 hours.
-
Tensile Testing: Using a single fiber tensile tester (e.g., an Instron), measure the breaking force and elongation at break for a statistically significant number of fibers from each group (n > 50).[10][11]
-
Data Analysis: Calculate the mean breaking stress and elongation for each group. Compare the results from the Test group to the Placebo and Control groups to determine the degree of protection afforded by the Benzophenone-6 formulation.
Safety and Regulatory Summary
-
Safety: The CIR Expert Panel has reviewed the safety of Benzophenone-6 and concluded it is safe for use in cosmetic products in the present practices of use and concentration.[5]
-
Regulatory Status (USA): According to the 2020 CIR report, Benzophenone-6 is not currently reported as being used in cosmetic products based on FDA and industry surveys.[4]
-
Regulatory Status (EU): Benzophenone-6 is not listed on Annex VI of the EU Cosmetics Regulation, meaning it is not permitted for use as a UV filter for the primary purpose of protecting the skin or hair. However, it can be used as a UV light absorber to protect the cosmetic product itself.[2]
Professionals formulating with Benzophenone-6 should consult the latest regional regulations to ensure compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. triprinceton.org [triprinceton.org]
- 3. Protection of Hair against Damage Caused by Photochemical Oxidation - Assessa [assessa.com.br]
- 4. cir-safety.org [cir-safety.org]
- 5. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Relationship between the use of hair products and urine benzophenone-3: the Korean National Environmental Health Survey (KoNEHS) cycle 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fading of artificial hair color and its prevention by photofilters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. shoprythm.com [shoprythm.com]
- 10. cambridgehealthsciences.co.uk [cambridgehealthsciences.co.uk]
- 11. agaramindia.com [agaramindia.com]
Application Notes and Protocols: Synthesis and Antitumour Activity of Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of various classes of benzophenone derivatives and their evaluation as potential antitumour agents. Detailed protocols for chemical synthesis and in vitro cytotoxicity assays are provided to facilitate the discovery and development of novel anticancer therapeutics based on the benzophenone scaffold.
Introduction
Benzophenone and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent antitumour effects. The structural versatility of the benzophenone core allows for extensive chemical modifications, leading to the generation of derivatives with enhanced potency and selectivity against various cancer cell lines. This document outlines the synthesis of three major classes of antitumour benzophenone derivatives: Polyhydroxybenzophenones, Diamide-Coupled Benzophenones, and Benzophenone-Triazole Hybrids. Furthermore, it details the protocols for evaluating their cytotoxic activity and provides insights into their mechanism of action, primarily through the induction of apoptosis.
Data Presentation: In Vitro Antitumour Activity
The antitumour activity of various benzophenone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values for representative benzophenone derivatives.
Table 1: Antitumour Activity of Polyhydroxybenzophenone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1 | SMMC-7721 (Hepatocarcinoma) | 3.86 | Cisplatin | >10 |
| Compound 2 | SMMC-7721 (Hepatocarcinoma) | 5.32 | Cisplatin | >10 |
| Compound A | HL-60 (Leukemia) | 0.48 | Cisplatin | 2.5 |
| A-549 (Lung Carcinoma) | 0.82 | Cisplatin | 5.0 | |
| SMMC-7721 (Hepatocarcinoma) | 0.26 | Taxol | 0.5 | |
| SW480 (Colon Carcinoma) | 0.99 | - | - | |
| Compound B | SMMC-7721 (Hepatocarcinoma) | 1.55 | - | - |
| Compound C | SMMC-7721 (Hepatocarcinoma) | 1.02 | - | - |
Table 2: Antitumour Activity of Diamide-Coupled Benzophenone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 9k | A549 (Lung Carcinoma) | ~20 |
| MCF-7 (Breast Carcinoma) | ~23 | |
| DLA (Dalton's Lymphoma Ascites) | ~23 |
Table 3: Antitumour Activity of Benzophenone-Triazole Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 8d | HT-1080 (Fibrosarcoma) | Comparable to Doxorubicin | Doxorubicin | - |
| A-549 (Lung Carcinoma) | Comparable to Doxorubicin | Doxorubicin | - | |
| Compound 8h | HT-1080 (Fibrosarcoma) | Comparable to Doxorubicin | Doxorubicin | - |
| A-549 (Lung Carcinoma) | Comparable to Doxorubicin | Doxorubicin | - | |
| Compound 8l | HT-1080 (Fibrosarcoma) | Comparable to Doxorubicin | Doxorubicin | - |
| A-549 (Lung Carcinoma) | Comparable to Doxorubicin | Doxorubicin | - | |
| Derivative 1 | HT-144 (Melanoma) | Active | - | - |
Experimental Protocols
Synthesis of Benzophenone Derivatives
The synthesis of benzophenone derivatives often involves classical organic reactions such as Friedel-Crafts acylation to construct the core benzophenone scaffold, followed by various modifications to introduce desired functional groups.
Protocol 1: General Synthesis of Polyhydroxybenzophenones via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of polyhydroxybenzophenones, which have shown significant antitumour activity.
Materials:
-
Substituted phenol
-
Substituted benzoyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dry dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
To a stirred solution of the substituted phenol (1 equivalent) in dry DCM at 0 °C, add anhydrous AlCl3 (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add the substituted benzoyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired polyhydroxybenzophenone.
Protocol 2: Synthesis of Diamide-Coupled Benzophenones
This protocol outlines the multi-step synthesis of diamide-coupled benzophenone analogues, which have demonstrated potential as anticancer agents.[1]
Step 1: Synthesis of 2-(4-benzoyl-phenoxy)-acetic acid
-
Dissolve 4-hydroxybenzophenone and ethyl chloroacetate in acetone.
-
Add anhydrous potassium carbonate and reflux the mixture.
-
After completion, filter the reaction mixture and evaporate the solvent.
-
Hydrolyze the resulting ester with a base (e.g., NaOH) in an alcohol/water mixture.
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the product.
Step 2: Synthesis of 2-(4-benzoyl-phenoxy)-acetyl chloride
-
Treat the carboxylic acid from Step 1 with thionyl chloride or oxalyl chloride in a dry aprotic solvent (e.g., DCM).
-
Stir the reaction at room temperature until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the acid chloride.
Step 3: Synthesis of the diamide-coupled benzophenone
-
Dissolve the appropriate diamine in a suitable solvent (e.g., DCM) with a base (e.g., triethylamine).
-
Add the acid chloride from Step 2 dropwise at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Protocol 3: Synthesis of Benzophenone-Triazole Hybrids via Click Chemistry
This protocol describes the synthesis of benzophenone-triazole hybrids using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2]
Step 1: Synthesis of Propargylated Benzophenone
-
Dissolve the hydroxybenzophenone (e.g., 4,4'-dihydroxybenzophenone) in a suitable solvent like acetone.
-
Add potassium carbonate and propargyl bromide.
-
Reflux the mixture for 24 hours.
-
Filter the reaction mixture and evaporate the solvent.
-
Purify the product by column chromatography.
Step 2: Synthesis of Substituted Benzyl Azides
-
Dissolve the corresponding substituted benzyl bromide in a solvent like DMSO.
-
Add sodium azide and stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry, and concentrate to obtain the benzyl azide.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a round-bottom flask, combine the propargylated benzophenone (from Step 1) and the benzyl azide (from Step 2) in a 1:1 mixture of dichloromethane and water.
-
Add sodium ascorbate and copper(II) sulfate pentahydrate.
-
Stir the mixture vigorously at room temperature for 6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
In Vitro Antitumour Activity Assays
Protocol 4: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Benzophenone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, treat the cells with various concentrations of the benzophenone derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Mechanism of Action: Induction of Apoptosis
A growing body of evidence suggests that many antitumour benzophenone derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism.[3][4][5]
Caption: Benzophenone-induced mitochondrial apoptosis pathway.
This signaling pathway is initiated by cellular stress induced by the benzophenone derivative, leading to an increase in reactive oxygen species (ROS) production and an imbalance in the pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This dysregulation results in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, starting with the initiator caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.
Experimental Workflow
The general workflow for the synthesis and evaluation of benzophenone derivatives for antitumour activity is a systematic process that begins with the design and synthesis of new compounds, followed by their biological evaluation.
Caption: General workflow for antitumour benzophenone drug discovery.
This iterative process allows for the refinement of chemical structures to enhance their antitumour activity and drug-like properties, ultimately leading to the identification of promising lead compounds for further preclinical and clinical development.
References
- 1. Design and synthesis of diamide-coupled benzophenones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzophenone-3 exposure induced apoptosis via impairing mitochondrial function in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Dibenzoxanthene Derivatives Induce Apoptosis Through Mitochondrial Pathway in Human Hepatocellular Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (Dioxybenzone) in Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, also known as Dioxybenzone or Benzophenone-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (Dioxybenzone) is an organic compound that functions as a broad-spectrum ultraviolet (UV) filter, absorbing both UVB and UVAII radiation.[1] Its primary application is as a sunscreen agent in various cosmetic and pharmaceutical topical formulations to protect the skin and the product itself from sun-induced damage.[2]
Q2: What are the main challenges in formulating with Dioxybenzone?
A2: The primary challenge in formulating with Dioxybenzone is its poor aqueous solubility and limited solubility in some common cosmetic and pharmaceutical emollients. This can lead to crystallization of the active ingredient within the formulation over time, which can negatively impact the product's efficacy, stability, and aesthetic properties.
Q3: What is the typical concentration of Dioxybenzone used in formulations?
A3: In sunscreen formulations in the United States, Dioxybenzone is an approved ingredient at concentrations up to 3%.[1]
Q4: Are there any potential biological activities of Dioxybenzone to be aware of during formulation development?
A4: Yes, research has indicated that Dioxybenzone and its metabolites may exhibit estrogenic effects and can up-regulate the expression of inflammatory cytokines.[3][4][5] These potential biological activities are important considerations for researchers and drug development professionals when formulating products containing this ingredient, particularly concerning safety and toxicological assessments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of formulating with this compound.
Issue 1: Crystallization of Dioxybenzone in the Formulation
Potential Cause: The concentration of Dioxybenzone exceeds its solubility limit in the chosen solvent or excipient blend. This can be exacerbated by temperature fluctuations during storage.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Increase Polarity: Incorporate high-polarity emollients, which are generally good solvents for benzophenone derivatives. C12-15 Alkyl Benzoate is an excellent choice for improving the solubility of UV filters.[6]
-
Co-solvency: Introduce a co-solvent to the formulation. Ethanol and propylene glycol are effective solvents for Dioxybenzone.[1] Carefully evaluate the impact of the co-solvent on the overall formulation stability and skin feel.
-
-
Adjust Excipient Concentrations:
-
Increase the concentration of the primary solvent or the oil phase in emulsions to ensure complete solubilization of the Dioxybenzone.
-
-
Incorporate Solubilizing Excipients:
-
Surfactants: The addition of surfactants can increase the solubility of poorly soluble drugs by forming micelles that encapsulate the drug molecules.[7]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules like Dioxybenzone, enhancing their aqueous solubility.[8]
-
-
Process Optimization:
-
Ensure that the formulation is heated to a temperature sufficient to completely dissolve the Dioxybenzone during the manufacturing process. The melting point of Dioxybenzone is approximately 68°C (154°F).[9]
-
Issue 2: Phase Separation or Instability in Emulsion Formulations
Potential Cause: Incompatibility of the oil phase containing Dioxybenzone with the chosen emulsifier system, or an inappropriate hydrophilic-lipophilic balance (HLB) of the surfactant system.
Troubleshooting Steps:
-
Emulsifier Selection:
-
Choose a robust emulsifier system that can effectively stabilize the oil phase containing the dissolved Dioxybenzone.
-
Consider using a combination of emulsifiers to achieve the required HLB for the specific oil phase composition.
-
-
Optimize Emulsifier Concentration:
-
Experiment with different concentrations of the primary and co-emulsifiers to improve the stability of the emulsion.
-
-
Homogenization:
-
Ensure adequate homogenization during the manufacturing process to create a uniform and stable emulsion with a small droplet size.
-
Issue 3: Low In-Vitro Sun Protection Factor (SPF) or Critical Wavelength
Potential Cause: Insufficient concentration of dissolved Dioxybenzone, degradation of the UV filter, or antagonistic interactions with other formulation components.
Troubleshooting Steps:
-
Confirm Complete Solubilization:
-
Visually inspect the formulation under a microscope to ensure there are no Dioxybenzone crystals.
-
Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the concentration of dissolved Dioxybenzone in the final product.
-
-
Evaluate Photostability:
-
Assess the photostability of the formulation by exposing it to a controlled dose of UV radiation and measuring the change in Dioxybenzone concentration over time.
-
Consider the inclusion of photostabilizers in the formulation if significant degradation is observed.
-
-
Review Ingredient Compatibility:
-
Investigate potential interactions between Dioxybenzone and other active ingredients or excipients in the formulation that may negatively impact its UV-absorbing capabilities.
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Type | Solubility ( g/100 mL at 25°C) | Reference |
| Water | Aqueous | Practically Insoluble | [1] |
| Ethanol | Alcohol | 21.8 | [1] |
| Isopropanol | Alcohol | 17.0 | [1] |
| Propylene Glycol | Glycol | 6.2 | [1] |
| Ethylene Glycol | Glycol | 3.0 | [1] |
| n-Hexane | Hydrocarbon | 1.5 | [1] |
| Toluene | Aromatic Hydrocarbon | Freely Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ≥ 100 mg/mL | [10] |
| C12-15 Alkyl Benzoate | Ester | Good to Excellent | [6] |
| Caprylic/Capric Triglyceride | Ester | Moderate | [11] |
| Dicaprylyl Carbonate | Ester | Moderate | [11] |
Experimental Protocols
Protocol 1: Determination of Dioxybenzone Solubility in a Formulation
Objective: To quantitatively determine the solubility of Dioxybenzone in a given formulation base.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Dioxybenzone powder to a series of vials containing the formulation base.
-
Seal the vials and place them on a shaker in a temperature-controlled water bath (e.g., 25°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant (the saturated solution).
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
Quantitative Analysis (HPLC-UV):
-
Prepare a standard stock solution of Dioxybenzone of a known concentration in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range.
-
Inject the standards and the sample into an HPLC system equipped with a UV detector.
-
Quantify the concentration of Dioxybenzone in the sample by comparing its peak area to the calibration curve.[12]
-
Protocol 2: Preparation of Dioxybenzone-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate Dioxybenzone in a lipid matrix to potentially improve its photostability and reduce skin penetration.
Methodology (Solvent Evaporation Method):
-
Preparation of the Organic Phase:
-
Accurately weigh the solid lipid (e.g., glyceryl monostearate), a liquid lipid (e.g., oleic acid), and Dioxybenzone.
-
Dissolve these components in a suitable organic solvent (e.g., ethanol or acetone).
-
-
Preparation of the Aqueous Phase:
-
Dissolve a stabilizer (e.g., Poloxamer 188 or Tween® 80) in deionized water.
-
-
Formation of the Nanoemulsion:
-
Heat both the organic and aqueous phases to the same temperature (above the melting point of the lipid).
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
-
Formation of SLNs:
-
Rapidly cool the nanoemulsion in an ice bath while stirring. This causes the lipid to solidify and entrap the Dioxybenzone, forming the SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the unencapsulated Dioxybenzone from the SLNs and quantifying it using HPLC-UV.[13]
-
Visualizations
Caption: A troubleshooting workflow for addressing the crystallization of Dioxybenzone in formulations.
Caption: Experimental workflow for determining the solubility of Dioxybenzone in a formulation.
References
- 1. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dioxybenzone triggers enhanced estrogenic effect via metabolic activation: in silico, in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Dioxybenzone - Wikipedia [en.wikipedia.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Photostability of Benzophenone-6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to prevent the photodegradation of Benzophenone-6 (BP-6, Uvinul D-49) in plastic formulations.
Frequently Asked Questions (FAQs)
Q1: What is Benzophenone-6 and what is its primary function in plastics?
Benzophenone-6 (BP-6), chemically known as 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, is a highly effective ultraviolet (UV) light absorber. Its primary function in plastics is to protect the polymer matrix from the damaging effects of solar radiation, specifically in the UVA and UVB range (approx. 290-400 nm).[1][2] By absorbing this radiation, it prevents the initiation of photo-oxidative degradation, which can lead to undesirable changes in the plastic, such as discoloration (yellowing), embrittlement, cracking, and loss of mechanical properties like impact strength and elongation.[1][3]
Q2: How does Benzophenone-6 protect the polymer?
Benzophenone UV absorbers operate via a photophysical mechanism. An intramolecular hydrogen bond exists between the hydroxyl group and the adjacent carbonyl oxygen.[2] When the molecule absorbs UV energy, it enters an excited state. This energy is then rapidly and harmlessly dissipated as heat through a process of tautomerization (enol-keto transformation), allowing the molecule to return to its ground state and repeat the process.[2][4] This cycle efficiently converts damaging UV radiation into benign thermal energy.
Q3: If Benzophenone-6 is a UV stabilizer, why does it undergo photodegradation?
While highly efficient, the protective mechanism of Benzophenone-6 is not infinitely repeatable. Over time and with prolonged exposure to UV radiation, the molecule itself can be degraded. This can occur through several pathways:
-
Self-Sensitization: The excited triplet state of the benzophenone molecule can generate reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, which can then attack and degrade other benzophenone molecules.[4][5][6]
-
Direct Photolysis: Although designed to dissipate energy, a fraction of the absorbed UV energy can lead to irreversible chemical changes, breaking down the BP-6 molecule.
-
Indirect Photolysis: Reactions with other reactive species present in the environment (e.g., hydroxyl radicals from other sources) can also contribute to its degradation.[5][7]
Once degraded, BP-6 loses its UV-absorbing capability, leaving the polymer vulnerable.
Q4: What are the common degradation products of Benzophenone-6?
During photodegradation, Benzophenone-6 can break down into various smaller molecules. Studies on similar benzophenones have identified the formation of hydroxylated species and carboxylic acids as common transformation products.[5][6] The exact nature of these byproducts depends on the specific environmental conditions (presence of oxygen, water, other chemicals) and the polymer matrix. Identifying these products is crucial as they may not possess UV-stabilizing properties and could potentially have different toxicological profiles.
Q5: In which types of plastics is Benzophenone-6 typically used?
Benzophenone UV absorbers are compatible with a wide range of polymers. They are frequently used in polyolefins (Polyethylene - PE, Polypropylene - PP), Polyvinyl Chloride (PVC), Polystyrene (PS), and Polycarbonates (PC).[2] The choice and concentration of the stabilizer depend on the polymer's inherent sensitivity to UV radiation, the intended application, and the desired service life of the final product.[1]
Q6: Can other stabilizers be used to improve the performance of Benzophenone-6?
Yes, using a combination of stabilizers is a common and highly effective strategy. A synergistic effect is often achieved by combining Benzophenone-6 with a Hindered Amine Light Stabilizer (HALS) .[8][9] While BP-6 acts as a primary UV absorber (a "shield"), HALS function as radical scavengers. They do not absorb UV radiation but instead interrupt the degradation cycle by neutralizing free radicals that may have formed.[10][11] This dual-action approach protects both the polymer and the UV absorber itself, significantly extending the product's lifetime compared to using either stabilizer alone.[9]
Troubleshooting Guide
Problem: My plastic sample containing Benzophenone-6 is showing premature yellowing and embrittlement during weathering tests.
This is a common issue indicating that the stabilization system is failing. The following guide helps diagnose the potential cause.
| Question/Possible Cause | Explanation & Recommended Action |
| 1. Is the Benzophenone-6 concentration optimal? | Explanation: An insufficient amount of stabilizer will not provide adequate protection. The required concentration depends on the polymer type, the thickness of the part, and the intensity of the UV exposure in the end-use environment.[3] Action: • Review your formulation. Typical loading levels range from 0.1% to 4% by weight.[3] • Create a dosage ladder experiment, testing several concentrations of BP-6 to find the most effective and economical level. • Use the Beer-Lambert law as a theoretical starting point to estimate the concentration needed to achieve a specific level of UV screening for a given part thickness. |
| 2. Is Benzophenone-6 leaching from the plastic? | Explanation: UV stabilizers are not chemically bound to the polymer and can migrate to the surface over time, a process known as "leaching" or "blooming."[12] This depletes the bulk of the plastic of its protection. Leaching is accelerated by heat and exposure to solvents or aqueous environments.[4][5] Action: • Analyze the surface of the plastic (e.g., using ATR-FTIR) to check for higher concentrations of the stabilizer. • Analyze the surrounding media (e.g., water in immersion tests) for the presence of BP-6 using HPLC or LC-MS.[5] • Consider using a higher molecular weight UV absorber, which will have lower mobility within the polymer matrix. |
| 3. Is a synergistic stabilizer, like HALS, needed? | Explanation: Benzophenone-6 alone may not be sufficient for demanding applications. It primarily absorbs UV light but does not stop degradation once free radicals are formed. HALS are essential for scavenging these radicals. The combination provides comprehensive protection.[8][9] Action: • Introduce a HALS into your formulation in combination with BP-6. A common synergistic ratio is often 1:1, but this should be optimized. • Experiment with different types of HALS (e.g., high vs. low molecular weight) as their compatibility and performance can vary between polymer types. |
| 4. Are there antagonistic interactions with other additives? | Explanation: Certain additives in your formulation could be interfering with the function of BP-6 or accelerating its degradation. For example, some acidic fillers or flame retardants can reduce the effectiveness of HALS, which in turn puts more stress on the UV absorber. Action: • Review all components of your formulation (pigments, fillers, plasticizers, etc.). • Research known interactions for your specific polymer and additive package. • Conduct controlled experiments where you systematically remove or replace other additives to isolate the source of the antagonism. |
Data Presentation
Table 1: Properties of Benzophenone-6 (Uvinul D-49)
| Property | Description |
| Chemical Name | This compound |
| CAS Number | 131-54-4 |
| Molecular Formula | C₁₅H₁₄O₅ |
| Appearance | Light yellow powder |
| Mechanism of Action | UV Absorber |
| Peak UV Absorbance (λmax) | ~288 nm and ~350 nm |
| Effective UV Range | 270 - 400 nm |
Table 2: Illustrative Performance of Stabilizer Systems in Polypropylene (PP) (Data are representative examples for comparative purposes after 1000 hours of accelerated weathering)
| Stabilizer System | Yellowness Index (ΔYI) | % Retention of Tensile Elongation |
| PP (Unstabilized) | 25.4 | 15% |
| PP + 0.5% Benzophenone-6 | 10.2 | 65% |
| PP + 0.5% HALS | 8.5 | 75% |
| PP + 0.5% Benzophenone-6 + 0.5% HALS (Synergistic Mix) | 2.1 | 92% |
Experimental Protocols
Protocol 1: Accelerated Weathering of Plastic Samples
This protocol provides a general methodology for evaluating the photostability of plastic formulations using an accelerated weathering chamber, based on standards like ASTM G154 and ISO 4892-2.[13]
-
Sample Preparation:
-
Prepare the polymer formulation by compounding the base resin with Benzophenone-6 and any other additives (e.g., HALS) using a twin-screw extruder or similar melt-blending equipment.
-
Produce standardized test plaques (e.g., 75mm x 150mm x 2mm) via injection molding or compression molding. Ensure consistent processing conditions for all samples.
-
Prepare control samples (no stabilizer) and samples for each formulation to be tested.
-
-
Weathering Chamber Setup:
-
Use a Xenon-arc or fluorescent UV accelerated weathering chamber. Xenon-arc lamps provide a closer match to the full spectrum of natural sunlight.[13]
-
Set the irradiance level (e.g., 0.55 W/m² at 340 nm for Xenon-arc).
-
Program the test cycle. A common cycle includes alternating periods of UV exposure, heat, and moisture (condensation or water spray) to simulate outdoor conditions. For example: 8 hours of UV at 60°C Black Panel Temperature, followed by 4 hours of condensation at 50°C.[14]
-
-
Exposure and Evaluation:
-
Mount the samples in the chamber.
-
Remove samples at predetermined intervals (e.g., 0, 250, 500, 1000, 2000 hours).
-
After each interval, evaluate the samples for:
-
Color Change: Measure the Yellowness Index (YI) or other color metrics (Lab*) using a spectrophotometer.
-
Mechanical Properties: Test for tensile strength, elongation at break, and impact strength according to relevant ASTM/ISO standards.
-
Surface Appearance: Visually inspect for cracking, crazing, or loss of gloss.
-
-
Protocol 2: Quantification of Benzophenone-6 in Plastic Matrix via HPLC
This protocol describes how to extract and quantify the amount of remaining Benzophenone-6 in a plastic sample after a period of weathering.
-
Extraction:
-
Take a known mass (e.g., 1 gram) of the weathered plastic sample, cryo-mill, or cut it into small pieces to maximize surface area.
-
Place the material in a vial with a suitable solvent in which BP-6 is soluble but the polymer is not (e.g., Dichloromethane or Acetonitrile).
-
Use a sonication bath or soxhlet extractor to facilitate the extraction of the stabilizer from the polymer matrix. An overnight extraction at a controlled temperature is common.
-
-
Sample Preparation for HPLC:
-
After extraction, carefully filter the solvent to remove any polymer particles. A 0.45 µm PTFE syringe filter is typically used.
-
Transfer a known volume of the filtrate to an HPLC vial. If necessary, dilute the sample to fall within the calibration range.
-
-
HPLC-UV Analysis:
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used for separating benzophenones.[5]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water is typical.
-
Detection: Set the UV detector to the λmax of Benzophenone-6 (e.g., 350 nm) for maximum sensitivity.
-
Quantification: Prepare a calibration curve using standards of known Benzophenone-6 concentrations. Run the extracted samples and quantify the amount of BP-6 by comparing the peak area to the calibration curve. The degradation can be reported as the percentage of stabilizer lost compared to an unweathered (0-hour) sample. More advanced analysis can be done with LC-MS/MS for higher sensitivity and identification of degradation products.[5][15][16]
-
Visualizations
Caption: Mechanism of UV degradation and synergistic stabilization.
Caption: Experimental workflow for photostability evaluation.
Caption: Troubleshooting logic for photodegradation issues.
References
- 1. specialchem.com [specialchem.com]
- 2. Why Benzophenones are popular in rubber & plastic market? - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
- 3. US3506610A - Benzophenone ultraviolet light and oxidation stabilizers for plastic materials - Google Patents [patents.google.com]
- 4. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 11. ulprospector.com [ulprospector.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. xometry.pro [xometry.pro]
- 14. A Review of Weathering Studies in Plastics and Biocomposites—Effects on Mechanical Properties and Emissions of Volatile Organic Compounds (VOCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The prevalent method is a two-step synthesis. The first step involves the reaction of m-dimethoxybenzene with oxalyl chloride, catalyzed by azoisobutyronitrile or benzoyl peroxide, to form the intermediate 2,2',4,4'-tetramethoxybenzophenone.[1][2] The second step is the demethylation of this intermediate using a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), in an organic solvent to yield the final product.[1][2]
Q2: My final product is discolored. What are the likely impurities and how can I remove them?
A2: Discoloration often indicates the presence of side products or unreacted starting materials. Purification is typically achieved through recrystallization.[1][2] In cases of persistent color, treatment with activated carbon during the workup process can be effective in removing chromophoric impurities.
Q3: Can I use a different catalyst for the initial acylation step?
A3: The documented synthesis protocols successfully utilize azoisobutyronitrile or benzoyl peroxide as radical initiators for the acylation step.[1][2] While other radical initiators might function, these are the proven catalysts for this specific reaction, with dosages typically between 0.5% and 2% of the mass of m-dimethoxybenzene.[1]
Q4: What is the role of the Lewis acid in the second step, and which one is most effective?
A4: The Lewis acid (e.g., AlCl₃, ZnCl₂, BF₃, or polyphosphoric acid) is crucial for the demethylation of the ether groups on the intermediate to form the hydroxyl groups of the final product.[1][2] Based on reported yields, aluminum chloride (AlCl₃) in dichloroethane has been shown to be highly effective, achieving yields of up to 72%.[1]
Q5: How critical is temperature control during the synthesis?
A5: Temperature control is vital for both steps. The initial acylation reaction is typically conducted between 70-80°C.[1][2] The subsequent demethylation step is performed at a lower temperature, around 50°C.[1][2] Deviation from these temperatures can lead to incomplete reactions or the formation of unwanted side products, ultimately reducing the final yield.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Problem 1: Low Overall Yield
| Potential Cause | Suggested Solution |
| Inefficient Acylation (Step 1) | Ensure the catalyst (azoisobutyronitrile or benzoyl peroxide) is fresh and added in the correct proportion (0.5-2% of m-dimethoxybenzene mass).[1] Verify that the reaction temperature was maintained at 70-80°C for the full duration (approx. 1.5 hours).[1] |
| Incomplete Demethylation (Step 2) | Confirm that the Lewis acid (e.g., AlCl₃) is anhydrous, as moisture can deactivate it. The reaction should be run for 2-3 hours at 50°C.[1][2] Ensure a suitable solvent (e.g., dichloroethane, chlorobenzene) was used.[1] |
| Loss of Product During Workup | During hydrolysis and liquid-liquid separation, ensure complete extraction of the product from the aqueous layer.[1] For recrystallization, use a minimal amount of an appropriate solvent to avoid leaving a significant amount of product in the mother liquor. |
Problem 2: Intermediate (2,2',4,4'-tetramethoxybenzophenone) is the main product
| Potential Cause | Suggested Solution |
| Inactive Lewis Acid | Use a fresh, unopened container of anhydrous Lewis acid (e.g., AlCl₃). Store Lewis acids in a desiccator to prevent hydration. |
| Insufficient Reaction Time/Temp | Increase the reaction time for the demethylation step to the upper end of the recommended 2-3 hour range.[1] Ensure the reaction temperature is consistently held at 50°C. |
| Incorrect Stoichiometry | Verify the molar ratios of the intermediate to the Lewis acid. A sufficient excess of the Lewis acid is required to drive the demethylation to completion. |
Experimental Protocols & Data
Detailed Experimental Protocol
This protocol is based on methodologies described in patent CN102329207B.[1]
Step 1: Synthesis of 2,2',4,4'-Tetramethoxybenzophenone (Intermediate)
-
In a three-necked flask equipped with a stirrer and condenser, place 13.8g of m-dimethoxybenzene.
-
Add 0.15g of azoisobutyronitrile (or benzoyl peroxide) as the catalyst.
-
Add 30ml of oxalyl chloride to the flask.
-
Heat the mixture to 70-80°C and stir for 1.5 hours.
-
After the reaction, stop heating and cautiously add water to hydrolyze the excess oxalyl chloride.
-
Filter the resulting solid, which is the intermediate product, and dry it thoroughly.
Step 2: Synthesis of this compound (Final Product)
-
In a clean reaction flask, place the dried intermediate from Step 1.
-
Add 30g of aluminum chloride (AlCl₃) and 100ml of dichloroethane (solvent).
-
Stir the mixture and maintain the temperature at 50°C for 2-3 hours.
-
Upon completion, add water to hydrolyze the reaction mixture.
-
Perform a liquid-liquid separation to isolate the organic layer.
-
Use rotary evaporation to remove the solvent from the organic layer.
-
Purify the resulting crude product by recrystallization to obtain pure this compound.
Quantitative Data Summary
The following table summarizes the yield of the final product based on the Lewis acid and solvent system used in the second (demethylation) step, as reported in the literature.[1][2]
| Lewis Acid | Solvent | Purity (HPLC) | Final Yield | Reference |
| AlCl₃ | Dichloroethane | 99.2% | 72% | [1] |
| ZnCl₂ | Dichloroethane | 99.1% | 68% | [2] |
| AlCl₃ | Chlorobenzene | 99.0% | 67% | [1][2] |
Visualized Workflows
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low product yield in the synthesis.
References
minimizing color interference of Cyasorb UV-12 in coatings
Welcome to the technical support center for Cyasorb UV-12. This guide is designed for researchers, scientists, and formulation professionals to troubleshoot and resolve issues related to color interference when incorporating Cyasorb UV-12, a benzotriazole-based UV absorber, into coating formulations.
Frequently Asked Questions (FAQs)
Q1: What is Cyasorb UV-12 and how does it work?
A1: Cyasorb UV-12 is a high-performance UV absorber (UVA) belonging to the hydroxyphenyl-benzotriazole class. Its primary function is to protect coatings and substrates from UV degradation. It operates by absorbing harmful UV radiation (primarily in the 300-400 nm range) and converting the light energy into harmless thermal energy, which is then dissipated.[1] This mechanism prevents the UV radiation from breaking down the polymer chains within the coating, which would otherwise lead to issues like color fading, chalking, cracking, and loss of gloss.[2]
Q2: Why is my clear coat turning yellow after adding Cyasorb UV-12?
A2: Initial yellowing upon addition of a UV absorber like Cyasorb UV-12 can be attributed to several factors:
-
Inherent Color: While designed to be low in initial color, all organic UV absorbers have a slight inherent color that can be perceptible at higher concentrations.
-
Interaction with Formulation Components: Cyasorb UV-12 may interact with other additives, solvents, or the resin system itself, leading to color formation. Aromatic amines or residual photoinitiators are common culprits.[2]
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Oxidation: The coating may be undergoing oxidation during the curing process, especially at elevated temperatures, which can be exacerbated by certain additives.[3]
-
UV Absorption Tail: UV absorbers that block UV rays should ideally not absorb wavelengths above 400 nm. If absorption extends into the blue light spectrum, the material may appear yellow.
Q3: Can Cyasorb UV-12 be used with other light stabilizers?
A3: Absolutely. It is highly recommended to use Cyasorb UV-12 in conjunction with a Hindered Amine Light Stabilizer (HALS). These two types of additives work through different mechanisms and exhibit a powerful synergistic effect.[4][5] While Cyasorb UV-12 absorbs UV radiation, HALS act as radical scavengers, neutralizing the highly reactive free radicals that form during photo-degradation.[6][7] This dual-protection approach is more effective at preventing gloss reduction, cracking, and color change than using either additive alone.[4][6]
Troubleshooting Guide
Problem: Significant yellowing or color change is observed in the coating after accelerated weathering tests.
Below is a step-by-step guide to diagnose and resolve the issue.
Caption: Troubleshooting workflow for coating discoloration.
Data Presentation: Impact of Stabilizer Concentration
The concentration of UV absorbers and the presence of HALS significantly impact the long-term color stability of a coating. The following tables summarize performance data based on typical results for benzotriazole UVAs in acrylic coatings.
Table 1: Effect of Cyasorb UV-12 Concentration on Color Stability
This table illustrates how increasing the concentration of a benzotriazole UVA (analogous to Cyasorb UV-12) can improve performance, based on data for UV-328 in acrylics.[8]
| Parameter | Control (No UVA) | 0.5% Cyasorb UV-12 | 1.0% Cyasorb UV-12 |
| Color Change (Δb) after 1000h UV | +8.2 | +2.1 | +0.9 |
| Gloss Retention (%) | 58% | 84% | 90% |
| Tensile Strength Retention (%) | 65% | 88% | 92% |
| Note: Δb represents the change on the yellow-blue axis; a positive value indicates a shift towards yellow. Data is representative of a product like UV-328.[8] |
Table 2: Synergistic Effect of Cyasorb UV-12 and HALS
This table demonstrates the improved color stability when combining a UVA with a HALS, based on a study of polyester clear coats.[4] A lower Total Color Difference (ΔE*) indicates better color retention.
| Formulation | ΔE* after 500h | ΔE* after 1000h |
| Control (Unstabilized) | 5.19 | 9.57 |
| 1.0% HALS only | 4.99 | 5.91 |
| 1.0% UVA only (Cyasorb UV-12 analog) | 3.66 | 5.49 |
| 1.0% UVA + 1.0% HALS (Synergistic Mix) | < 2.5 (projected) | < 4.0 (projected) |
| Note: A ΔE value > 2 is perceptible to the human eye.[9] The synergistic mix data is projected based on findings that combinations perform better than individual components.[4][5]* |
Visualizing The Protective Mechanism
The diagram below illustrates the synergistic relationship between Cyasorb UV-12 (UVA) and a Hindered Amine Light Stabilizer (HALS) in protecting a coating polymer.
Caption: Synergistic UV protection by UVA and HALS.
Experimental Protocol: Accelerated Weathering and Color Measurement
This protocol outlines the key steps for evaluating the color stability of a coating formulated with Cyasorb UV-12, based on ASTM G154 standards.[10][11][12]
Objective: To measure the change in color (ΔE*) of a coating after exposure to accelerated weathering conditions.
1. Materials and Equipment:
-
QUV Accelerated Weathering Tester with UVA-340 fluorescent lamps.[10]
-
Spectrophotometer for color measurement (CIELAB Lab* color space).
-
Standard test panels (e.g., 75 x 150 mm).
-
Coating formulations (Control vs. formulations with Cyasorb UV-12 and/or HALS).
-
Film application tool (e.g., draw-down bar) to ensure uniform thickness.
2. Experimental Workflow
Caption: Workflow for coating color stability testing.
3. Measurement and Calculation:
-
Before exposure (t=0), measure the L, a, and b* coordinates of each coated panel. This is your baseline.[13]
-
At specified intervals (e.g., 250, 500, 1000 hours), remove the panels and repeat the color measurements.[1]
-
Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²]** where ΔL = L* (final) - L* (initial), and so on.[14]
-
A higher ΔE* value indicates a greater change in color and poorer stability. A common industry standard for high-performance coatings is a ΔE* of less than 5 over the warranty period.[13][14]
References
- 1. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 2. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 3. Yellowing and Color Change in Oligomers & Coatings | Bomar [bomar-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. uvabsorber.com [uvabsorber.com]
- 8. allhdi.com [allhdi.com]
- 9. What Is Delta E? And Why Is It Important for Color Accuracy? - ViewSonic Library [viewsonic.com]
- 10. ASTM G154 | Q-Lab [q-lab.com]
- 11. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]
- 12. cofomegra.it [cofomegra.it]
- 13. alpolic-americas.com [alpolic-americas.com]
- 14. alpolic-americas.com [alpolic-americas.com]
Technical Support Center: Enhancing Polymer Stability with Benzophenone-6
Welcome to the Technical Support Center for the application of Benzophenone-6 in enhancing the thermal stability of polymers. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Benzophenone-6 in polymers?
A1: The primary role of Benzophenone-6, like other benzophenone derivatives, is to act as a UV stabilizer. Its molecular structure allows it to absorb harmful ultraviolet (UV) radiation, particularly in the 290-400 nm range. This absorbed energy is then dissipated as harmless heat, thereby protecting the polymer from photodegradation, which can lead to loss of mechanical properties, discoloration, and brittleness.[1][2] While the rigid aromatic structure of the benzophenone moiety can contribute to the overall thermal stability of the polymer, its principal application is in preventing UV-induced degradation.[3]
Q2: How does Benzophenone-6 contribute to the thermal stability of a polymer?
A2: Benzophenone-6 enhances thermal stability primarily through its function as a UV absorber. During exposure to sunlight or other UV sources, the polymer absorbs energy that can lead to the generation of free radicals and subsequent chain scission or cross-linking, which are forms of degradation.[4] Benzophenone-6 intercepts this UV energy and converts it into heat, thus preventing the initiation of these degradation pathways.[1][4] The inclusion of the rigid aromatic rings and ketone group from the benzophenone structure into the polymer matrix can also increase the energy required for thermal degradation, due to high bond dissociation energies and resonance stabilization.[3]
Q3: What is the difference between thermal stability and photostability, and where does Benzophenone-6 fit in?
A3: Thermal stability refers to a polymer's resistance to degradation at elevated temperatures, such as those encountered during processing (e.g., extrusion, injection molding) in the absence of light.[5] Photostability, on the other hand, is the polymer's ability to resist degradation when exposed to light, particularly UV radiation. Benzophenone-6 is primarily a photostabilizer. While it can offer some secondary benefits to thermal stability due to its chemical structure, its main purpose is to protect against light-induced damage.
Q4: Can Benzophenone-6 cause yellowing in my polymer?
A4: Yes, under certain conditions, particularly prolonged exposure to UV light, benzophenone derivatives themselves can degrade and contribute to yellowing.[6] This can be due to the formation of colored byproducts. The polymer matrix itself can also degrade and form chromophores (color-causing groups) if the concentration of Benzophenone-6 is insufficient or if it is not well-dispersed.
Q5: What is a typical loading concentration for Benzophenone-6 in a polymer formulation?
A5: The optimal concentration of a UV absorber like Benzophenone-6 depends on the specific polymer, the thickness of the final product, and the intensity of the expected UV exposure. Generally, concentrations for benzophenone-type UV absorbers can range from 0.1% to 5% by weight of the polymer.[7] It is always recommended to conduct a dose-response study to determine the most effective concentration for your specific application.
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Yellowing or Discoloration During Processing (High Temperature, Low/No UV) | 1. Thermal Degradation: The processing temperature may be too high for the polymer or other additives in the formulation. 2. Oxidative Degradation: Presence of oxygen during high-temperature processing can lead to degradation.[8] 3. Incompatibility/Poor Dispersion: Uneven distribution of Benzophenone-6 can lead to localized areas of unprotected polymer that degrade. | 1. Optimize Processing Temperature: Gradually lower the processing temperature to find the minimum effective temperature. 2. Use a Nitrogen Purge: Process the polymer under an inert atmosphere like nitrogen to minimize oxidation.[9] 3. Improve Dispersion: Use a high-shear mixer or a masterbatch to ensure uniform distribution of Benzophenone-6. Consider using a compatibilizer if necessary. |
| Yellowing or Discoloration After UV Exposure | 1. Insufficient UV Stabilizer: The concentration of Benzophenone-6 may be too low to provide adequate protection. 2. Degradation of Benzophenone-6: Prolonged UV exposure can lead to the degradation of the stabilizer itself, forming colored byproducts. 3. Polymer Matrix Degradation: The base polymer is degrading despite the presence of the stabilizer. | 1. Increase Concentration: Incrementally increase the loading level of Benzophenone-6. 2. Incorporate a Co-stabilizer: Consider adding a Hindered Amine Light Stabilizer (HALS), which acts as a radical scavenger and can work synergistically with UV absorbers. 3. Verify UV Source: Ensure the wavelength of your UV source corresponds to the absorption range of Benzophenone-6 (typically 290-400 nm).[1] |
| Loss of Mechanical Properties (e.g., Brittleness, Cracking) After UV Exposure | 1. Chain Scission: Photo-oxidative degradation is breaking the polymer backbone.[4] 2. Leaching of Stabilizer: Benzophenone-6 may be migrating out of the polymer matrix over time. 3. Inadequate Dispersion: Poor distribution of the stabilizer leaves parts of the polymer unprotected. | 1. Optimize Stabilizer Package: A combination of a UV absorber (Benzophenone-6) and a HALS is often more effective at preserving mechanical properties. 2. Consider a Polymer-Bound Stabilizer: For long-term applications, using a benzophenone derivative that can be chemically grafted onto the polymer chain can prevent leaching.[10] 3. Improve Compounding: Re-evaluate your mixing process to ensure homogeneous dispersion. |
| Inconsistent Results in Thermal Analysis (TGA/DSC) | 1. Poor Sample Preparation: Non-representative samples can lead to variable results. 2. Inconsistent Heating Rate: Different heating rates can shift the observed transition and degradation temperatures.[11] 3. Atmosphere Contamination: Presence of oxygen in an inert gas purge can lead to oxidative degradation instead of pure thermal degradation. | 1. Standardize Sample Preparation: Ensure samples are of similar mass and form (e.g., powder, film). 2. Use a Consistent Heating Rate: A standard heating rate of 10°C/min is common for TGA and DSC analysis of polymers.[9][12] 3. Check Gas Flow: Ensure a consistent and pure inert gas flow (e.g., nitrogen) during TGA measurements. |
Quantitative Data Presentation
| Polymer System | Additive (Concentration) | Onset of Decomposition (Td, °C) - TGA | Temperature at 5% Weight Loss (TGA) | Glass Transition Temperature (Tg, °C) - DSC |
| Polystyrene (PS) | None | ~350°C | ~375°C | ~100°C |
| Polystyrene (PS) | Benzophenone-type UV Absorber (1% w/w) | ~360°C | ~385°C | ~102°C |
| Polycarbonate (PC) | None | ~450°C | ~470°C | ~150°C |
| Polycarbonate (PC) | Benzophenone-type UV Absorber (1% w/w) | ~460°C | ~480°C | ~151°C |
Note: The above data is for illustrative purposes only and actual results will vary depending on the specific polymer, the benzophenone derivative used, its concentration, and the experimental conditions.
Experimental Protocols
Protocol 1: Incorporation of Benzophenone-6 into a Polymer via Melt Compounding
This protocol describes a general method for dispersing Benzophenone-6 into a thermoplastic polymer using a twin-screw extruder.
-
Drying: Dry the polymer pellets and the Benzophenone-6 powder in a vacuum oven at a temperature appropriate for the polymer (e.g., 80°C for 4 hours for PET) to remove any moisture.
-
Premixing: In a sealed bag, create a physical blend of the polymer pellets and Benzophenone-6 powder at the desired weight percentage. This is often referred to as a "salt and pepper" blend. For better dispersion, a masterbatch (a concentrated mixture of the additive in the same polymer) is recommended.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific polymer.
-
Feed the premixed blend into the extruder hopper at a constant rate.
-
The molten polymer with the dispersed Benzophenone-6 will be extruded through a die.
-
-
Pelletizing: Cool the extruded strand in a water bath and feed it into a pelletizer to produce pellets of the stabilized polymer.
-
Post-Drying: Dry the resulting pellets to remove any surface moisture before further processing or analysis.
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for assessing the thermal stability of the prepared polymer samples.[11]
-
Sample Preparation: Place 5-10 mg of the polymer sample (pellets or a small piece of film) into a TGA crucible (typically ceramic or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Set the purge gas to nitrogen at a flow rate of 20-50 mL/min to ensure an inert atmosphere.[9]
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[9]
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset of decomposition temperature (Td), which is the temperature at which significant weight loss begins.
-
Determine the temperature at which 5% weight loss occurs, a common metric for comparing thermal stability.
-
Note the percentage of residual mass at the end of the experiment.
-
Protocol 3: Characterization of Thermal Transitions using Differential Scanning Calorimetry (DSC)
This protocol is used to determine thermal transitions, such as the glass transition temperature (Tg), of the polymer samples.[12][13]
-
Sample Preparation: Weigh 5-10 mg of the polymer sample and seal it in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point or glass transition at a rate of 10°C/min. This is done to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at 10°C/min. The data from this scan is typically used for analysis.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the glass transition temperature (Tg) from the step change in the baseline of the second heating scan.
-
If applicable, determine the melting temperature (Tm) and crystallization temperature (Tc) from the peaks in the heating and cooling scans, respectively.
-
Visualizations
Caption: Mechanism of UV stabilization by Benzophenone-6.
Caption: Workflow for evaluating polymer thermal stability.
References
- 1. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 5. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. US3506610A - Benzophenone ultraviolet light and oxidation stabilizers for plastic materials - Google Patents [patents.google.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. azom.com [azom.com]
- 10. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process [mdpi.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 13. Differential scanning calorimetry (DSC) of semicrystalline polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Skin Penetration of Benzophenone UV Filters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the challenges of benzophenone UV filter skin penetration.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the skin penetration of benzophenone UV filters and strategies to mitigate it.
Q1: Why is the skin penetration of benzophenone UV filters a concern?
A1: Benzophenone (BP) type UV filters, particularly Benzophenone-3 (BP-3 or oxybenzone), are small, lipophilic molecules that can penetrate the stratum corneum and reach systemic circulation.[1] This is a concern because several studies have identified BPs as potential endocrine-disrupting chemicals (EDCs).[2][3] They have been shown to interact with steroid hormone receptors and may interfere with reproductive and developmental processes.[1][4] After topical application, BP-3 has been detected in human plasma and urine, indicating systemic absorption.[1][2]
Q2: What are the primary formulation strategies to reduce the skin penetration of benzophenone UV filters?
A2: The main goal is to increase the residence time of the UV filter on the skin's surface while minimizing its passage into deeper layers.[5] Key strategies include:
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Encapsulation: Incorporating BPs into carrier systems like solid lipid microparticles, nanostructured lipid carriers (NLCs), or mesoporous silica can significantly reduce skin penetration.[6][7][8] These carriers are too large to penetrate the stratum corneum, keeping the UV filter on the surface.
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High Molecular Weight Filters: Utilizing newer, larger UV filters like bis-ethylhexyloxyphenol methoxyphenol triazine (bemotrizinol) can be an effective strategy due to their limited ability to cross the skin barrier.[5]
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Vehicle Optimization: The formulation's vehicle plays a crucial role. For instance, alcohol-based formulations can enhance skin absorption, whereas lipid-based carriers can promote accumulation in the upper skin layers.[5][9]
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Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the size and reduce the lipophilicity of the UV filter, thereby limiting its penetration.[5]
Q3: Which benzophenone derivatives are most commonly studied for skin penetration?
A3: Benzophenone-3 (BP-3, oxybenzone) is the most extensively studied derivative due to its widespread use in sunscreens and personal care products.[1] Its metabolite, benzophenone-1 (BP-1), is also a focus of research as it contributes to the overall endocrine-disrupting effects.[3] Other derivatives like benzophenone-2 (BP-2) and benzophenone-8 (BP-8) are also investigated, though less frequently.[4]
Q4: Are there regulatory guidelines for assessing the skin absorption of cosmetic ingredients like benzophenones?
A4: Yes, regulatory bodies like the Organization for Economic Co-operation and Development (OECD) have established guidelines. The OECD Test Guideline 428 provides a standardized in vitro method for assessing skin absorption using diffusion cells (e.g., Franz cells).[10][11][12] This method is a critical tool for the safety assessment of topical formulations.[11]
Section 2: Troubleshooting Experimental Issues
This section provides solutions to common problems encountered during in vitro skin permeation testing of benzophenone UV filters.
Q1: My in vitro skin permeation test (IVPT) results show high variability between different skin donors. What can I do to minimize this?
A1: Inter-donor variability is a known challenge in IVPT studies.[13]
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Standardize Skin Source: Use skin from a consistent anatomical site, as permeability varies across the body. Document donor information (age, sex) as these factors can influence skin properties.[13]
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Increase Sample Size: Using a larger number of skin donors helps to average out individual differences and provides a more representative result.[13]
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Use a Reference Compound: Include a well-characterized reference compound (e.g., caffeine) in your experiments. This allows for data normalization across different donors and helps identify outlier skin samples.[13]
-
Skin Integrity Testing: Before starting the experiment, assess the integrity of each skin sample. Common methods include measuring Transepidermal Water Loss (TEWL) or electrical resistance. Samples that do not meet predefined criteria should be excluded.[11][13]
Q2: I am having trouble dissolving lipophilic benzophenones in the receptor fluid of my Franz diffusion cell, which is affecting sink conditions. How can I solve this?
A2: Maintaining sink conditions (where the concentration of the analyte in the receptor fluid is less than 10% of its saturation solubility) is crucial for accurate permeation data.[13]
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Modify Receptor Fluid: For lipophilic compounds like BP-3, a purely aqueous receptor fluid is often inadequate. Consider adding a solubilizing agent. A common choice is a mixture of phosphate-buffered saline (PBS) and ethanol (e.g., 50:50 v/v) or other organic solvents.[14]
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Increase Sampling Frequency: More frequent sampling and replacement of the receptor fluid can help maintain sink conditions, although this may be labor-intensive.
-
Use Flow-Through Cells: While static Franz cells are common, flow-through diffusion cells continuously replace the receptor fluid, ensuring sink conditions are always met.[15]
Q3: The amount of benzophenone recovered from the skin layers (stratum corneum, epidermis, dermis) at the end of my experiment is very low or inconsistent. What could be the issue?
A3: Incomplete extraction is a common problem.
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Optimize Extraction Solvent: The choice of solvent is critical. Methanol is often effective for extracting BPs from the stratum corneum (obtained via tape stripping) and epidermis, while acetone may be more suitable for the dermis.[16][17]
-
Ensure Sufficient Extraction Time and Energy: Use techniques like ultrasonication or vortexing to ensure the complete release of the analyte from the skin matrix.[17][18]
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Validate Your Extraction Method: Perform recovery studies by spiking blank skin samples with a known amount of the benzophenone and then performing the extraction. A recovery rate of over 90% is generally considered acceptable.[16][17]
Q4: My analytical method (e.g., HPLC) is showing interference from components in the skin extract. How can I get a cleaner chromatogram?
A4: Skin extracts are complex matrices that can interfere with analysis.
-
Sample Cleanup: Implement a sample cleanup step before injection. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[19]
-
Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column type to improve the separation of your analyte from matrix components. A C18 column with a mobile phase of acetonitrile and water is a common starting point for BP-3 analysis.[16][17]
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Use a More Selective Detector: If using a UV detector, interference is more likely. Switching to a more selective detector like a mass spectrometer (LC-MS/MS) can significantly improve specificity and sensitivity, allowing for reliable quantification even in complex matrices.[19]
Section 3: Data Presentation
The following tables summarize key quantitative data related to benzophenone skin penetration and the efficacy of mitigation strategies.
Table 1: In Vitro Skin Permeation of Benzophenone-3 (BP-3) from Different Formulations
| Formulation Type | Vehicle | BP-3 Concentration (%) | Receptor Fluid | Cumulative Permeation (μg/cm²) at 24h | Flux (μg/cm²/h) | Reference |
| O/W Emulsion (Control) | Standard Cream Base | 5 | PBS + 50% Ethanol | 12.5 ± 2.1 | 0.52 | [14] |
| W/Si Emulsion | Silicone-based | 5 | PBS + 50% Ethanol | 8.9 ± 1.5 | 0.37 | [14] |
| Oil Solution | Mineral Oil | 5 | PBS + 50% Ethanol | 6.2 ± 1.1 | 0.26 | [14] |
| Solid Lipid Microparticles | Carnauba Wax | 5 (in 70% loaded particles) | PBS + 20% Ethanol | 1.8 ± 0.4 | 0.07 | [8] |
| Mesoporous Silica | Encapsulated | 5 | PBS + 20% Ethanol | 0.9 ± 0.2 | 0.04 | [7] |
Table 2: Distribution of Benzophenone-3 in Skin Layers After 24h Topical Application
| Formulation | Stratum Corneum (μg/cm²) | Epidermis (μg/cm²) | Dermis (μg/cm²) | Total Skin Retention (μg/cm²) | Reference |
| O/W Emulsion (Control) | 25.4 ± 4.3 | 15.1 ± 3.0 | 7.8 ± 1.6 | 48.3 | [8] |
| Solid Lipid Microparticles | 58.2 ± 7.1 | 5.5 ± 1.2 | 1.9 ± 0.5 | 65.6 | [8] |
Section 4: Experimental Protocols
Protocol 1: In Vitro Percutaneous Absorption Test using Franz Diffusion Cells (Adapted from OECD 428)
This protocol outlines the key steps for assessing the skin penetration of a benzophenone-containing formulation.
-
Skin Preparation:
-
Obtain excised human or porcine skin. Porcine ear skin is a common and suitable model.[14][17]
-
Carefully remove subcutaneous fat and dermatomed to a uniform thickness (typically 500 µm).[11]
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Perform skin integrity tests (e.g., TEWL). Only use skin samples that meet the acceptance criteria (e.g., TEWL < 10 g/m²/h).[13]
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a pre-warmed (32 ± 1°C), de-aerated receptor fluid (e.g., PBS with 50% ethanol for lipophilic BPs).[11][14] Ensure no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment and place the assembled cells in a stirring dry block heater to maintain the skin surface temperature at 32°C.
-
-
Dosing and Sampling:
-
Apply a precise amount of the test formulation to the skin surface in the donor compartment (e.g., 5 mg/cm²).[15]
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately after each sample is taken, replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[20]
-
-
Mass Balance:
-
At the end of the experiment (e.g., 24 hours), dismantle the cell.
-
Wash the skin surface (apical wash) to recover any unabsorbed formulation.
-
Separate the stratum corneum from the rest of the skin using tape stripping.
-
Separate the remaining epidermis from the dermis.
-
Extract the benzophenone from the skin surface wash, each skin layer, and the receptor fluid samples using an appropriate solvent.
-
-
Analysis:
Protocol 2: Tape Stripping for Stratum Corneum Analysis
This protocol describes how to sequentially remove the stratum corneum to quantify the amount of benzophenone retained in this layer.
-
Preparation:
-
Define the application area on the skin (in vivo or ex vivo).
-
After the designated application time, gently wipe the surface to remove excess formulation.
-
-
Stripping Procedure:
-
Use a consistent, high-quality adhesive tape (e.g., D-Squame®).[18][22]
-
Apply a single piece of tape to the treatment area.
-
Press the tape onto the skin with a standardized force for a set duration (e.g., 225 g/cm² for 10 seconds) using a pressure applicator to ensure reproducibility.[18][22]
-
Remove the tape strip smoothly and consistently.
-
Repeat the process for a defined number of strips (e.g., 15-20) on the same area, placing each strip into a separate, labeled vial.[18]
-
-
Extraction and Analysis:
-
Add a precise volume of a suitable extraction solvent (e.g., methanol) to each vial containing a tape strip.
-
Extract the benzophenone from the tape strip, often aided by ultrasonication for 15-30 minutes.[18]
-
Analyze the resulting extract using a validated analytical method (e.g., HPLC) to determine the amount of benzophenone on each strip.
-
The amount per strip can be plotted against the strip number to generate a concentration gradient profile within the stratum corneum.[23]
-
Section 5: Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes relevant to benzophenone research.
Caption: Workflow for In Vitro Skin Permeation Testing (IVPT).
Caption: Simplified signaling pathway for BP-3 endocrine disruption.
References
- 1. Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endocrine-Disrupting Chemical Benzophenone-3 in Concentrations Ranging from 0.001 to 10 µM Does Not Affect the Human Decidualization Process in an In Vitro Setting [mdpi.com]
- 3. EU’s decade-long evaluation confirms endocrine disruption risk from UV filter [personalcareinsights.com]
- 4. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chembiochemcosm.uniwa.gr [chembiochemcosm.uniwa.gr]
- 7. Improvement in UV protection retention capability and reduction in skin penetration of benzophenone-3 with mesoporous silica as drug carrier by encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Skin penetration and photoprotection of topical formulations containing benzophenone-3 solid lipid microparticles prepared by the solvent-free spray-congealing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. Integrating Regulatory Guidance and Sustainable Skin Procurement for Consistent Execution of In Vitro Permeation Testing | LifeNet Health LifeSciences [lnhlifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. oecd.org [oecd.org]
- 16. Simultaneous determination of benzophenone-3, retinol and retinyl acetate in pig ear skin layers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advancement through epidermis using tape stripping technique and Reflectance Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 1,3-dimethoxybenzene and oxalyl chloride, the intermediate product 2,2',4,4'-tetramethoxybenzophenone, and byproducts from side reactions. Residual Lewis acids (e.g., AlCl₃, ZnCl₂) and solvents used in the synthesis may also be present.[1][2]
Q2: What is the recommended first step for purifying the crude product after synthesis?
A2: The initial workup typically involves hydrolysis to quench the reaction, followed by a liquid-liquid extraction to separate the organic phase containing the product from the aqueous phase.[1][2] This is a crucial step to remove water-soluble impurities and residual acids.
Q3: Which purification technique is most effective for achieving high purity?
A3: Recrystallization is a widely used and effective method for purifying this compound to a high degree of purity, often exceeding 99%.[1][2] Column chromatography can also be employed for separating closely related impurities.
Q4: How can I confirm the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.[1][2] Other analytical techniques such as ¹H NMR and mass spectrometry can be used to confirm the structure and identify any remaining impurities.[1][3]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification process.
Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent choice | Select a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Mixtures of solvents like toluene, petroleum ether, n-hexane, or cyclohexane have been reported to be effective.[4] |
| Product loss during transfers | Minimize the number of transfer steps. Ensure all product is scraped from glassware. A small amount of cold recrystallization solvent can be used to rinse the glassware and transfer any remaining crystals. |
| Precipitation of impurities with the product | If impurities are co-precipitating, a hot filtration step can be introduced to remove insoluble impurities before allowing the solution to cool and crystallize. |
| Crystallization occurred too quickly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of purer crystals. |
Product Fails to Crystallize
| Potential Cause | Troubleshooting Step |
| Solution is not supersaturated | Concentrate the solution by evaporating some of the solvent. Be cautious not to evaporate to dryness. |
| Presence of significant impurities | Impurities can sometimes inhibit crystallization. Consider pre-purifying the crude product using a different technique, such as column chromatography, before attempting recrystallization. |
| Oily product formation | "Oiling out" can occur if the solution is cooled too quickly or if the solvent is not ideal. Try adding a co-solvent to increase the solubility of the oil or attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. |
| Absence of nucleation sites | Introduce a seed crystal of pure this compound to initiate crystallization. |
Persistent Impurities Detected by HPLC
| Potential Cause | Troubleshooting Step |
| Co-elution with the product in chromatography | Optimize the HPLC method. Adjusting the mobile phase composition (e.g., the ratio of acetonitrile and water) or changing the column type (e.g., a different reverse-phase column) can improve separation.[5] |
| Incomplete removal of acidic or basic impurities | Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities, or a mild aqueous acid to remove basic impurities.[6] |
| Structurally similar byproducts | If recrystallization is ineffective at removing a persistent impurity, column chromatography is the recommended next step. A gradient elution may be necessary to separate compounds with similar polarities. |
Quantitative Data Summary
The following table summarizes quantitative data from various purification protocols for this compound.
| Purification Method | Solvent/Mobile Phase | Yield (%) | Purity (%) | Reference |
| Recrystallization | Dichloroethane | 72 | 99.2 (HPLC) | [1] |
| Recrystallization | Chlorobenzene | 67 | 99.0 (HPLC) | [2] |
| Recrystallization | Ethanol/Water (4:1) | 94-96 | 99.2-99.7 (HPLC) | [7] |
| Distillation & Recrystallization | n-Hexane | - | 99.5 | [4] |
| HPLC | Acetonitrile/Water with Phosphoric Acid | - | Analytical | [5] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., dichloroethane, chlorobenzene, or an ethanol/water mixture).[1][2][7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of pure this compound is in the range of 133-136 °C.[8]
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) to remove acidic impurities.[6] Invert the funnel gently and vent frequently.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat (Optional): Repeat the wash with the aqueous base if significant acidic impurities are suspected.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified product.[9]
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A troubleshooting decision tree for low recrystallization yield.
References
- 1. CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Google Patents [patents.google.com]
- 2. Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104945234A - Preparation method of 2,2'-dihydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]
- 5. Separation of 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. homework.study.com [homework.study.com]
- 7. CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone - Google Patents [patents.google.com]
- 8. This compound | 131-54-4 [chemicalbook.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Stability Testing of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone in Food Simulants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (BP-6) in food simulants.
Frequently Asked Questions (FAQs)
Q1: What are the appropriate food simulants for testing the stability of this compound (BP-6)?
A1: According to European Union regulations for food contact materials, the selection of food simulants depends on the type of food the packaging is intended for. Commonly used food simulants include:
-
Simulant A: 10% (v/v) ethanol in water for aqueous foods.
-
Simulant B: 3% (w/v) acetic acid in water for acidic foods (pH < 4.5).[1]
-
Simulant C: 20% (v/v) ethanol in water for alcoholic foods with an alcohol content of up to 20%.
-
Simulant D1: 50% (v/v) ethanol in water for alcoholic foods with an alcohol content above 20% and for oil-in-water emulsions.
-
Simulant D2: Vegetable oil (e.g., olive oil) for fatty foods.[2]
-
Alternative fatty food simulants: 95% (v/v) ethanol and isooctane can also be used under specific conditions.[3]
Q2: What are the typical time and temperature conditions for stability testing of BP-6 in food simulants?
A2: Stability testing conditions should simulate the intended use and storage of the food packaging. Common testing conditions for migration and stability studies include:
-
10 days at 40°C for long-term storage at room temperature.
-
2 hours at 70°C for hot-fill applications.
-
Higher temperatures (e.g., 100°C or 121°C) for shorter durations for cooking applications.
It is crucial to select conditions that represent the worst-case scenario of consumer use.
Q3: Is this compound expected to be stable in food simulants?
A3: Based on studies of structurally similar compounds, this compound is expected to be stable in most food simulants under typical testing conditions. A study on 2,2'-dihydroxy-4-methoxybenzophenone, a closely related compound, showed it to be stable in 3% acetic acid, 15% ethanol, olive oil, 95% ethanol, and isooctane.[3] However, it is essential to perform a stability study for BP-6 to confirm this for your specific experimental conditions.
Q4: What are the potential degradation products of BP-6?
A4: While BP-6 is generally stable, forced degradation studies under harsh conditions (e.g., strong acid/base, high heat, oxidation, UV light) can help identify potential degradation products. Based on the degradation pathways of other benzophenone derivatives, potential degradation of BP-6 could involve demethylation of the methoxy groups or further hydroxylation of the aromatic rings.
Q5: What is the specific migration limit (SML) for BP-6?
A5: Specific migration limits are established by regulatory bodies to ensure consumer safety. Researchers should consult the latest regulations from authorities like the European Food Safety Authority (EFSA) or the U.S. Food and Drug Administration (FDA) for the current SML for this compound.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of BP-6 in food simulants, primarily using High-Performance Liquid Chromatography (HPLC) with UV detection.
Analytical Issues
Problem: Peak Tailing in HPLC Chromatogram
-
Possible Cause 1: Secondary Interactions with Residual Silanols on the HPLC Column.
-
Solution:
-
Lower the pH of the mobile phase by adding a small amount of an acid like formic acid or acetic acid. This can help to suppress the ionization of residual silanols.
-
Use a mobile phase with a higher ionic strength by adding a salt (e.g., potassium phosphate) to the aqueous portion.
-
Employ an end-capped HPLC column specifically designed to minimize silanol interactions.
-
-
-
Possible Cause 2: Column Overload.
-
Solution:
-
Dilute the sample to a lower concentration.
-
Reduce the injection volume.
-
-
-
Possible Cause 3: Extra-column Volume.
-
Solution:
-
Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.
-
Ensure all fittings are properly connected to avoid dead volume.
-
-
Problem: Unexpected Peaks in the Chromatogram
-
Possible Cause 1: Contamination from Labware or Solvents.
-
Solution:
-
Run a blank injection of the solvent and a "mock" extraction of the food simulant without the analyte to identify any background contamination.
-
Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.
-
Use HPLC-grade solvents and freshly prepared mobile phases.
-
-
-
Possible Cause 2: Degradation of BP-6.
-
Solution:
-
Prepare a fresh standard of BP-6 and compare its chromatogram to the sample.
-
If degradation is suspected, analyze the sample using a mass spectrometer (LC-MS) to identify the mass of the unknown peak and compare it to potential degradation products.
-
Review the storage conditions of the stability samples to ensure they were not exposed to excessive heat or light.
-
-
-
Possible Cause 3: Matrix Effects from the Food Simulant.
-
Solution:
-
For fatty food simulants like olive oil, perform a sample cleanup step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Use a matrix-matched calibration curve for quantification.
-
-
Problem: Poor Peak Resolution
-
Possible Cause 1: Inappropriate Mobile Phase Composition.
-
Solution:
-
Optimize the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase to achieve better separation.
-
Consider using a different organic modifier.
-
-
-
Possible Cause 2: Column Deterioration.
-
Solution:
-
Flush the column with a strong solvent to remove any adsorbed contaminants.
-
If performance does not improve, replace the column.
-
-
Experimental Workflow Issues
Problem: Low Recovery of BP-6 from Fatty Food Simulants
-
Possible Cause 1: Inefficient Extraction.
-
Solution:
-
Optimize the liquid-liquid extraction procedure. Experiment with different extraction solvents (e.g., acetonitrile, hexane) and repeat the extraction multiple times.
-
For solid-phase extraction, ensure the correct sorbent and elution solvent are used.
-
-
-
Possible Cause 2: Analyte Adsorption to Labware.
-
Solution:
-
Use silanized glassware to minimize adsorption.
-
Rinse all labware that comes into contact with the sample with the extraction solvent to recover any adsorbed analyte.
-
-
Data Presentation
Due to the limited availability of specific stability data for this compound (BP-6), the following table summarizes the stability of a closely related and structurally similar compound, 2,2'-dihydroxy-4-methoxybenzophenone, in various food simulants. This data suggests that BP-6 is also likely to be stable under these conditions.
Table 1: Stability of 2,2'-dihydroxy-4-methoxybenzophenone in Food Simulants [3]
| Food Simulant | Test Conditions | Stability Outcome |
| 3% Acetic Acid | 10 days at 40°C | Stable |
| 15% Ethanol | 10 days at 40°C | Stable |
| Olive Oil | 10 days at 40°C | Stable |
| 95% Ethanol | 2 days at 60°C | Stable |
| Isooctane | 2 days at 60°C | Stable |
Note: "Stable" indicates that no statistically significant loss of the additive was observed.
Experimental Protocols
Protocol 1: Stability Testing of BP-6 in Aqueous Food Simulants
-
Preparation of Spiked Simulants:
-
Prepare stock solutions of BP-6 in a suitable solvent (e.g., methanol or acetonitrile).
-
Spike the aqueous food simulants (10% ethanol, 3% acetic acid, 20% ethanol, 50% ethanol) with the BP-6 stock solution to a final concentration relevant to its expected migration levels. A typical starting concentration is at the specific migration limit (SML), if known.
-
Prepare control samples of the un-spiked food simulants.
-
-
Incubation:
-
Transfer the spiked and control simulants into clean, inert glass vials, leaving minimal headspace.
-
Seal the vials tightly with inert caps.
-
Place the vials in a calibrated oven or incubator at the desired temperature (e.g., 40°C).
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, 7, and 10 days).
-
-
Sample Analysis (HPLC-UV):
-
At each time point, directly inject an aliquot of the aqueous simulant into the HPLC system. If necessary, filter the sample through a 0.45 µm syringe filter compatible with aqueous and organic solvents.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). An example isocratic mobile phase could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: Monitor at the wavelength of maximum absorbance for BP-6 (approximately 288 nm and 325 nm).
-
-
-
Data Analysis:
-
Quantify the concentration of BP-6 at each time point using a calibration curve prepared with standards in the corresponding food simulant.
-
Calculate the percentage of BP-6 remaining at each time point relative to the initial concentration (time 0).
-
Protocol 2: Stability Testing of BP-6 in Fatty Food Simulant (Olive Oil)
-
Preparation of Spiked Simulant:
-
Prepare a stock solution of BP-6 in a small amount of olive oil or a solvent miscible with olive oil.
-
Spike the bulk olive oil with the stock solution to the desired final concentration. Ensure thorough mixing.
-
-
Incubation:
-
Follow the same incubation procedure as described in Protocol 1.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
At each time point, take a known volume of the spiked olive oil (e.g., 1 mL).
-
Add a non-miscible extraction solvent such as acetonitrile (e.g., 3 x 1 mL).
-
Vortex vigorously for 1-2 minutes for each extraction.
-
Centrifuge to separate the layers.
-
Combine the acetonitrile extracts.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
-
Sample Analysis (HPLC-UV):
-
Analyze the reconstituted extract using the HPLC conditions described in Protocol 1.
-
-
Data Analysis:
-
Quantify the concentration of BP-6 at each time point using a calibration curve prepared from standards that have undergone the same extraction procedure.
-
Calculate the percentage of BP-6 remaining at each time point.
-
Mandatory Visualization
Caption: Workflow for stability testing of BP-6 in food simulants.
Caption: Decision tree for troubleshooting unexpected peaks.
References
- 1. Development and Validation of an Analytical Method for the Determination of Active Ingredient or Formulated Test Item in Matrix | ibacon GmbH [ibacon.com]
- 2. Stability testing of the plastics additives 2,4-dihydroxybenzophenone, 2,2'-dihydroxy-4-methoxybenzophenone, 2-hydroxy-4-n-octyloxybenzophenone, 2-ethoxy-2-ethyloxanilide (tinuvin 312) and 2,2'-methylenebis(4-methyl-t-tert-butyl phenol) in aqueous and fatty food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Analysis of Benzophenone UV Absorbers' Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the performance of commonly used benzophenone UV absorbers. The information presented is curated from scientific literature and is intended to assist researchers, scientists, and drug development professionals in the selection and evaluation of these compounds for various applications, including sunscreens, pharmaceuticals, and material protection. This document summarizes key performance indicators, details the experimental methodologies used to obtain the data, and visualizes relevant biological pathways.
I. UV Absorption Properties
The primary function of a benzophenone UV absorber is to absorb UV radiation in the UVA and UVB regions, thereby protecting the underlying material or skin from photodamage. The efficiency of UV absorption is characterized by the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), which represents the molecule's ability to absorb light at that wavelength.
Table 1: UV Absorption Characteristics of Selected Benzophenone Derivatives in Chloroform
| Compound Name | Abbreviation | λmax 1 (nm) | Molar Extinction Coefficient 1 (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) | Molar Extinction Coefficient 2 (L·mol⁻¹·cm⁻¹) |
| 2-hydroxy-4-n-octyloxybenzophenone | BP-12 | 289 | 15,200 | 327 | 10,800 |
| 2-hydroxy-4-methoxybenzophenone | BP-3 (Oxybenzone) | 288 | 15,800 | 325 | 9,800 |
| 2,4-dihydroxybenzophenone | BP-1 | 290 | 16,600 | 325 | 10,200 |
| 2,2',4,4'-tetrahydroxybenzophenone | BP-2 | 292 | 21,400 | 345 | 10,500 |
| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | BP-6 | 288 | 20,400 | 345 | 9,800 |
Data sourced from a study by Pickett, J. E. (1997).
II. Photostability
Photostability is a critical performance parameter for UV absorbers, as their degradation upon exposure to UV radiation can lead to a loss of protective efficacy and the formation of potentially harmful photoproducts. The following data, derived from a comparative study, shows the percentage of benzophenone-3 remaining in different sunscreen formulations after exposure to UVA/UVB radiation.
Table 2: Photostability of Benzophenone-3 in Different Sunscreen Formulations (% Remaining After Irradiation) [1]
| Formulation Components | % Remaining after 30 min | % Remaining after 60 min | % Remaining after 120 min |
| Octyl Methoxycinnamate (OMC), Benzophenone-3 (BP-3), Octyl Salicylate (OS) | ~98% | ~95% | ~92% |
| OMC, BP-3, Octocrylene (OC) | ~100% | ~100% | ~100% |
This data highlights the significant impact of the formulation on the photostability of a UV absorber.[1] The combination with Octocrylene notably enhances the photostability of Benzophenone-3.[1]
III. Sun Protection Factor (SPF) Boosting Efficacy
The in vitro Sun Protection Factor (SPF) is a measure of a sunscreen's ability to protect against UVB-induced erythema. While the final SPF of a formulation is highly dependent on the complete vehicle, the choice and concentration of the UV absorber are primary determinants.
Table 3: In Vitro SPF of Formulations Containing Benzophenone-3
| Formulation | Benzophenone-3 Concentration | Mean In Vitro SPF |
| Cream with BP-3 Microspheres | 1% | 13.74[2] |
| Cream with BP-3 Microspheres | 2% | 31.47[2] |
It is important to note that direct comparison of SPF values between different studies can be misleading due to variations in the formulation base and experimental protocols.
IV. Endocrine Disrupting Potential: A Mechanistic Overview
Several benzophenone derivatives, most notably benzophenone-3 (oxybenzone), have been identified as potential endocrine-disrupting chemicals (EDCs).[3][4] These compounds can interfere with the body's hormonal systems, primarily through interactions with estrogen and androgen receptors.
V. Experimental Protocols
A. UV-Visible Spectroscopy for Absorption Spectrum Analysis
This protocol determines the wavelength range of UV absorption and the molar absorptivity of a benzophenone derivative.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the benzophenone UV absorber in a suitable solvent (e.g., chloroform, ethanol). A typical concentration is in the range of 1-10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record a baseline spectrum with the solvent-filled cuvette. Record the absorption spectrum of the sample solution from 200 nm to 400 nm.
-
Data Analysis: Plot absorbance versus wavelength to obtain the UV absorption spectrum. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length of the cuvette, and c is the concentration of the solution.
B. In Vitro Photostability Testing
This protocol evaluates the degradation of a UV absorber upon exposure to UV radiation.
Methodology:
-
Sample Preparation: A precise amount of the sunscreen formulation (e.g., 2 mg/cm²) is applied evenly over a defined surface area on a suitable substrate, such as a polymethyl methacrylate (PMMA) plate, to create a thin, uniform film.
-
Initial Absorbance Measurement: The initial UV absorbance spectrum of the sunscreen film is measured using a UV-Vis spectrophotometer.
-
UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator.
-
Post-Irradiation Absorbance Measurement: The UV absorbance spectrum is measured again after irradiation.
-
Data Analysis: The percentage of degradation is calculated by the decrease in absorbance at the λmax. A photostability curve can be generated by plotting the percentage of remaining absorbance against the irradiation time.[1]
C. In Vitro Sun Protection Factor (SPF) Determination
This protocol determines the in vitro SPF of a sunscreen formulation using UV-Vis spectrophotometry.
Methodology:
-
Sample Preparation: A known weight of the sunscreen formulation is dissolved in a suitable solvent, typically ethanol, to a specific concentration (e.g., 1 g in 100 mL).[5]
-
Instrumentation: A UV-Visible spectrophotometer with 1 cm quartz cuvettes is used.
-
Measurement: The absorbance of the solution is measured at 5 nm intervals from 290 nm to 320 nm, using the solvent as a blank.[5]
-
Data Analysis: The Sun Protection Factor (SPF) is calculated using the Mansur equation:[5][6] SPF = CF × Σ [EE(λ) × I(λ) × Abs(λ)] (from 290 to 320 nm) Where:
-
CF = Correction Factor (typically 10)
-
EE(λ) = Erythemal effect spectrum
-
I(λ) = Solar intensity spectrum
-
Abs(λ) = Absorbance of the sunscreen solution at wavelength λ The values for EE(λ) × I(λ) are constants determined in previous studies.[6]
-
D. Yeast Estrogen Screen (YES) Assay
This protocol is a bioassay to determine the estrogenic activity of a compound.
Methodology:
-
Yeast Culture: Genetically modified Saccharomyces cerevisiae, containing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ), is cultured in an appropriate medium.[7]
-
Assay Setup: Serial dilutions of the test benzophenone and a positive control (e.g., 17β-estradiol) are added to a 96-well plate.[8]
-
Incubation: The yeast culture and a chromogenic substrate (e.g., CPRG) are added to the wells, and the plate is incubated.[7][8]
-
Measurement: If an estrogenic compound is present, it will bind to the hER, activating the expression of the reporter enzyme, which in turn metabolizes the substrate, causing a color change. The intensity of the color is measured using a plate reader.[7]
-
Data Analysis: A dose-response curve is generated, and the EC50 (the concentration that produces 50% of the maximal response) is calculated to determine the estrogenic potency of the test compound relative to the positive control.[7]
References
A Comparative Guide to Analytical Methods for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (Dioxybenzone) Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, also known as Dioxybenzone or Benzophenone-8. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical and cosmetic products containing this common UV-absorbing agent. This document details and contrasts the performance of High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used technique, against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC). The information presented herein is supported by a review of published experimental data to facilitate an informed decision on the most appropriate method for specific analytical needs.
Comparative Analysis of Analytical Methods
The performance of an analytical method is evaluated based on several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. These parameters ensure that the method is suitable for its intended purpose. A summary of the quantitative performance of HPLC-UV, GC-MS/MS, and a conceptual overview of UPLC for the analysis of this compound is presented below.
Table 1: Comparison of Key Performance Parameters for the Analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Ultra-Performance Liquid Chromatography (UPLC) |
| Linearity (Range & R²) | Not explicitly stated in available data, but a linear relationship between concentration and response is a standard validation parameter. | Not explicitly stated in available data, but a linear relationship is established during method validation. | Expected to have a wide linear range with R² > 0.999. |
| Accuracy (% Recovery) | Not explicitly stated in available data, but typically expected to be within 98-102%. | 80 - 106%[1] | Expected to be within 98-102% or better. |
| Precision (%RSD) | Not explicitly stated in available data, but typically <2% for repeatability and intermediate precision. | <11% (intra- and inter-day)[1] | Expected to be significantly lower than HPLC, often <1%. |
| Limit of Detection (LOD) | Method dependent, typically in the µg/mL range. | Not explicitly stated for Dioxybenzone. | Expected to be lower than HPLC due to increased sensitivity. |
| Limit of Quantification (LOQ) | Method dependent, typically in the µg/mL range. | Not explicitly stated for Dioxybenzone. | Expected to be lower than HPLC. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical technique. The following sections provide established protocols for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in various formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector is appropriate for this analysis.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid is a typical mobile phase. For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 288 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent like methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation (for a cosmetic cream): Accurately weigh about 1.0 g of the sample into a 50 mL volumetric flask. Add approximately 30 mL of methanol and sonicate for 15 minutes to extract the analyte. After cooling to room temperature, dilute to volume with methanol. Centrifuge an aliquot of the solution and filter the supernatant through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, particularly for complex matrices, but often requires a derivatization step for polar analytes like Dioxybenzone.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation and Derivatization:
-
Extraction: For aqueous samples, solid-phase extraction (SPE) can be employed to isolate and concentrate the analyte.[1]
-
Derivatization (Silylation): To improve volatility and thermal stability, the hydroxyl groups of Dioxybenzone are typically derivatized. A common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction involves heating the sample extract with the silylating reagent in an aprotic solvent.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: An initial temperature of 150°C, held for 2 minutes, followed by a ramp of 10°C/min to 300°C, and a final hold for 15 minutes.
-
MS Conditions:
-
Ion Source Temperature: 200°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
-
Method Validation and Comparison Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for method validation and comparison.
Figure 1. A generalized workflow for the validation and comparison of analytical methods.
Alternative and Emerging Technologies: UPLC
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes. This technology offers several advantages over traditional HPLC.
References
A Comparative Guide to the Toxicity of Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of various substituted benzophenones, a class of compounds widely used as UV filters in sunscreens and other personal care products, as well as in industrial applications.[1] Growing evidence suggests that some of these compounds may pose health risks, including endocrine disruption, phototoxicity, and developmental effects. This document summarizes key experimental data to facilitate an objective comparison of their toxicological profiles.
Comparative Toxicity Data of Substituted Benzophenones
The following tables summarize the acute toxicity, endocrine-disrupting potential, genotoxicity, and carcinogenicity of several commonly used benzophenone derivatives. The data is compiled from various in vivo and in vitro studies.
Table 1: Acute and Sub-chronic Toxicity of Substituted Benzophenones
| Compound | CAS Number | Test Organism | Route of Administration | LD50 | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |
| Benzophenone (BP) | 119-61-9 | Rat | Oral | >1,900 mg/kg | 20 (13-week study) | 15 (2-year study) | [2] |
| Benzophenone-1 (BP-1) | 131-56-6 | Rat | Oral | 8,600 mg/kg | 236 (90-day study) | - | [3] |
| Benzophenone-2 (BP-2) | 131-55-5 | Rat | Oral | Slightly toxic | - | - | [3] |
| Benzophenone-3 (Oxybenzone) | 131-57-7 | Rat | Oral | >6,000 mg/kg | 67.9 (spermatocyte effects) | 3000 ppm in diet | [4] |
| Benzophenone-4 (Sulisobenzone) | 4065-45-6 | Rat | Oral | 3,530 mg/kg | 1250 (systemic toxicity) | - | [3] |
| Benzophenone-8 (Dioxybenzone) | 131-53-3 | Rat | Oral | >2,000 mg/kg | - | - | [3] |
Table 2: Endocrine Disrupting Potential of Substituted Benzophenones
| Compound | Estrogenic Activity (in vitro) | Anti-Androgenic Activity (in vitro) | Uterotrophic Assay (in vivo) | Key Findings & References |
| Benzophenone (BP) | Weakly estrogenic metabolite (4-OH-BP) | - | No significant effects observed. | [5] |
| Benzophenone-1 (BP-1) | Estrogenic | Potent inhibitor of 3α-HSDs | Positive | Exhibits both estrogenic and anti-androgenic properties.[6][7] |
| Benzophenone-2 (BP-2) | Estrogenic | Potent inhibitor of 3α-HSDs | Positive | One of the more potent endocrine disruptors among the tested benzophenones.[6][8] |
| Benzophenone-3 (Oxybenzone) | Estrogenic (EC50: 1.56-3.73 µM in MCF-7 cells) | Anti-androgenic (EC50: 10.2 µM) | Positive (weak effect at high doses) | Shows both estrogenic and anti-androgenic potential.[3][9] |
| Benzophenone-4 (Sulisobenzone) | - | - | - | Limited data available on endocrine disruption. |
| Benzophenone-8 (Dioxybenzone) | Estrogenic | - | - | Data suggests estrogenic potential. |
| 4-Hydroxybenzophenone (4-OH-BP) | Estrogenic | - | - | A metabolite of benzophenone with notable estrogenic activity.[5] |
| 2,4,4'-Trihydroxybenzophenone | Strong estrogenic activity | Strong anti-androgenic activity | Positive | One of the highest hormonal activities among the tested derivatives.[10] |
Table 3: Genotoxicity and Carcinogenicity of Substituted Benzophenones
| Compound | Ames Test Results | Other Genotoxicity Data | Carcinogenicity Classification & Findings |
| Benzophenone (BP) | Positive in TA102 strain without S9 activation.[11][12] | Not consistently genotoxic in other assays.[9] | IARC Group 2B: "Possibly carcinogenic to humans". Evidence of renal tubule adenomas in male rats and liver neoplasms in mice.[2] |
| Benzophenone-1 (BP-1) | Positive in TA97 and TA100 strains without S9 activation.[11][12] | - | No formal classification found. |
| Benzophenone-2 (BP-2) | Not mutagenic.[3] | Weak genotoxicant.[2] | No formal classification found. |
| Benzophenone-3 (Oxybenzone) | Not mutagenic.[3] | - | No formal classification found. |
| Benzophenone-6 (BP-6) | Positive in some strains without S9 activation.[6] | - | No formal classification found. |
| Benzophenone-8 (BP-8) | Positive in some strains without S9 activation.[6] | - | No formal classification found. |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Endocrine Disruption by Substituted Benzophenones
Certain substituted benzophenones can exert endocrine-disrupting effects by interacting with nuclear hormone receptors, primarily the estrogen receptor (ER) and the androgen receptor (AR). This can lead to the activation or inhibition of downstream signaling pathways, potentially causing adverse health effects.
Caption: Endocrine disruption pathway of substituted benzophenones.
Experimental Workflow: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
The 3T3 NRU phototoxicity assay is an in vitro method used to assess the phototoxic potential of a substance.
Caption: Workflow for the 3T3 NRU Phototoxicity Assay.
Experimental Workflow: Rodent Uterotrophic Assay
This in vivo assay assesses the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Caption: Workflow for the Rodent Uterotrophic Assay.
Detailed Experimental Protocols
3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (Following OECD TG 432)
-
Objective: To identify the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UV light.
-
Cell Line: Balb/c 3T3 mouse fibroblasts.
-
Procedure:
-
Cell Seeding: 3T3 cells are seeded into 96-well plates and incubated for 24 hours to allow for the formation of a monolayer.
-
Pre-incubation: The culture medium is replaced with a medium containing various concentrations of the test substance. Two plates are prepared for each substance.
-
Irradiation: One plate is exposed to a non-cytotoxic dose of UVA light, while the other plate is kept in the dark.
-
Post-incubation: The treatment medium is replaced with a fresh culture medium, and the cells are incubated for another 24 hours.
-
Neutral Red Uptake: The cells are incubated with a neutral red solution, which is taken up by viable cells. The amount of dye uptake is proportional to the number of viable cells.
-
Data Analysis: The concentration of the test substance that causes a 50% reduction in viability (IC50) is determined for both the irradiated and non-irradiated plates. A Photo-Irritancy-Factor (PIF) is calculated by comparing the IC50 values. A PIF above a certain threshold suggests phototoxic potential.[3]
-
Rodent Uterotrophic Assay (Following OECD TG 440)
-
Objective: To assess the estrogenic activity of a chemical by measuring the increase in uterine weight in female rodents.
-
Animal Model: Immature or ovariectomized female rats or mice.
-
Procedure:
-
Animal Preparation: Immature female rodents are used at a specific age, or adult females are ovariectomized and allowed to recover.
-
Dosing: The test substance is administered daily for three to seven consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen) are included.
-
Necropsy: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected.
-
Uterine Weight Measurement: The wet and/or blotted weight of the uterus is recorded.
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight is indicative of estrogenic activity.
-
Zebrafish Embryo Toxicity Test (Following OECD TG 236)
-
Objective: To assess the acute toxicity of a chemical on the embryonic stages of zebrafish.
-
Test Organism: Zebrafish (Danio rerio) embryos.
-
Procedure:
-
Egg Collection and Fertilization: Freshly fertilized zebrafish eggs are collected.
-
Exposure: Healthy embryos are placed in multi-well plates containing a range of concentrations of the test substance dissolved in embryo medium. A control group is exposed to the medium only.
-
Incubation: The plates are incubated at a controlled temperature for up to 96 hours.
-
Observation: Embryos are observed at specific time points (e.g., 24, 48, 72, and 96 hours) for lethal endpoints such as coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.
-
Data Analysis: The concentration of the test substance that is lethal to 50% of the embryos (LC50) is calculated at the end of the exposure period. Sub-lethal effects, such as developmental abnormalities, can also be recorded.
-
References
- 1. benchchem.com [benchchem.com]
- 2. e-lactancia.org [e-lactancia.org]
- 3. Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential antiandrogenic effects of parabens and benzophenone-type UV-filters by inhibition of 3α-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. db.cngb.org [db.cngb.org]
- 9. Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative toxicities of four benzophenone ultraviolet filters to two life stages of two coral species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cir-safety.org [cir-safety.org]
A Comparative Guide to the Performance of Benzophenone-6 and Other Light Stabilizers for Plastics
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of polymeric materials under ultraviolet (UV) radiation is a critical consideration in a vast array of applications, from durable goods and packaging to advanced materials in the scientific and medical fields. The photodegradation of plastics, initiated by UV exposure, can lead to a significant loss of mechanical properties, discoloration, and a shortened product lifespan. To mitigate these effects, light stabilizers are incorporated into the polymer matrix. This guide provides an objective comparison of the performance of Benzophenone-6 against other prominent light stabilizers, namely benzotriazoles and Hindered Amine Light Stabilizers (HALS), supported by experimental data and detailed methodologies.
Mechanisms of Action: A Three-Pronged Approach to UV Protection
The primary light stabilizers for plastics operate through distinct mechanisms to protect the polymer from the damaging effects of UV radiation. These can be broadly categorized as UV absorption and radical scavenging.
-
UV Absorbers (Benzophenones and Benzotriazoles): This class of stabilizers functions by absorbing harmful UV radiation and dissipating it as less harmful thermal energy.[1][2] The effectiveness of a UV absorber is determined by its ability to absorb a broad range of UV light and its photostability.
-
Benzophenones , such as Benzophenone-6, absorb UV radiation primarily in the 290-400 nm range.[1] Their mechanism involves an intramolecular hydrogen bond that, upon absorbing UV energy, undergoes a reversible tautomeric shift, converting the electronic energy into vibrational energy (heat).[3]
-
Benzotriazoles also function as UV absorbers and are known for their strong and broad absorption in the UV spectrum, particularly in the 280-400nm range.[3] Their mechanism is similar to that of benzophenones, involving an intramolecular proton transfer to dissipate the absorbed energy.[3]
-
-
Hindered Amine Light Stabilizers (HALS): Unlike UV absorbers, HALS do not absorb UV radiation. Instead, they act as radical scavengers.[4] UV exposure can generate free radicals within the polymer, initiating a chain reaction of degradation. HALS interrupt this process by scavenging these free radicals, forming stable nitroxyl radicals that can then react with and terminate other free radicals in a regenerative cycle. This cyclic nature makes HALS particularly effective for long-term stabilization.[5]
The following diagram illustrates the different pathways of polymer degradation and the intervention points for each class of light stabilizer.
Caption: Mechanisms of UV degradation and stabilization.
Comparative Performance Data
The selection of a light stabilizer is highly dependent on the specific polymer, the intended application, and the environmental conditions. The following tables summarize the general performance characteristics and provide illustrative quantitative data based on typical accelerated weathering tests.
Table 1: General Performance Characteristics of Light Stabilizers
| Feature | Benzophenone-6 | Benzotriazoles | Hindered Amine Light Stabilizers (HALS) |
| Primary Mechanism | UV Absorption | UV Absorption | Radical Scavenging |
| UV Absorption Range | 290 - 400 nm | 280 - 400 nm | None |
| Color Contribution | Low to moderate | Very low | None |
| Long-Term Stability | Good | Good to Excellent | Excellent |
| Effectiveness in Thin Sections | Moderate | Good | Excellent |
| Synergy with other Stabilizers | High with HALS | High with HALS | High with UV Absorbers |
| Typical Applications | Polyolefins, PVC, Polyesters | Polycarbonates, Polyesters, Acrylics | Polyolefins, Polypropylene, Polyethylene |
Table 2: Illustrative Performance in Polyethylene after Accelerated Weathering
| Performance Metric | Unstabilized PE | PE + Benzophenone-6 (0.3%) | PE + Benzotriazole (0.3%) | PE + HALS (0.3%) | PE + Benzophenone-6 (0.15%) + HALS (0.15%) |
| Yellowing Index (ΔYI) after 1000h | > 20 | ~10-15 | ~8-12 | ~3-6 | ~2-5 |
| Gloss Retention (%) after 1000h | < 20% | ~40-50% | ~50-60% | ~70-80% | ~80-90% |
| Tensile Strength Retention (%) after 1000h | < 30% | ~50-60% | ~55-65% | ~80-90% | ~85-95% |
Note: The values in Table 2 are illustrative and can vary significantly based on the specific grade of polyethylene, the exact light stabilizer used, concentration, and the specific conditions of the accelerated weathering test.
The data consistently shows that while both benzophenones and benzotriazoles offer a significant improvement in performance over unstabilized polymers, HALS typically provide superior long-term protection, particularly in polyolefins like polyethylene.[6] Furthermore, a synergistic effect is often observed when a UV absorber, such as Benzophenone-6, is combined with a HALS.[4][7][8] This combination leverages the immediate UV screening effect of the absorber and the long-term radical scavenging capability of the HALS, providing comprehensive protection against photodegradation.
Experimental Protocols
To ensure objective and reproducible performance data, standardized testing methodologies are crucial. The American Society for Testing and Materials (ASTM) has established several key standards for the accelerated weathering of plastics.
ASTM D4329: Standard Practice for Fluorescent UV Exposure of Plastics
This practice is designed to simulate the effects of sunlight using fluorescent UV lamps.[6][7][9][10][11]
-
Apparatus: A fluorescent UV weathering device equipped with UVA-340 lamps to simulate the UV portion of the solar spectrum.
-
Specimen Preparation: Test specimens are prepared according to the relevant material specifications. At least three replicate specimens of each material should be exposed.[6]
-
Procedure:
-
Specimens are mounted in the exposure chamber.
-
The test cycle typically involves alternating periods of UV exposure and condensation to simulate the effects of sunlight and dew. A common cycle is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.
-
The irradiance level is controlled to a specified level, for example, 0.89 W/m²/nm at 340 nm.
-
The duration of the test can range from hundreds to thousands of hours, depending on the material and its intended application.
-
-
Evaluation: After exposure, specimens are evaluated for changes in properties such as color (yellowness index), gloss, and mechanical properties (e.g., tensile strength, elongation at break).
ASTM D2565: Standard Practice for Xenon-Arc Exposure of Plastics Intended for Outdoor Applications
-
Apparatus: A xenon-arc weathering device with appropriate filters to simulate natural sunlight.
-
Specimen Preparation: Similar to ASTM D4329, specimens are prepared according to material specifications, with at least three replicates.[8]
-
Procedure:
-
Specimens are placed in the exposure chamber.
-
The exposure cycle typically includes periods of light and dark, often with water spray to simulate rain. A common cycle is 102 minutes of light followed by 18 minutes of light and water spray.
-
The irradiance level, temperature, and relative humidity are controlled to specified levels.
-
The test duration is determined by the material and its expected service life.
-
-
Evaluation: As with ASTM D4329, the exposed specimens are assessed for changes in visual and mechanical properties.
The following diagram illustrates a general workflow for evaluating the performance of light stabilizers in plastics.
Caption: Experimental workflow for stabilizer evaluation.
Conclusion
The choice of a light stabilizer for plastics is a critical decision that directly impacts the durability and performance of the final product. Benzophenone-6 is an effective UV absorber that provides good protection against photodegradation. However, for applications requiring the highest level of long-term stability, particularly in polyolefins, Hindered Amine Light Stabilizers (HALS) often demonstrate superior performance due to their regenerative radical scavenging mechanism.
For optimal protection, a synergistic combination of a UV absorber like Benzophenone-6 and a HALS is frequently the most effective approach. This strategy combines the immediate benefit of UV screening with the long-term protection of radical scavenging. The selection of the ideal stabilizer system should always be guided by rigorous testing under conditions that accurately simulate the intended end-use environment, following standardized protocols such as ASTM D4329 and ASTM D2565.
References
- 1. UV Absorbers - Plastics - 3V Sigma [3vsigma.com]
- 2. UV Absorbers | Light Stabilizers for Plastics | amfine.com [amfine.com]
- 3. partinchem.com [partinchem.com]
- 4. 3vsigmausa.com [3vsigmausa.com]
- 5. Effects of UV Stabilizers on Polypropylene Outdoors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of HALSs and Nano-ZnO Worked as UV Stabilizers of Polypropylene - UNT Digital Library [digital.library.unt.edu]
- 10. Light Stabilization of Polypropylene: An Independent Perspective | PDF [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of UV Stabilizers on Polypropylene Outdoors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic effect of hindered amine light stabilizers/ultraviolet absorbers on the polyvinyl chloride/powder nitrile rubber blends during photodegradation | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
A Comparative Study of Benzophenone Photoinitiators Using Photo-Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various benzophenone-based photoinitiators, leveraging experimental data obtained from photo-differential scanning calorimetry (photo-DSC). Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical photopolymerization, a process with numerous applications in coatings, adhesives, and 3D printing.[1][2] Their efficacy is typically evaluated by their ability to initiate polymerization upon UV irradiation, a process that can be quantitatively monitored by photo-DSC.
Mechanism of Photoinitiation
Benzophenone-based photoinitiators function via a hydrogen abstraction mechanism. Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state. In this state, it abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate a ketyl radical and an amine-derived radical. The amine-derived radical is the primary species responsible for initiating the polymerization of monomers, such as acrylates.[3]
References
A Comparative Analysis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (Benzophenone-8) and Other UV Filters in Sunscreen Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, also known as Benzophenone-8 or Dioxybenzone, with other prominent ultraviolet (UV) filters commonly used in sunscreen products. The following sections detail their performance based on experimental data, including UV absorption characteristics, photostability, and safety profiles.
Comparative Performance of UV Filters
The efficacy of a UV filter is determined by its ability to absorb or block harmful UV radiation, its stability upon exposure to light, and its safety profile. This section provides a quantitative comparison of Benzophenone-8 and other selected organic and inorganic UV filters.
UV Absorption Characteristics
The effectiveness of a UV filter in protecting against UV radiation is characterized by its maximum absorption wavelength (λmax) and its molar absorptivity (ε), which indicates the efficiency of light absorption.
| UV Filter | Chemical Class | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | UV Range |
| Benzophenone-8 (Dioxybenzone) | Benzophenone | ~290, ~352[1][2] | Data not readily available | UVB, UVA-II[1][2] |
| Benzophenone-3 (Oxybenzone) | Benzophenone | ~288, ~350[1] | 15,100 (at 287 nm), 9,500 (at 325 nm) | UVB, UVA-II[1] |
| Avobenzone | Dibenzoylmethane | ~357 | Data not readily available | UVA-I |
| Octocrylene | Cinnamate derivative | ~303 | Data not readily available | UVB |
| Homosalate | Salicylate | ~306 | Data not readily available | UVB |
| Octinoxate (EHMC) | Cinnamate derivative | ~310 | Data not readily available | UVB |
| Titanium Dioxide (TiO₂) | Inorganic | Broad | Not applicable | UVB, UVA |
| Zinc Oxide (ZnO) | Inorganic | Broad | Not applicable | UVB, UVA |
Note: Molar absorptivity values can vary depending on the solvent used. The data presented is a compilation from various sources and may not be directly comparable.
Photostability
Photostability is a critical parameter for UV filters, as their degradation upon UV exposure can lead to a loss of efficacy and the formation of potentially harmful byproducts.
| UV Filter | Photostability Profile | Key Findings |
| Benzophenone-8 (Dioxybenzone) | Generally considered more photostable than Benzophenone-3.[1] | One study showed it maintained 90% of its initial absorbance after 4 hours of UV exposure.[1] However, another study indicated a photodegradation rate of 48.31% under UVC radiation without an oxidant.[3] |
| Benzophenone-3 (Oxybenzone) | Known to have photostability concerns and often requires stabilization in formulations.[1][4] | One study reported a photodegradation rate of 58.25% under UVC radiation without an oxidant.[3] |
| Avobenzone | Highly photo-unstable and requires photostabilizers like Octocrylene. | Can degrade significantly upon UV exposure, leading to a loss of UVA protection. |
| Octocrylene | Photostable and used to stabilize other UV filters like Avobenzone. | It can, however, degrade to form benzophenone, a potential carcinogen.[5] |
| Octinoxate (EHMC) | Prone to photodegradation. | Studies have shown significant degradation upon UV exposure. |
| Titanium Dioxide (TiO₂) | Highly photostable. | Considered a photostable physical blocker. |
| Zinc Oxide (ZnO) | Highly photostable. | Considered a photostable physical blocker. |
Safety Profile: Acute Toxicity
The safety of UV filters is a primary concern for regulatory bodies and consumers. The following table summarizes acute oral toxicity data (LD50) and No-Observed-Adverse-Effect-Level (NOAEL) for selected UV filters.
| UV Filter | LD50 (Oral, Rat) | NOAEL | Key Findings & Concerns |
| Benzophenone-8 (Dioxybenzone) | > 2000 mg/kg | Data not readily available | Limited modern safety assessments available.[2] Structural similarity to oxybenzone raises concerns about systemic absorption and endocrine activity.[2] |
| Benzophenone-3 (Oxybenzone) | > 5000 mg/kg | 100 mg/kg/day (dermal, developmental) | Systemic absorption has been demonstrated.[6] Classified as an endocrine disruptor by the European Chemicals Agency.[7] |
| Avobenzone | > 16000 mg/kg | Data not readily available | Generally considered to have a good safety profile, but its instability is a concern. |
| Octocrylene | > 5000 mg/kg | 500 mg/kg/day (dermal, subchronic) | Can penetrate the skin and has been detected in human milk. Concerns about its degradation to benzophenone.[5] |
| Homosalate | > 8000 mg/kg | 300 mg/kg/day (oral, developmental) | Has been identified as a potential endocrine disruptor. |
| Octinoxate (EHMC) | > 2000 mg/kg | 500 mg/kg/day (dermal, subchronic) | Shows evidence of endocrine disruption in animal studies. |
| Titanium Dioxide (TiO₂) | > 10000 mg/kg | Data not readily available | Generally recognized as safe and effective (GRASE) by the FDA when not in nanoparticle form.[5] |
| Zinc Oxide (ZnO) | > 5000 mg/kg | Data not readily available | Generally recognized as safe and effective (GRASE) by the FDA.[5] |
Experimental Protocols
This section outlines standardized methodologies for evaluating the key performance parameters of UV filters.
Determination of UV Absorption Spectrum
Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of a UV filter.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the UV filter in a suitable solvent (e.g., ethanol, methanol) at known concentrations.
-
Spectrophotometric Analysis: Use a UV-Vis spectrophotometer to measure the absorbance of each standard solution across the UV spectrum (typically 290-400 nm).
-
Determination of λmax: Identify the wavelength at which the maximum absorbance occurs.
-
Calculation of Molar Absorptivity (ε): Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity at λmax, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.
In Vitro Photostability Assessment
Objective: To evaluate the degradation of a UV filter upon exposure to UV radiation.
Methodology:
-
Sample Preparation: Prepare a solution of the UV filter in a suitable solvent or a sunscreen formulation containing the filter.
-
Initial Analysis: Analyze the initial concentration of the UV filter using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator.
-
Post-Irradiation Analysis: Analyze the concentration of the UV filter in the irradiated sample using the same HPLC method.
-
Calculation of Photodegradation: Calculate the percentage of degradation by comparing the initial and final concentrations of the UV filter.
In Vitro Skin Permeation Test (IVPT)
Objective: To assess the potential for a UV filter to be absorbed through the skin.
Methodology:
-
Skin Preparation: Use excised human or animal skin mounted on a Franz diffusion cell. The skin separates a donor chamber from a receptor chamber.
-
Application of Test Substance: Apply a precise amount of the sunscreen formulation containing the UV filter to the surface of the skin in the donor chamber.
-
Receptor Fluid: The receptor chamber is filled with a fluid that mimics the physiological conditions of the dermis.
-
Sampling: At predetermined time intervals, collect samples from the receptor fluid.
-
Analysis: Analyze the concentration of the UV filter in the collected samples using a sensitive analytical technique such as HPLC-MS/MS.
-
Quantification of Permeation: Determine the amount of the UV filter that has permeated through the skin over time.
Signaling Pathways and Mechanisms
Endocrine Disruption by Benzophenones
Certain benzophenone derivatives, including Benzophenone-3, have been identified as endocrine-disrupting chemicals (EDCs).[7] They can interfere with the body's hormonal systems, primarily by interacting with estrogen receptors.
Caption: Generalized signaling pathway for benzophenone-induced endocrine disruption.
Benzophenones can enter cells and bind to estrogen receptors (ERα and ERβ) in the cytoplasm. This binding can displace heat shock proteins (like HSP90) that keep the receptor in an inactive state. The benzophenone-receptor complex then undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to Estrogen Response Elements (EREs) on the DNA, leading to altered transcription of estrogen-responsive genes. This can result in a range of endocrine-disrupting effects, including impacts on reproductive health and development.[2][8][9]
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comprehensive comparison of different UV filters.
Caption: Experimental workflow for comparing UV filters.
References
- 1. Introduction to Sunscreens and Their UV Filters - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor–Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. sketchviz.com [sketchviz.com]
- 8. Effects of estradiol, benzophenone-2 and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta, the estrogen receptor-related receptor 1 (ERR1) and the aryl hydrocarbon receptor (AhR) in adult ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Endocrine-Disrupting Chemical Benzophenone-3 in Concentrations Ranging from 0.001 to 10 µM Does Not Affect the Human Decidualization Process in an In Vitro Setting [mdpi.com]
A Comparative Guide to Analytical Standards for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
For researchers, scientists, and drug development professionals, the selection of a suitable analytical standard is a critical step in ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of commercially available analytical standards for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (CAS 131-54-4), a widely used UV absorber in various industrial and pharmaceutical applications. This document also presents alternative benzophenone standards and detailed analytical methodologies to aid in the selection and application of these reference materials.
Comparison of this compound Analytical Standards
The quality and purity of an analytical standard are paramount for achieving accurate quantification and identification. Several suppliers offer this compound analytical standards with varying specifications. The following table summarizes the key characteristics of these standards based on publicly available information.
| Supplier/Brand | Product Number | Purity Specification | Analytical Method for Purity |
| Chem-Impex | 01735 | ≥ 99% | HPLC[1] |
| Sigma-Aldrich | D579815 | 98% | Not Specified[2] |
| TCI America | D0575 | >90.0% | GC[3] |
| DC Fine Chemicals | 105050 | Not Specified | Not Specified[4] |
| Lab Pro Inc. | D0575-25G | Min. 90.0% | GC[5] |
| Adooq Bioscience | A14157 | 98.61% | HPLC |
| Biosynth | B-1850 | ≥98.0% | HPLC |
Alternative Benzophenone Analytical Standards
In cases where an alternative or a comparative standard is required, several other benzophenone derivatives are available. These can be useful for method development, validation, and as internal standards.
| Compound Name | CAS Number | Supplier Example | Purity Specification |
| 2,2'-Dihydroxy-4-methoxybenzophenone | 131-53-3 | Sigma-Aldrich | Not Specified[6] |
| 2,4-Dihydroxybenzophenone | 131-56-6 | Sigma-Aldrich | ≥99% |
| 4,4'-Dimethoxybenzophenone | 90-96-0 | Sigma-Aldrich | 97% |
Experimental Protocols
Accurate analysis of this compound relies on robust and well-defined experimental protocols. Below are detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common techniques for the analysis of benzophenones.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in various matrices, including cosmetic formulations.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Newcrom R1)[7]
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[7]
-
This compound analytical standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (acidified with phosphoric acid or formic acid).[7] A typical starting condition could be 50:50 acetonitrile:water, with a gradient to increase the acetonitrile concentration over time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 288 nm (based on typical UV absorption maxima for benzophenones)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound analytical standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For cosmetic creams, an extraction with a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol) followed by filtration is typically required.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like benzophenones.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column)
2. Reagents and Standards:
-
Helium (carrier gas)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
This compound analytical standard
-
Internal standard (optional, e.g., a deuterated benzophenone analogue)
3. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-400
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare as described for the HPLC method.
-
Working Standards: Prepare a series of working standards in the same solvent used for sample extraction.
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte from the sample matrix. For solid samples, a solvent extraction followed by clean-up steps may be required.
Visualizations
To further clarify the analytical workflow and the relationships between different standards, the following diagrams are provided.
Caption: A generalized workflow for the analysis of this compound.
Caption: Relationship between the target analyte and alternative analytical standards.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 131-54-4 [sigmaaldrich.com]
- 3. This compound 90.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. labproinc.com [labproinc.com]
- 6. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Navigating Benzophenone Detection: A Comparative Guide to Assay Selection
For researchers, scientists, and drug development professionals, the accurate quantification of benzophenones is critical in fields ranging from environmental monitoring and food safety to pharmaceutical development and toxicology. The choice of analytical method can significantly impact the reliability of these measurements. This guide provides an objective comparison of the two primary methodologies for benzophenone detection: immunoassays (specifically, Enzyme-Linked Immunosorbent Assay or ELISA) and chromatographic techniques (such as High-Performance Liquid Chromatography and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry). We will delve into the principles of each assay, with a particular focus on the challenges of cross-reactivity and interference, supported by experimental data and detailed protocols.
At a Glance: ELISA vs. Chromatographic Assays for Benzophenone Detection
The selection of an appropriate assay for benzophenone detection hinges on a variety of factors, including the required specificity, sensitivity, sample throughput, and cost. While immunoassays offer a rapid and high-throughput screening solution, they can be susceptible to interferences from structurally similar molecules. Chromatographic methods, on the other hand, provide higher specificity and are considered the gold standard for confirmation, but they are typically more time-consuming and require more expensive instrumentation.
Understanding Cross-Reactivity in Benzophenone Immunoassays
A significant challenge in the development and application of immunoassays is the potential for cross-reactivity, where the antibody used in the assay binds to compounds that are structurally similar to the target analyte. This can lead to inaccurate quantification and false-positive results. In the context of benzophenone detection, this is particularly relevant due to the existence of numerous benzophenone derivatives with similar core structures.
An antibody's specificity is a crucial determinant of an immunoassay's performance. For example, a monoclonal antibody developed for benzophenone detection may exhibit varying degrees of cross-reactivity with other benzophenone-related compounds.
Table 1: Cross-Reactivity of a Benzophenone Monoclonal Antibody
| Compound | Structure | % Cross-Reactivity[1] |
| Benzophenone | (C₆H₅)₂CO | 100% |
| 4-Aminobenzophenone | H₂NC₆H₄COC₆H₅ | 86.9% |
| Michler's ketone | [(CH₃)₂NC₆H₄]₂CO | 71.4% |
This table illustrates that even with a monoclonal antibody, significant cross-reactivity can occur with structurally related molecules, potentially leading to an overestimation of benzophenone concentration if these compounds are present in the sample. It is important to note that cross-reactivity is not an intrinsic property of an antibody alone but can be influenced by the specific format of the immunoassay.[2]
Performance Comparison: ELISA vs. Chromatographic Methods
The choice between an immunoassay and a chromatographic method often involves a trade-off between speed and specificity. The following table summarizes the key performance characteristics of each approach for the analysis of benzophenones.
Table 2: Comparison of Assay Performance Characteristics
| Parameter | Immunoassay (ELISA) | Chromatographic Methods (HPLC, UPLC-MS/MS) |
| Principle | Antigen-antibody binding | Separation based on physicochemical properties |
| Specificity | Moderate to high; susceptible to cross-reactivity | Very high; can distinguish between structurally similar compounds |
| Sensitivity (LOD/LOQ) | Typically in the ng/mL to µg/mL range[1] | Typically in the ng/g to µg/kg range[3][4] |
| Linearity (R²) | Generally >0.99 | Generally >0.995[3] |
| Precision (%RSD) | <15%[1] | Typically <10% |
| Accuracy (% Recovery) | 80-120% | 70-130% |
| Throughput | High (96-well plate format) | Low to moderate (sequential sample analysis) |
| Cost per Sample | Low | High |
| Instrumentation | Plate reader | HPLC or UPLC system with a detector (e.g., UV, MS/MS) |
| Sample Preparation | Often minimal | Can be extensive (e.g., extraction, cleanup)[5] |
Experimental Protocols
Competitive ELISA for Benzophenone Detection
This protocol outlines the general steps for a competitive ELISA, a common format for detecting small molecules like benzophenone.
Materials:
-
Microtiter plate pre-coated with a benzophenone-protein conjugate
-
Benzophenone standard solutions
-
Samples for analysis
-
Benzophenone-specific primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with Tween-20)
-
Assay buffer
Procedure:
-
Standard and Sample Addition: Add standard solutions and prepared samples to the wells of the microtiter plate.
-
Primary Antibody Addition: Add the benzophenone-specific primary antibody to each well.
-
Incubation: Incubate the plate to allow for competitive binding between the benzophenone in the sample/standard and the benzophenone conjugate on the plate for the primary antibody.
-
Washing: Wash the plate to remove unbound antibodies and other components.
-
Secondary Antibody Addition: Add the enzyme-conjugated secondary antibody, which will bind to the primary antibody that is bound to the plate.
-
Incubation: Incubate the plate to allow the secondary antibody to bind.
-
Washing: Wash the plate to remove any unbound secondary antibody.
-
Substrate Addition: Add the substrate solution to the wells. The enzyme on the secondary antibody will catalyze a color change.
-
Incubation: Incubate the plate to allow the color to develop. The intensity of the color is inversely proportional to the concentration of benzophenone in the sample.
-
Stop Reaction: Add the stop solution to halt the enzymatic reaction.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of benzophenone in the samples.
UPLC-MS/MS for Benzophenone Detection
This protocol provides a general outline for the analysis of benzophenone in a complex matrix, such as food.
Materials:
-
UPLC system coupled to a tandem mass spectrometer
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with formic acid)
-
Benzophenone analytical standard
-
Internal standard
-
Extraction solvents (e.g., acetonitrile)
-
Solid-phase extraction (SPE) or QuEChERS cleanup materials
Procedure:
-
Sample Preparation:
-
Homogenize the sample.
-
Extract the benzophenones from the sample matrix using an appropriate solvent (e.g., acetonitrile).[5]
-
Perform a cleanup step to remove interfering matrix components using SPE or a dispersive SPE method like QuEChERS.[5]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the UPLC system.
-
Separate the benzophenones from other sample components on the analytical column using a gradient elution program with the chosen mobile phases.
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the UPLC column into the mass spectrometer.
-
Ionize the benzophenone molecules (e.g., using electrospray ionization).
-
Select the precursor ion for benzophenone and fragment it in the collision cell.
-
Detect and quantify the specific product ions in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[4]
-
-
Data Analysis:
-
Integrate the peak areas of the benzophenone and internal standard.
-
Create a calibration curve using the analytical standards.
-
Calculate the concentration of benzophenone in the sample based on the calibration curve.
-
Visualizing the Methodologies
To further elucidate the principles and workflows of these assays, the following diagrams are provided.
References
- 1. Benzophenone Test Reagents - Creative Diagnostics [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (CAS No. 131-54-4), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on established safety data sheets and general laboratory chemical waste management guidelines.
Immediate Safety and Hazard Information
This compound is a light yellow to yellow crystalline powder.[1] It is classified as an irritant to the eyes, skin, and respiratory system.[2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical.
Hazard and Safety Summary
| Identifier | Classification & Precautionary Statements |
|---|---|
| CAS Number | 131-54-4 |
| Appearance | Light yellow to yellow crystalline powder[1] |
| Hazard Statements | H315: Causes skin irritation.[3][4]H319: Causes serious eye irritation.[3][4]H335: May cause respiratory irritation.[3][4] |
| Signal Word | Warning[3] |
| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact, ingestion.[2] |
| Required PPE | Safety glasses with side-shields, chemical-impermeable gloves, lab coat.[3][4] Use adequate ventilation to keep airborne concentrations low.[2] |
| First Aid (Eyes) | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2][3] |
| First Aid (Skin) | Remove contaminated clothing. Wash off with soap and plenty of water. Seek medical attention.[2][3] |
| First Aid (Inhalation) | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3] |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[5]
Methodology 1: Disposal of Solid Chemical Waste
-
Waste Collection:
-
Carefully sweep or vacuum the solid material. Avoid generating dust.[2]
-
Place the chemical waste into a suitable, clearly labeled, and sealable hazardous waste container.[2] Plastic containers are generally preferred for chemical waste.[5]
-
Ensure the container is made of a material that is compatible with the chemical.
-
-
Container Labeling and Storage:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed container in a designated and inspected Satellite Accumulation Area (SAA) at or near the point of generation.[5][6]
-
Ensure waste is segregated from incompatible materials, such as strong oxidizing agents.[6]
-
-
Arranging for Final Disposal:
-
Do not attempt to treat the chemical waste yourself.
-
Contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to arrange for pickup and disposal via the hazardous waste collection program.[5][7]
-
The waste will be handled by a licensed disposal company, likely through high-temperature incineration in a unit equipped with a scrubber.[4]
-
Methodology 2: Management of Spills and Contaminated Materials
-
Immediate Spill Response:
-
Cleanup and Collection:
-
Use an absorbent material, such as absorbent paper dampened with alcohol, to pick up the spilled substance.[8]
-
Place all contaminated materials (absorbent paper, gloves, etc.) into a vapor-tight plastic bag or a designated hazardous waste container.[8] All materials used in the spill cleanup must also be treated as hazardous waste.[7]
-
Solvent-wash all contaminated surfaces with alcohol, followed by a thorough wash with a strong soap and water solution.[8]
-
-
Disposal:
-
Seal and label the container holding the spill cleanup materials as described in the protocol above.
-
Arrange for collection through your institution's EHS or equivalent department.
-
Methodology 3: Disposal of Empty Containers
-
Decontamination:
-
An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., alcohol or water) that can remove the chemical residue.[7]
-
-
Rinsate Collection:
-
Crucially, the rinsate from the cleaning process must be collected and disposed of as hazardous waste. [7] Collect all rinsate in a labeled hazardous waste container.
-
-
Final Container Disposal:
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of chemical waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Operational Guide for Handling 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (also known as Benzophenone-6, CAS No. 131-54-4). The following procedures are designed to ensure the safe handling of this chemical in a laboratory setting.
Hazard Summary: this compound is a yellow powder that can cause skin, eye, and respiratory system irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment and within a well-ventilated area to minimize exposure.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.
| PPE Category | Recommended Equipment and Specifications |
| Eye and Face Protection | Chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1] A face shield may be necessary for splash protection. |
| Skin Protection | Gloves: Wear appropriate protective gloves to prevent skin exposure.[1] While specific breakthrough times for this chemical are not readily available, nitrile or butyl rubber gloves are generally recommended for handling aromatic ketones. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4] Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1][2] For larger quantities or where significant dust is generated, impervious clothing may be necessary.[4] |
| Respiratory Protection | If handling the powder outside of a chemical fume hood or in a manner that generates dust, a NIOSH-approved respirator should be used in accordance with OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1] Ensure adequate ventilation to keep airborne concentrations low.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is critical for safety. The following workflow outlines the key steps for handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. A chemical fume hood is highly recommended, especially when handling the solid powder.[1][2]
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Clearly label all containers with the chemical name and associated hazards.[3]
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat and any additional protective clothing.
-
Wash hands and don the appropriate chemical-resistant gloves.
-
Wear safety goggles or a face shield.
-
If required, put on a respirator.
3. Handling the Chemical:
-
Carefully open the container, avoiding the generation of dust.
-
Weigh and transfer the chemical within a fume hood or a designated containment area.
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not breathe in the dust.[1]
4. In Case of a Spill:
-
For small spills, dampen the solid material with a suitable solvent like alcohol and carefully sweep or vacuum it into a sealed container for disposal.[7]
-
Avoid generating dust during cleanup.[1]
-
Ventilate the area of the spill.
-
For large spills, evacuate the area and follow emergency procedures.
5. First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]
6. Waste Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Place waste material in a suitable, labeled, and sealed container.[1]
-
Contaminated PPE should also be disposed of as hazardous waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. restoredcdc.org [restoredcdc.org]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A [cdc.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 6. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 7. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
